molecular formula C9H12O B1360242 1-Ethoxy-2-methylbenzene CAS No. 614-71-1

1-Ethoxy-2-methylbenzene

Cat. No.: B1360242
CAS No.: 614-71-1
M. Wt: 136.19 g/mol
InChI Key: JWMKUKRBNODZFA-UHFFFAOYSA-N
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Description

1-Ethoxy-2-methylbenzene is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-10-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMKUKRBNODZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210327
Record name Benzene, 1-ethoxy-2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-71-1
Record name 1-Ethoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-ethoxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Ethoxy-2-methylbenzene molecular formula and structure

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthetic Optimization, and Metabolic Profiling

Executive Summary

1-Ethoxy-2-methylbenzene (CAS: 614-71-1), frequently designated as ethyl o-tolyl ether, represents a critical structural motif in the development of lipophilic drug carriers and fragrance compounds.[1] As a steric analog of o-propoxytoluene, its physicochemical behavior is governed by the ortho-substitution pattern, which imposes specific conformational constraints on the ethoxy side chain. This guide provides a rigorous technical analysis of its synthesis via Williamson etherification, spectroscopic validation, and cytochrome P450-mediated metabolic clearance.[1]

Molecular Architecture & Physicochemical Profile[1]

The steric bulk of the methyl group at the ortho position creates a rotational barrier that distinguishes this molecule from its meta and para isomers.[1] This "ortho-effect" influences both the boiling point and the electronic shielding observed in NMR spectroscopy.[1]

Table 1: Physicochemical Specifications
ParameterValueTechnical Note
IUPAC Name 1-Ethoxy-2-methylbenzene
CAS Registry 614-71-1
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Boiling Point 184–185 °C@ 760 mmHg (Standard Pressure)
Density 0.959 g/mL@ 25 °C (Liquid phase)
LogP (Predicted) ~3.1Indicates high lipophilicity; blood-brain barrier permeable.[1][2]
Refractive Index n20/D 1.508Useful for purity checks via refractometry.[1]

Synthetic Pathways & Process Optimization

The Williamson Ether Synthesis Strategy

While electrophilic aromatic substitution is possible, the most reliable route to high-purity 1-ethoxy-2-methylbenzene is the Williamson Ether Synthesis .[1] This


 reaction involves the nucleophilic attack of the o-cresolate anion on an ethyl halide.[1]

Critical Process Parameter (CPP): The choice of base and solvent is pivotal.[1]

  • Method A (NaH/DMF): High yield, fast kinetics, but requires anhydrous conditions and generates

    
     gas (safety risk).
    
  • Method B (K₂CO₃/Acetone): Safer, milder, but slower kinetics due to heterogeneous phase reaction.[1]

Recommended Protocol (Method B - Optimized for Safety/Scalability): We utilize a potassium carbonate mediated alkylation which avoids the handling of pyrophoric hydrides while maintaining yields >85%.[1]

Experimental Protocol
  • Reagent Prep: Charge a 3-neck round-bottom flask with o-cresol (10.8 g, 100 mmol) and anhydrous acetone (150 mL).

  • Deprotonation: Add anhydrous

    
     (20.7 g, 150 mmol) in a single portion. The excess base acts as a proton scavenger and desiccant.[1]
    
  • Alkylation: Add Ethyl Iodide (10 mL, 125 mmol) dropwise via an addition funnel over 20 minutes. Note: Ethyl bromide can be used but requires longer reflux times.

  • Reflux: Heat the heterogeneous mixture to reflux (approx. 56 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate the filtrate in vacuo.
  • Purification: Dissolve residue in

    
    , wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over 
    
    
    
    .[1] Distill under reduced pressure to yield a colorless oil.[1]
Synthetic Workflow Diagram

The following diagram illustrates the logic flow of the synthesis and purification, highlighting the critical separation step.

G Start Input: o-Cresol + Et-I Reflux Reflux: Acetone, 56°C, 16h Start->Reflux Mix Base Base: K2CO3 (anhydrous) Base->Reflux Deprotonation Filter Filtration: Remove KI salts Reflux->Filter Completion Wash Workup: 1M NaOH Wash (Removes phenols) Filter->Wash Organic Phase Product Final Product: 1-Ethoxy-2-methylbenzene Wash->Product Distillation

Figure 1: Step-wise workflow for the Williamson ether synthesis of 1-ethoxy-2-methylbenzene, emphasizing the critical alkaline wash step to ensure phenolic purity.

Spectroscopic Characterization & Quality Control

Trustworthiness in chemical synthesis relies on multi-modal validation.[1] The following spectral data confirms the structure.

Nuclear Magnetic Resonance (NMR)

The ortho-methyl group provides a distinct diagnostic singlet, while the ethoxy group displays a classic quartet-triplet coupling pattern.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15 – 7.10 (m, 2H, Ar-H)
      
    • 
       6.88 – 6.82 (m, 2H, Ar-H)
      
    • 
       4.05 (q, J = 7.0 Hz, 2H, -O-CH ₂-)
      
    • 
       2.24 (s, 3H, Ar-CH ₃)
      
    • 
       1.43 (t, J = 7.0 Hz, 3H, -CH₂-CH ₃)
      
  • Interpretation: The quartet at 4.05 ppm is the definitive proof of ether formation.[1] If the starting material (o-cresol) remained, a broad singlet (-OH) would appear around 5.0–6.0 ppm, which should be absent.[1]

Mass Spectrometry (GC-MS)[1][3]
  • Molecular Ion (

    
    ):  m/z 136 (Base peak often differs).[1]
    
  • Fragmentation:

    • m/z 108: Loss of ethylene (

      
      ) via McLafferty rearrangement (typical for alkyl aryl ethers).[1]
      
    • m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).[1]

Reactivity, Metabolism & Pharmacokinetics

For drug development professionals, understanding the metabolic stability of the ether linkage is paramount.[1] Alkyl aryl ethers are primary targets for Cytochrome P450 (CYP) enzymes.[1]

O-Dealkylation Mechanism

The primary metabolic clearance pathway is O-dealkylation , predominantly catalyzed by CYP2D6 and CYP3A4 isoforms.[1]

  • Hydroxylation: CYP450 inserts an oxygen into the

    
    -carbon of the ethyl group.[1]
    
  • Hemiacetal Collapse: The resulting hemiacetal is unstable and spontaneously collapses.[1]

  • Products: This releases the parent phenol (o-cresol) and acetaldehyde.[1]

Implication: In vivo, 1-ethoxy-2-methylbenzene acts as a prodrug for o-cresol.[1] The rate of this reaction determines the half-life of the ether.[1]

Metabolic Pathway Diagram[1]

Metabolism Parent 1-Ethoxy-2-methylbenzene (Lipophilic Substrate) Intermediate Unstable Hemiacetal [Intermediate] Parent->Intermediate Hydroxylation (alpha-C) CYP CYP450 Enzyme (Oxidation) CYP->Intermediate Cresol Metabolite 1: o-Cresol (Excreted as glucuronide) Intermediate->Cresol Spontaneous Collapse Aldehyde Metabolite 2: Acetaldehyde Intermediate->Aldehyde Cleavage

Figure 2: The oxidative O-dealkylation pathway mediated by hepatic CYP450 enzymes, resulting in the cleavage of the ether bond.[3]

Safety & Handling (SDS Summary)

  • Hazards: Flammable liquid (Category 3).[1] Skin and eye irritant.[1]

  • Storage: Keep under inert gas (Nitrogen/Argon) to prevent slow autoxidation to peroxides, although aryl ethers are generally more stable than alkyl ethers.[1]

  • Disposal: Incineration in a chemical combustor equipped with an afterburner.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]

  • Williamson, A. W. (1850). Theory of Aetherification.[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1][4]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1-ethoxy-2-methyl- Mass Spectrum. Retrieved from [Link]

Sources

spectroscopic data for 1-Ethoxy-2-methylbenzene (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Experimental Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 1-Ethoxy-2-methylbenzene (CAS: 614-71-1), also known as ethyl o-tolyl ether . This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors.

The guide focuses on the "Triad of Identification"—NMR, IR, and MS —providing not just data tables but the mechanistic logic required for structural validation. Special emphasis is placed on distinguishing this ortho-isomer from its meta- and para- counterparts using specific fragmentation patterns and coupling constants.

Molecular Profile

PropertyData
IUPAC Name 1-Ethoxy-2-methylbenzene
Common Synonyms o-Ethoxytoluene; Ethyl o-tolyl ether; 2-Methylphenetole
CAS Registry Number 614-71-1
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Physical State Colorless liquid
Boiling Point ~185 °C

Mass Spectrometry (MS) Analysis

Instrument Type: GC-MS (Electron Ionization, 70 eV)

Fragmentation Logic

The mass spectrum of 1-ethoxy-2-methylbenzene is dominated by a specific rearrangement characteristic of alkyl aryl ethers. Unlike simple alkanes that fragment via direct bond cleavage, this molecule undergoes a McLafferty-like rearrangement involving the ethoxy group.

  • Molecular Ion (M+[1][2]•): Observed at m/z 136 . The radical cation is stable enough to be observed clearly.

  • Base Peak (m/z 108): This is the diagnostic peak. It arises from the loss of a neutral ethylene molecule (C₂H₄, Mass 28) from the ethoxy side chain. This process involves the transfer of a

    
    -hydrogen from the ethyl group to the aromatic ring (or oxygen), followed by elimination.
    
  • Secondary Fragments:

    • m/z 107: Loss of an ethyl radical (M - 29).

    • m/z 91: Tropylium ion (C₇H₇⁺), formed from the rearrangement of the benzyl fragment.

    • m/z 77: Phenyl cation (C₆H₅⁺), indicating the aromatic core integrity.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak.

MS_Fragmentation M_Ion Molecular Ion (M+•) m/z 136 TS 4-Membered Transition State M_Ion->TS H-transfer Base_Peak Base Peak (Cresol Radical Cation) m/z 108 TS->Base_Peak Elimination Ethylene Ethylene (C2H4) Neutral Loss (28 Da) TS->Ethylene

Caption: Primary fragmentation pathway showing the loss of ethylene to form the base peak at m/z 108.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Standard: TMS (Tetramethylsilane, 0.00 ppm)[3]

A. ¹H NMR (Proton NMR)

The proton spectrum is characterized by two distinct aliphatic regions (ethoxy and methyl) and a complex aromatic region due to ortho-substitution.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
1.43 Triplet (t, J ≈ 7.0 Hz)3H-OCH₂CHMethyl protons of the ethyl group, coupled to the adjacent methylene.
2.25 Singlet (s)3HAr-CHMethyl group attached directly to the aromatic ring. Singlet due to lack of adjacent protons.[4]
4.05 Quartet (q, J ≈ 7.0 Hz)2H-OCH ₂CH₃Methylene protons deshielded by the electronegative oxygen atom.
6.75 – 6.85 Multiplet (m)2HAr-H (3, 5)Protons ortho and para to the ethoxy group are shielded by resonance electron donation.
7.10 – 7.20 Multiplet (m)2HAr-H (4, 6)Protons meta to the ethoxy group (and ortho/meta to methyl).
B. ¹³C NMR (Carbon-13 NMR)

The ¹³C spectrum confirms the presence of 9 unique carbon environments.[5]

Shift (δ ppm)Carbon TypeAssignment
14.9 CH₃-OCH₂C H₃ (Terminal methyl)
16.4 CH₃Ar-C H₃ (Ring methyl)
63.4 CH₂-OC H₂CH₃ (Ether methylene)
111.2 CH (Ar)C-3 (Ortho to Ethoxy)
120.4 CH (Ar)C-5 (Para to Ethoxy)
126.8 Cq (Ar)C-2 (Ipso to Methyl)
127.2 CH (Ar)C-4 (Meta to Ethoxy)
130.6 CH (Ar)C-6 (Ortho to Methyl)
157.1 Cq (Ar)C-1 (Ipso to Ethoxy)
Visualization: NMR Assignment Map

This diagram correlates the chemical structure directly to the observed shifts.

NMR_Assignment Center 1-Ethoxy-2-methylbenzene Ethoxy_CH2 -OCH2- (4.05 ppm / 63.4 ppm) Center->Ethoxy_CH2 Ar_Me Ar-CH3 (2.25 ppm / 16.4 ppm) Center->Ar_Me Ar_Ring Aromatic Ring (6.7-7.2 ppm / 111-157 ppm) Center->Ar_Ring Ethoxy_CH3 -CH3 (Ethyl) (1.43 ppm / 14.9 ppm) Ethoxy_CH2->Ethoxy_CH3

Caption: Correlation of structural moieties with their respective 1H and 13C NMR chemical shifts.

Infrared (IR) Spectroscopy

Method: Neat liquid film (NaCl plates) or ATR.

The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether functionality.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2980 – 2850 C-H Stretch (Aliphatic)Indicates presence of ethyl and methyl groups.
3030 – 3060 C-H Stretch (Aromatic)Weak intensity, confirms aromaticity.
1600, 1585, 1495 C=C Ring StretchCharacteristic "breathing" modes of the benzene ring.
1240 C-O Stretch (Asymmetric)Strongest peak. Diagnostic for alkyl aryl ethers.
1045 C-O Stretch (Symmetric)Confirmatory band for the ether linkage.
750 C-H Out-of-Plane BendingCritical: Indicates ortho-disubstitution (1,2-substitution). Meta and para isomers absorb at different frequencies (e.g., para ~800-850 cm⁻¹).

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Ensure high-resolution spectral acquisition without concentration effects.

  • Solvent Selection: Use CDCl₃ (99.8% D) with 0.03% v/v TMS.

  • Mass: Weigh 10–15 mg of 1-ethoxy-2-methylbenzene into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex for 10 seconds to ensure homogeneity.

  • Filtration: If any particulate is visible, filter through a small plug of glass wool into the NMR tube (5 mm O.D.).

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 256–1024 scans, proton-decoupled.

Protocol B: GC-MS Identification

Objective: Confirm identity and purity.[2]

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (50:1), 250 °C.

  • Oven Program:

    • Start at 60 °C (hold 1 min).

    • Ramp 20 °C/min to 280 °C.

    • Hold 3 mins.

  • Detection: MS Source 230 °C, Quad 150 °C. Scan range 40–300 m/z.

References

  • NIST Chemistry WebBook. Benzene, 1-ethoxy-2-methyl- (Mass Spectrum). National Institute of Standards and Technology.[6] Available at: [Link]

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 4023 (Mass Spectrum, 1H NMR, 13C NMR). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Search via CAS 614-71-1).

  • PubChem. 1-Ethoxy-2-methylbenzene (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for McLafferty rearrangement mechanisms in ethers).

Sources

1-Ethoxy-2-methylbenzene: Solubility Profile and Solvent Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Ethoxy-2-methylbenzene in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists[1][2][3]

Executive Summary

1-Ethoxy-2-methylbenzene (CAS: 614-71-1), also known as ethyl o-tolyl ether or o-ethoxytoluene, is a lipophilic aromatic ether widely utilized in fragrance formulation and organic synthesis.[1][2][3] Its solubility behavior is governed by the interplay between its aromatic


-system, the ether oxygen’s dipole, and the steric bulk of the ortho-methyl group.[1][2][3]

This guide provides a definitive analysis of its solubility characteristics, offering a predictive solvent compatibility matrix, thermodynamic modeling via Hansen Solubility Parameters (HSP), and standardized protocols for experimental validation.[1][3]

Physicochemical Basis of Solubility

To predict solubility behavior without exhaustive empirical testing, one must analyze the molecular architecture of 1-Ethoxy-2-methylbenzene.[1][2][3]

Structural Determinants
  • Lipophilicity (LogP ~2.74): The molecule is highly lipophilic.[1][3] The ethyl and methyl groups increase the hydrocarbon character compared to simple anisole, making it practically insoluble in water (< 1 g/L).[1][3]

  • Steric Hindrance: The ortho-methyl group creates steric crowding around the ether oxygen.[1][2][3] This reduces the accessibility of the oxygen lone pairs for hydrogen bonding with protic solvents, slightly lowering solubility in highly polar alcohols compared to its para isomer.[1][3]

  • Intermolecular Forces:

    • Dispersion Forces (Major): Driven by the aromatic ring and alkyl chains.[1][3]

    • Dipole-Dipole (Minor): The C–O–C bond creates a weak dipole.[1][2][3]

    • H-Bonding (Acceptor only): The ether oxygen can accept H-bonds but lacks donors.[1][2][3]

Solvent Compatibility Matrix

The following categorization is derived from the principle of "Like Dissolves Like" and comparative data from homologous alkyl aryl ethers (e.g., phenetole, anisole).

Solubility Data Summary
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Non-Polar Aromatics Toluene, Benzene, XyleneMiscible Perfect

-

stacking match; entropy of mixing favors dissolution.[1][2][3]
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformMiscible High dispersion forces; DCM is an excellent solvent for aromatic ethers.[1][2][3]
Polar Aprotic THF, Ethyl Acetate, AcetoneMiscible Dipole interactions stabilize the ether linkage; no H-bond penalty.[2][3]
Polar Protic (Alcohols) Ethanol, Methanol, IsopropanolSoluble Soluble due to H-bond acceptance, though phase separation may occur at very low temperatures or high water content.[1][2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneSoluble Dominated by dispersion forces; fully compatible with the alkyl substituents.[1][2]
Highly Polar / Aqueous Water, Ethylene GlycolInsoluble The hydrophobic effect dominates; energy cost to disrupt water's H-bond network is too high.[1][2][3]

Critical Note: While 1-Ethoxy-2-methylbenzene is miscible with ethanol, the addition of water (e.g., using 70% EtOH) will cause rapid phase separation (oiling out) due to the "LogP cliff."[2][3]

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For precision formulation, we utilize Hansen Solubility Parameters.[3][4] Since experimental HSP values for this specific isomer are rare in public datasets, we calculate them using the Hoftyzer-Van Krevelen group contribution method based on its structural fragments (Phenyl + -O- + -CH3 + -CH2- + -CH3).[1][2][3]

Estimated HSP Values
  • 
     (Dispersion):  17.6 MPa
    
    
    
    (High, due to aromaticity)[1]
  • 
     (Polarity):  3.8 MPa
    
    
    
    (Low, ether dipole is weak)[1]
  • 
     (Hydrogen Bonding):  4.2 MPa
    
    
    
    (Low, acceptor only)[1]
  • Radius of Interaction (

    
    ):  ~8.0
    
Predictive Logic (The HSP Sphere)

A solvent is likely to dissolve 1-Ethoxy-2-methylbenzene if its own parameters lie within the "solubility sphere" defined by the distance equation:


[1][2][3]

If


, dissolution is thermodynamically favorable.[1][3]
HSP Interaction Visualization

HSP_Logic Target Target: 1-Ethoxy-2-methylbenzene (High Disp, Low Polarity) Interaction Calculate Ra (Distance) Target->Interaction Solvent_A Solvent A: Toluene (Match: High Disp, Low Pol) Solvent_A->Interaction Solvent_B Solvent B: Water (Mismatch: High Pol, High H-Bond) Solvent_B->Interaction Solvent_C Solvent C: Acetone (Partial Match: Moderate Pol) Solvent_C->Interaction Result_Sol Soluble (Ra < R0) Interaction->Result_Sol Toluene/Acetone Result_Insol Insoluble (Ra > R0) Interaction->Result_Insol Water

Figure 1: Predictive solubility logic using Hansen Solubility Parameters. Green paths indicate thermodynamic compatibility.[2][3]

Experimental Protocols

As a researcher, relying solely on literature values is insufficient for critical applications (e.g., drug delivery or catalysis).[1][3] The following protocol is the Gold Standard for determining the saturation solubility of 1-Ethoxy-2-methylbenzene.

Protocol A: Saturation Shake-Flask Method (ASTM E1148 Modified)

Objective: Determine the exact solubility limit in a specific solvent at


.

Materials:

  • 1-Ethoxy-2-methylbenzene (>98% purity).[1][2][3]

  • Target Solvent (HPLC Grade).[1][3]

  • Thermostatic shaker bath.[3]

  • 0.45

    
     PTFE Syringe Filters (Do not use Nylon; it may degrade).[3]
    
  • HPLC-UV or GC-FID system.[1][2][3]

Workflow:

  • Preparation: Add excess 1-Ethoxy-2-methylbenzene to 10 mL of solvent in a glass vial until a visible oil droplet persists (phase separation).

  • Equilibration: Agitate at

    
     for 24 hours.
    
  • Settling: Allow the phases to separate for 4 hours.

  • Sampling: Carefully withdraw the supernatant phase.[3]

  • Filtration: Filter through 0.45

    
     PTFE to remove micro-droplets.[3]
    
  • Quantification: Dilute the filtrate with acetonitrile and analyze via HPLC/GC against a standard curve.

Experimental Workflow Diagram

Solubility_Workflow Start Start: Excess Solute + Solvent Agitate Agitate (24h, 25°C) Thermostatic Control Start->Agitate Create Saturated Solution Settle Phase Separation (4h) Gravity Settling Agitate->Settle Equilibrium Reached Filter Filtration (0.45 µm PTFE) Remove Micro-emulsions Settle->Filter Supernatant Extraction Analyze Quantification (GC-FID / HPLC) Calculate mg/mL Filter->Analyze Analytical Sample

Figure 2: Step-by-step workflow for the Saturation Shake-Flask method to ensure data integrity.

Applications in Extraction & Synthesis

Understanding the solubility profile allows for process optimization:

  • Liquid-Liquid Extraction (Workup):

    • Since 1-Ethoxy-2-methylbenzene is insoluble in water but soluble in ether/DCM , it can be easily extracted from aqueous reaction mixtures using diethyl ether or ethyl acetate.[2][3]

    • Tip: Wash the organic layer with brine to remove trapped water, as the ether oxygen can coordinate small amounts of water.[3]

  • Recrystallization Co-Solvent:

    • While the compound is a liquid at room temperature (MP ~ -34°C), it is often used as a solvent itself.[1][3] If it is the solute (e.g., in a frozen matrix), Ethanol/Water mixtures are ideal for purification.[3] The compound will dissolve in warm ethanol and phase-separate/crystallize upon adding water and cooling.[1][3]

References

  • PubChem. (n.d.).[3][5] 1-Ethoxy-2-methylbenzene (Compound).[1][2][3] National Library of Medicine.[3] Retrieved from [Link][1][3]

  • Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] (Methodology for HSP calculation).

  • Cheméo. (2024).[1][3] 1-Ethoxy-2-methylbenzene Physical Properties. Retrieved from [Link][1][2][3][6]

  • NIST Chemistry WebBook. (n.d.).[3] Ethyl o-tolyl ether.[2][3][5] SRD 69.[3] Retrieved from [Link][3]

Sources

potential applications of 2-ethoxytoluene in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility of 2-ethoxytoluene (also known as ethyl o-tolyl ether), a critical intermediate in the production of phosphodiesterase type 5 (PDE5) inhibitors and a versatile scaffold for electrophilic aromatic substitution.

Executive Summary

2-Ethoxytoluene (CAS 614-72-2) serves as a bifunctional aromatic scaffold characterized by two directing groups: a strongly activating/directing ethoxy group and a weakly activating methyl group. Its primary industrial value lies in its role as the direct precursor to 2-ethoxybenzoic acid , the foundational synthon for Sildenafil (Viagra) and Vardenafil (Levitra) . Beyond medicinal chemistry, it offers a predictable substrate for regioselective halogenation and nitration, leveraging the steric interplay between the ortho-substituents to direct electrophiles to the C5 position.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueRelevance to Synthesis
Molecular Formula C₉H₁₂OMW: 136.19 g/mol
Boiling Point 216–217 °CHigh boiling point allows for high-temperature oxidations without pressure vessels.
Flash Point 91 °C (Closed Cup)Classified as Combustible Liquid (Class IIIA). Requires standard grounding protocols.
Density 1.09 g/mLDenser than water; facilitates phase separation in aqueous workups.
Solubility Immiscible in waterRequires phase transfer catalysts (PTC) or biphasic conditions for aqueous oxidants (e.g., KMnO₄).
Regioselectivity & Electronic Effects

The reactivity of 2-ethoxytoluene is governed by the competing directing effects of the ethoxy (-OEt) and methyl (-Me) groups.

  • Ethoxy Group (Strong Donor): Directs ortho and para.

  • Methyl Group (Weak Donor): Directs ortho and para.

  • Steric Constraint: The C3 position (between -OEt and -Me) is sterically crowded, rendering it kinetically inaccessible for most electrophiles.

  • Dominant Vector: The C5 position (para to the ethoxy group) is the most nucleophilic site, reinforced by the electronic push of the ethoxy group and minimal steric hindrance.

Core Synthetic Pathways

Pathway A: Side-Chain Oxidation (The Pharmaceutical Route)

The transformation of the methyl group to a carboxylic acid is the most commercially significant reaction, yielding 2-ethoxybenzoic acid .

Mechanism: Radical abstraction of benzylic hydrogen followed by oxidation to the aldehyde and finally the carboxylic acid. Reagents: Potassium Permanganate (KMnO₄) is the standard industrial oxidant due to cost-efficiency, though aerobic oxidation with Co/Mn catalysts is used in large-scale continuous flow systems.

Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

Adapted from standard alkylbenzene oxidation protocols (e.g., Org. Synth. Coll. Vol. 2).

  • Setup: A 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add 2-ethoxytoluene (0.5 mol, 68 g) , Water (1.5 L) , and Pyridine (50 mL) (acts as a co-solvent/phase mediator).

  • Oxidation: Heat to 80°C. Slowly add KMnO₄ (1.2 mol, 190 g) in small portions over 2 hours. The reaction is exothermic; maintain gentle reflux.

  • Workup:

    • Reflux for an additional 3 hours until the purple color dissipates (MnO₂ precipitate forms).

    • Filter hot through a Celite pad to remove MnO₂. Wash the pad with hot water.[1]

    • Concentrate the filtrate to ~500 mL.

    • Acidify with conc.[1] HCl to pH 1. The product, 2-ethoxybenzoic acid, will precipitate as white crystals.

  • Purification: Recrystallize from ethanol/water.

    • Yield Expectation: 75–85%.

    • Melting Point: 19–20°C (often isolated as an oil or low-melting solid).

Pathway B: Electrophilic Aromatic Substitution (EAS)

Direct functionalization of the ring occurs predominantly at the C5 position .

  • Chlorosulfonation: Reaction with chlorosulfonic acid (

    
    ) yields 2-ethoxy-5-methylbenzenesulfonyl chloride .
    
    • Note: In Sildenafil synthesis, chlorosulfonation is typically performed after oxidation (on 2-ethoxybenzoic acid) to avoid oxidizing the sulfonyl group or competing side reactions.

  • Nitration: Reaction with

    
     yields 2-ethoxy-5-nitro-toluene . This intermediate can be reduced to the aniline, serving as a precursor for azo dyes or substituted sulfonamides.
    

Case Study: Synthesis of PDE5 Inhibitors (Sildenafil)

The 2-ethoxytoluene scaffold provides the critical "left-hand" side of the Sildenafil molecule. The ethoxy group is essential for binding to the PDE5 enzyme's hydrophobic pocket.

Mechanistic Flow[2][3][4][5][6]
  • Precursor Assembly: o-Cresol is alkylated with diethyl sulfate to form 2-ethoxytoluene.

  • Activation: 2-Ethoxytoluene is oxidized to 2-ethoxybenzoic acid.

  • Functionalization: 2-Ethoxybenzoic acid undergoes chlorosulfonation to introduce the sulfonyl chloride handle at C5.

  • Coupling: The sulfonyl chloride is coupled with 1-methylpiperazine, followed by amide coupling with the pyrazole core to close the Sildenafil structure.

Visualization of the Synthetic Logic

G Cresol o-Cresol (Starting Material) EtTol 2-Ethoxytoluene (Scaffold) Cresol->EtTol Alkylation (Et2SO4, NaOH) EtBenzAcid 2-Ethoxybenzoic Acid (Key Intermediate) EtTol->EtBenzAcid Oxidation (KMnO4, Reflux) Nitro 5-Nitro-2-ethoxytoluene (Dye/Aniline Precursor) EtTol->Nitro Nitration (HNO3/H2SO4) Regioselective at C5 Sulfonyl Chlorosulfonyl Derivative (Activated Electrophile) EtBenzAcid->Sulfonyl Chlorosulfonation (ClSO3H, SOCl2) Sildenafil Sildenafil (Viagra) (API) Sulfonyl->Sildenafil 1. Methylpiperazine 2. Pyrazole Coupling 3. Cyclization

Figure 1: Strategic divergence of 2-ethoxytoluene in pharmaceutical and industrial synthesis.

References

  • Synthesis of 2-Ethoxybenzoic Acid (Oxidation Protocol)

    • Source: Organic Syntheses, Coll.[1][2] Vol. 2, p. 135 (1943); Vol. 10, p. 20 (1930). (Adapted from o-chlorotoluene oxidation).[1]

    • URL:

  • Sildenafil Synthetic Route (Pfizer Patent)

    • Title: Process for the preparation of pyrazolopyrimidinone antianginal agents.
    • Source: European P
    • URL:

  • Regioselectivity in Electrophilic Substitution

    • Title: Nitration of arom
    • Source:Philosophical Transactions of the Royal Society A, 1992, 339, 305-319.[3]

    • URL:[3]

  • Safety Data & Physical Properties

    • Source: PubChem Compound Summary for CID 12044, 2-Ethoxytoluene.
    • URL:

Sources

Biological Activity Screening of 1-Ethoxy-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Primary CAS: 614-71-1 Synonyms: Ethyl o-tolyl ether; 2-Ethoxytoluene; o-Methylphenetole Molecular Formula: C₉H₁₂O Molecular Weight: 136.19 g/mol [1][2]

Executive Summary & Chemical Profile

1-Ethoxy-2-methylbenzene is an alkyl aryl ether characterized by a benzene ring substituted with an ethoxy group and a methyl group at the ortho position. While primarily utilized as an intermediate in organic synthesis and a flavor/fragrance ingredient (imparting nutty, fruity, and phenolic notes), its biological activity profile requires rigorous screening to assess metabolic stability, toxicological safety, and potential receptor interactions (specifically Olfactory Receptors).

This guide outlines a high-precision screening workflow designed to validate the compound's biological fate and functional activity. We move beyond simple observation to causal analysis, employing in silico prediction, metabolic stability assays, and functional GPCR screening.

Physicochemical Properties Table
PropertyValueRelevance to Screening
LogP (Octanol/Water) ~3.1 - 3.5High membrane permeability; potential for bioaccumulation.
Water Solubility Low (<100 mg/L)Requires DMSO/Ethanol cosolvents for in vitro assays.
Boiling Point ~185°CVolatile; requires sealed systems for long-incubation assays.
H-Bond Donors/Acceptors 0 / 1Ligand for hydrophobic pockets; likely CYP450 substrate.

In Silico Target Prediction & Docking

Before wet-lab screening, computational modeling is essential to prioritize biological targets. Given its structure, 1-Ethoxy-2-methylbenzene is a prime candidate for interaction with Class A G-Protein Coupled Receptors (GPCRs), specifically the Olfactory Receptor (OR) family, and metabolic enzymes (CYP450s).

Structural Homology Modeling
  • Target Family: Vertebrate Olfactory Receptors (e.g., OR1G1, OR52D1).

  • Protocol:

    • Ligand Preparation: Energy minimize the structure using DFT (B3LYP/6-31G*) to determine the stable conformer of the ethoxy tail relative to the o-methyl group.

    • Pharmacophore Mapping: Define hydrophobic features (phenyl ring, methyl group) and the hydrogen bond acceptor (ether oxygen).

    • Virtual Screening: Dock against human OR homology models using Glide (Schrödinger) or AutoDock Vina.

ADMET Prediction
  • Metabolic Liability: The O-ethyl group is a high-probability site for O-dealkylation by CYP2D6 and CYP2E1. The benzylic methyl group is a secondary site for oxidation.

  • Toxicity Alert: Screen for structural alerts regarding skin sensitization (quinone methide formation potential after metabolism).

In Vitro Metabolic Stability & Profiling

The biological activity of 1-Ethoxy-2-methylbenzene is heavily dictated by its metabolic clearance. The ether linkage is susceptible to oxidative cleavage.

Microsomal Stability Assay Protocol

Objective: Determine intrinsic clearance (


) and identify major metabolites.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1-Ethoxy-2-methylbenzene (1 µM final conc, <0.1% DMSO).

Step-by-Step Methodology:

  • Pre-incubation: Mix 495 µL of HLM suspension (0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (ESI+ mode). Monitor parent depletion and formation of o-cresol (m/z 108).

Metabolic Pathway Visualization

The following diagram illustrates the primary oxidative pathways mediated by Cytochrome P450 enzymes.

MetabolicPathway Parent 1-Ethoxy-2-methylbenzene (Parent) Intermediate1 Hemiacetal Intermediate Parent->Intermediate1 CYP450 (Alpha-C Hydroxylation) Metabolite3 2-Ethoxybenzyl alcohol Parent->Metabolite3 CYP450 (Benzylic Oxidation) Metabolite1 o-Cresol (2-Methylphenol) Intermediate1->Metabolite1 Spontaneous Cleavage Metabolite2 Acetaldehyde Intermediate1->Metabolite2 Release Conjugate O-Glucuronide Conjugate Metabolite1->Conjugate UGT (Phase II)

Figure 1: Predicted metabolic fate of 1-Ethoxy-2-methylbenzene showing O-dealkylation (major route) and benzylic oxidation.

Functional Activity Screening (GPCRs)

Given its organoleptic properties, the compound likely acts as an agonist for specific Olfactory Receptors (Class A GPCRs).

cAMP Hunter™ Assay (High-Throughput)

Mechanism: Ligand binding to Gs-coupled ORs activates Adenylyl Cyclase, increasing intracellular cAMP.

Protocol:

  • Cell Line: HEK293 cells stably expressing the target OR (e.g., OR1G1) and a cyclic nucleotide-gated (CNG) channel or GloSensor™ cAMP reporter.

  • Seeding: Plate cells (20,000/well) in 384-well white plates. Incubate 24h.

  • Compound Addition: Prepare a 10-point serial dilution of 1-Ethoxy-2-methylbenzene in assay buffer (HBSS + 20 mM HEPES). Add to cells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add detection reagent (luciferin/luciferase substrate). Read luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration]. Calculate EC₅₀ using a 4-parameter logistic fit.

Toxicological Screening (Safety Profiling)

For applications in fragrance or consumer products, skin sensitization and cytotoxicity are the critical endpoints.

KeratinoSens™ Assay (Skin Sensitization)

This assay measures the activation of the Nrf2-ARE antioxidant pathway, a key indicator of skin sensitization potential.

Protocol:

  • Cell Culture: HaCaT cells containing a Luciferase gene under the control of the AKR1C2 ARE element.

  • Dosing: Treat cells with 12 concentrations of 1-Ethoxy-2-methylbenzene (0.98 µM to 2000 µM) for 48 hours.

  • Viability Control: Run a parallel MTT assay to distinguish specific Nrf2 activation from cytotoxicity-induced stress.

  • Readout: Measure Luciferase induction (

    
    ).
    
  • Criteria: A compound is positive if induction > 1.5-fold at a non-cytotoxic concentration (

    
    ).
    
Screening Workflow Diagram

ScreeningWorkflow cluster_0 Phase I: Safety & ADME cluster_1 Phase II: Functional Activity Start Compound: 1-Ethoxy-2-methylbenzene Tox Cytotoxicity (MTT) Target: >100 µM IC50 Start->Tox Metab Microsomal Stability (t1/2 determination) Start->Metab Sens KeratinoSens™ (Sensitization) Tox->Sens If Non-Cytotoxic GPCR GPCR/OR Screening (cAMP Assay) Sens->GPCR Safety Cleared Decision Go/No-Go Decision Metab->Decision EC50 Dose-Response Calculation GPCR->EC50 EC50->Decision

Figure 2: Integrated screening workflow prioritization safety (Phase I) before efficacy (Phase II).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link][2]

  • OECD Guidelines for the Testing of Chemicals. Test No. 442D: In Vitro Skin Sensitisation - ARE-Nrf2 Luciferase Test Method (KeratinoSens™). OECD Publishing. Retrieved from [Link]

  • Di Pizio, A., et al. (2016). In Silico Prediction of Olfactory Receptor-Ligand Interactions. Methods in Cell Biology. [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. [Link]

Sources

oxidation and reduction reactions of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the oxidation and reduction chemistry of 1-Ethoxy-2-methylbenzene.

Introduction & Chemical Profile

1-Ethoxy-2-methylbenzene (also known as 2-ethoxytoluene or ethyl o-tolyl ether) is an aromatic ether characterized by an ortho-substituted toluene scaffold. Its dual functionality—an electron-donating ethoxy group (-OEt) and a methyl group (-Me)—creates a distinct electronic environment that dictates its reactivity in redox processes.

In drug development, this scaffold serves as a lipophilic pharmacophore and a metabolic probe. Understanding its redox behavior is critical for synthesizing derivatives (e.g., 2-ethoxybenzoic acid) and predicting metabolic clearance (CYP450-mediated biotransformation).

PropertyValue
IUPAC Name 1-Ethoxy-2-methylbenzene
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Key Reactivity Benzylic oxidation, Electrophilic aromatic substitution, Ether cleavage

Oxidation Reactions

Oxidation of 1-Ethoxy-2-methylbenzene primarily targets the benzylic methyl group or the aromatic ring itself (in biological systems). The ethoxy group is generally resistant to oxidative cleavage under standard synthetic conditions but is a primary target in metabolic oxidation.

Chemical Oxidation: Benzylic Functionalization

The methyl group at the ortho position is susceptible to oxidation due to benzylic activation.

  • To Carboxylic Acid (Complete Oxidation): Strong oxidants like Potassium Permanganate (KMnO₄) convert the methyl group directly to a carboxylic acid, yielding 2-ethoxybenzoic acid . The ethoxy group remains intact under basic conditions, although prolonged heating in acidic media may risk ether cleavage.

    • Reagent: KMnO₄ / NaOH / H₂O

    • Product: 2-Ethoxybenzoic acid

  • To Aldehyde (Partial Oxidation): Selective oxidation to 2-ethoxybenzaldehyde is challenging due to over-oxidation. It is achieved using:

    • Etard Reaction: Chromyl chloride (CrO₂Cl₂) forms a chromium complex that hydrolyzes to the aldehyde.

    • Electrochemical Oxidation: Indirect electrolysis using Cerium(IV) methanesulphonate (Ce⁴⁺/Ce³⁺ redox couple) in methanesulfonic acid (MSA). This method is highly selective for the aldehyde and environmentally benign compared to Cr(VI) reagents.

Metabolic Oxidation (Biotransformation)

In mammalian systems, Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B1) metabolize 1-ethoxy-2-methylbenzene via two competing pathways:

  • Benzylic Hydroxylation: Oxidation of the methyl group to 2-ethoxybenzyl alcohol, which is further oxidized to the benzoic acid derivative.

  • O-Dealkylation: Oxidative cleavage of the ethoxy group (hydroxylation of the

    
    -carbon of the ethyl group), resulting in an unstable hemiacetal that collapses to o-cresol  (2-methylphenol) and acetaldehyde .
    
Experimental Protocol: Synthesis of 2-Ethoxybenzoic Acid

Objective: Oxidation of 1-ethoxy-2-methylbenzene using KMnO₄.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents:

    • 1-Ethoxy-2-methylbenzene (10.0 mmol)

    • Potassium Permanganate (KMnO₄) (40.0 mmol, 4.0 equiv)

    • Sodium Hydroxide (10% aq.[1] solution, 50 mL)

  • Procedure:

    • Suspend the substrate in the NaOH solution.

    • Add KMnO₄ slowly over 30 minutes to control the exotherm.

    • Heat the mixture to reflux (100°C) for 4–6 hours until the purple color persists (indicating excess oxidant) or TLC shows consumption of starting material.

    • Workup: Cool to room temperature. Filter the brown MnO₂ precipitate through Celite. Acidify the filtrate with HCl (pH < 2) to precipitate the crude acid.

    • Purification: Recrystallize from ethanol/water.

Visualization: Oxidation Pathways

OxidationPathways Substrate 1-Ethoxy-2-methylbenzene Aldehyde 2-Ethoxybenzaldehyde Substrate->Aldehyde Ce(IV) Electrochemical or Etard Rxn Acid 2-Ethoxybenzoic Acid Substrate->Acid KMnO4, Reflux Alcohol 2-Ethoxybenzyl Alcohol Substrate->Alcohol CYP450 (Benzylic Hydroxylation) Cresol o-Cresol (2-Methylphenol) Substrate->Cresol CYP450 (O-Dealkylation) Acetaldehyde Acetaldehyde Substrate->Acetaldehyde CYP450 (O-Dealkylation) Aldehyde->Acid [O] Alcohol->Aldehyde ADH/ALDH

Figure 1: Chemical and metabolic oxidation pathways of 1-Ethoxy-2-methylbenzene.

Reduction Reactions

Reduction of 1-Ethoxy-2-methylbenzene focuses on the aromatic ring. The electron-rich nature of the ring (due to the ethoxy and methyl groups) influences the regioselectivity of dissolving metal reductions.

Birch Reduction (Dissolving Metal)

The Birch reduction converts the aromatic ring into a 1,4-cyclohexadiene derivative.[2][3][4]

  • Regioselectivity: The ethoxy group is a strong electron-donating group (EDG), while the methyl group is a weak EDG. In Birch reductions, EDGs destabilize the radical anion at the ipso position, directing protonation to the ortho and meta positions.

  • Product: The major product is 1-ethoxy-2-methyl-1,4-cyclohexadiene .

    • The double bonds form at the positions bearing the EDGs (C1-C2 and C4-C5), preserving the maximum substitution on the double bond (kinetic control).

    • Note: Acidic workup must be mild to prevent hydrolysis of the enol ether to a ketone (2-methyl-2-cyclohexenone).

Catalytic Hydrogenation

Complete saturation of the aromatic ring yields 1-ethoxy-2-methylcyclohexane .

  • Catalysts: Heterogeneous catalysts like Rh/Al₂O₃ or PtO₂ (Adams' catalyst) are preferred for reducing sterically hindered or electron-rich rings.

  • Stereochemistry: The reaction typically proceeds via syn-addition of hydrogen. However, the final cis/trans ratio depends on the catalyst and solvent. The cis isomer (ethoxy and methyl on the same side) is often the kinetic product, while the trans isomer is thermodynamically favored.

Experimental Protocol: Birch Reduction

Objective: Synthesis of 1-ethoxy-2-methyl-1,4-cyclohexadiene.

  • Safety: Liquid ammonia is toxic and corrosive. Sodium metal is pyrophoric. Perform in a well-ventilated hood.

  • Reagents:

    • 1-Ethoxy-2-methylbenzene (10 mmol)

    • Liquid Ammonia (approx. 50 mL, condensed at -78°C)

    • Sodium metal (25 mmol, 2.5 equiv)

    • Ethanol (absolute, 25 mmol) as the proton source.

    • THF (10 mL) as co-solvent.

  • Procedure:

    • Condense ammonia into a flask cooled by a dry ice/acetone bath (-78°C).

    • Dissolve the substrate and ethanol in THF and add to the ammonia.

    • Add sodium metal in small pieces. The solution will turn deep blue (solvated electrons).[5]

    • Stir for 1–2 hours.

    • Quench: Slowly add solid ammonium chloride (NH₄Cl) until the blue color disappears.

    • Workup: Allow ammonia to evaporate. Extract the residue with diethyl ether. Wash with water and brine.[1] Dry over MgSO₄.[1]

    • Caution: Do not use acidic water washes, as the product is an acid-sensitive enol ether.

Visualization: Reduction Pathways

ReductionPathways Substrate 1-Ethoxy-2-methylbenzene BirchProd 1-Ethoxy-2-methyl- 1,4-cyclohexadiene Substrate->BirchProd Na, NH3(l), EtOH (Birch Reduction) Cyclohexane 1-Ethoxy-2-methylcyclohexane Substrate->Cyclohexane H2, Rh/Al2O3 (Catalytic Hydrogenation) Ketone 2-Methyl-2-cyclohexenone BirchProd->Ketone H3O+ (Hydrolysis)

Figure 2: Reduction pathways including Birch reduction and catalytic hydrogenation.[6]

Comparative Data Summary

The following table summarizes the key reagents and outcomes for the redox manipulation of 1-ethoxy-2-methylbenzene.

Reaction TypeReagent SystemMajor ProductMechanismKey Reference
Oxidation KMnO₄, NaOH, Δ2-Ethoxybenzoic acidBenzylic Oxidation[1]
Oxidation Ce(IV) / MSA (Electrochem)2-EthoxybenzaldehydeIndirect Electrolysis[2]
Metabolism CYP2E1 (Microsomes)2-Ethoxybenzyl alcoholHydroxylation[3]
Metabolism CYP2E1 (Microsomes)o-Cresol + AcetaldehydeO-Dealkylation[3]
Reduction Na / NH₃(l) / EtOH1-Ethoxy-2-methyl-1,4-cyclohexadieneDissolving Metal (Birch)[4]
Reduction H₂ / Rh/Al₂O₃1-Ethoxy-2-methylcyclohexaneHeterogeneous Catalysis[5]

References

  • Oxidation of Alkylbenzenes: LibreTexts Chemistry. (2023).[7][8][9] Oxidation of Organic Molecules by KMnO4. Link

  • Electrochemical Oxidation: Vijayabarathi, T., et al. (2002). A Comparative Study of Two Stage Electrochemical Oxidation of Toluene, p-Ethoxy Toluene.... Bulletin of Electrochemistry. Link

  • Metabolism (CYP450): Gut, I., et al. (1996). Cytochromes P450 in benzene metabolism and involvement of their metabolites.... Environmental Health Perspectives. Link

  • Birch Reduction: Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Link

  • Catalytic Hydrogenation: TCI Chemicals. Hydrogenation Catalysts. Link

Sources

1-Ethoxy-2-methylbenzene as an intermediate in fragrance synthesis

Author: BenchChem Technical Support Team. Date: February 2026

1-Ethoxy-2-methylbenzene: A Strategic Ether Intermediate in Fragrance Synthesis

Abstract

This technical guide analyzes 1-Ethoxy-2-methylbenzene (CAS: 614-71-1), also known as ethyl o-tolyl ether , as a pivotal intermediate and functional ingredient in modern fragrance chemistry. While possessing a distinct "walnut-leaf" and "green-floral" odor profile useful in top-note modification, its primary technical value lies in its stability as a protected phenol derivative. This stability facilitates the selective oxidation of the methyl group to yield 2-ethoxybenzaldehyde , a high-value aromatic aldehyde with powdery, nutty, and coumarinic nuances. This guide details the phase-transfer catalyzed synthesis of the ether, its downstream transformation logic, and critical quality control parameters.

Chemical Identity & Olfactory Profile

ParameterDetail
IUPAC Name 1-Ethoxy-2-methylbenzene
Common Names Ethyl o-tolyl ether; o-Cresol ethyl ether; 2-Ethoxytoluene
CAS Number 614-71-1
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Odor Profile Primary: Pungent, Green, Walnut-like. Secondary: Faint floral, fruity nuances.
Fragrance Role Modifier: Adds lift and "natural" green freshness to floral bouquets.Intermediate: Precursor to substituted benzaldehydes.

Synthesis of 1-Ethoxy-2-methylbenzene

The industrial standard for synthesizing 1-ethoxy-2-methylbenzene employs a Williamson Ether Synthesis optimized via Phase Transfer Catalysis (PTC) . This method is superior to traditional homogeneous alkaline fusion due to higher yields, reduced reaction times, and the elimination of anhydrous conditions.

Reaction Mechanism (SN2)

The reaction involves the nucleophilic attack of the o-cresolate anion (generated in situ) on the ethylating agent (Diethyl sulfate or Ethyl bromide). The bulky methyl group at the ortho position introduces steric strain, making PTC essential to facilitate the interfacial transfer of the phenoxide ion into the organic phase for reaction.

Experimental Protocol (PTC Method)

Reagents:

  • o-Cresol (1.0 eq)

  • Diethyl Sulfate (1.1 eq) [Note: Diethyl sulfate is preferred over ethyl bromide for higher reactivity at moderate temps]

  • Sodium Hydroxide (1.5 eq, 50% aq. solution)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1-2 mol%)

  • Solvent: Toluene (optional, or run neat if agitation is sufficient)

Step-by-Step Methodology:

  • Preparation: Charge a glass-lined reactor with o-cresol and TBAB. Initiate varying agitation.

  • Basification: Slowly add 50% NaOH solution while maintaining temperature below 40°C. The mixture will darken as the sodium o-cresolate forms.

  • Alkylation: Heat the mixture to 50°C. Drip feed Diethyl Sulfate over 60 minutes. The exotherm must be controlled to keep the internal temperature between 60-70°C.

  • Digestion: Once addition is complete, reflux at 85-90°C for 3-4 hours. Monitor consumption of o-cresol via GC.

  • Work-up: Cool to room temperature. Add water to dissolve inorganic salts (Na₂SO₄). Separate the organic layer.[1][2][3]

  • Purification: Wash the organic layer with dilute NaOH (to remove unreacted phenols) followed by brine. Dry over MgSO₄.

  • Distillation: Fractionally distill under reduced pressure (approx. 20 mmHg). Collect the fraction boiling at ~75-80°C.

Yield Expectation: >90% purity.

Application as a Strategic Intermediate

The ethyl ether moiety in 1-ethoxy-2-methylbenzene acts as a robust protecting group for the phenolic oxygen. This allows for harsh oxidation conditions that target the methyl group without degrading the aromatic ring, a key pathway to 2-ethoxybenzaldehyde .

Transformation: Oxidation to 2-Ethoxybenzaldehyde

2-Ethoxybenzaldehyde (CAS: 613-69-4) is a valuable fragrance ingredient with a sweet, powdery, almond-like, and slightly phenolic character, often used as a coumarin alternative or in heavy floral accords (e.g., Tuberose).

  • Mechanism: The methyl group is oxidized to an aldehyde via a radical intermediate or through electrochemical anodic oxidation.

  • Why use the Ether? Direct oxidation of o-cresol would lead to quinones and tarry polymerization products. The ethyl group "locks" the oxygen, directing oxidation solely to the benzylic carbon.

Visualization of Synthetic Pathways

FragranceSynthesis cluster_conditions Critical Process Parameters Cresol o-Cresol (Starting Material) Ether 1-Ethoxy-2-methylbenzene (Intermediate/Ingredient) Cresol->Ether O-Alkylation (Et2SO4 / NaOH / PTC) Aldehyde 2-Ethoxybenzaldehyde (Powdery/Nutty Fragrance) Ether->Aldehyde Selective Oxidation (Electrochemical / Etard) Nitro Nitro-Derivatives (Historical Musk Precursors) Ether->Nitro Nitration (HNO3 / H2SO4) Temp Temp < 90°C (Prevent Dealkylation) pH pH > 10 (Maintain Phenoxide)

Caption: Synthetic tree showing the conversion of o-Cresol to the ether intermediate and its downstream oxidation to 2-ethoxybenzaldehyde.

Quality Control & Analysis

To ensure suitability for high-end perfumery or pharmaceutical precursors, the intermediate must meet strict purity standards.

TestMethodSpecificationRationale
Purity GC-FID (Polar Column)> 98.5%Impurities like o-cresol cause discoloration and off-odors.
Residual Phenol Colorimetric / HPLC< 0.1%Free phenols induce rapid oxidation and skin irritation.
Moisture Karl Fischer< 0.1%Water interferes with downstream oxidation steps.
Color APHA< 20Transparency is critical for final fragrance formulations.

Safety & Regulatory (IFRA/REACH)

  • Flammability: 1-Ethoxy-2-methylbenzene has a flash point of approx. 79°C (Combustible Liquid).

  • Skin Sensitization: Like many phenol ethers, it can be a mild skin irritant. It is not currently heavily restricted by IFRA but should be monitored for peroxide formation (ether autoxidation) upon prolonged storage.

  • Handling: Store under nitrogen to prevent autoxidation to unstable peroxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1-ethoxy-2-methyl-. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • ResearchGate (2025). Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation. (Analogous oxidation methodology for cresol derivatives). Retrieved from [Link]

Sources

Technical Whitepaper: Preliminary Investigation Framework for 2-Ethoxytoluene as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a rigorous framework for the preliminary investigation of 2-ethoxytoluene (ethyl 2-methylphenyl ether) as a novel antifungal candidate. Given the absence of extensive direct literature on this specific congener, this guide synthesizes protocols from CLSI standards and structure-activity relationship (SAR) data relevant to lipophilic volatile organic compounds (VOCs) and phenolic ethers.

Executive Summary & Chemical Rationale

2-Ethoxytoluene (CAS: 1826-67-1) is a lipophilic ether derivative of o-cresol. While phenolic compounds like o-cresol exhibit potent antifungal activity via protein denaturation and membrane disruption, their toxicity and volatility often limit clinical application. The etherification (ethyl group addition) in 2-ethoxytoluene modifies the dipole moment and hydrogen bonding capacity, potentially enhancing membrane permeability while altering the toxicity profile.

This guide provides a standardized workflow to evaluate its antifungal efficacy, addressing the specific challenges posed by its volatility and hydrophobicity.

Structural-Activity Relationship (SAR) Hypothesis
  • Lipophilicity (LogP): The ethoxy group increases lipophilicity compared to the parent phenol. This suggests a mechanism driven by non-specific membrane disruption or accumulation in the fungal ergosterol bilayer.

  • Steric Factors: The ortho-methyl group introduces steric hindrance that may prevent rapid metabolic degradation by fungal enzymes, potentially prolonging half-life compared to non-substituted anisole derivatives.

  • Volatility: As a VOC, 2-ethoxytoluene may exert "vapor-phase" antifungal effects, necessitating specialized assay seals.

Experimental Workflow

The investigation is divided into three phases: Screening, Quantitative Susceptibility, and Mechanistic Elucidation.

ExperimentalWorkflow cluster_Screening Phase 1: Susceptibility cluster_MOA Phase 2: Mechanism of Action Start Compound Preparation (DMSO/Tween 80) MIC Broth Microdilution (CLSI M27-A4 / M38-A2) Start->MIC Vapor Vapor Phase Assay (Inverted Plate Method) Start->Vapor Sorbitol Sorbitol Protection (Cell Wall) MIC->Sorbitol If MIC < 100 µg/mL Ergosterol Exogenous Ergosterol (Membrane Binding) MIC->Ergosterol Leakage Nucleotide Leakage (OD 260nm) MIC->Leakage Analysis Data Analysis (IC50 / SI Calculation) Sorbitol->Analysis Ergosterol->Analysis Leakage->Analysis

Figure 1: Strategic workflow for evaluating 2-ethoxytoluene, accounting for volatility and lipophilicity.

Phase 1: Quantitative Susceptibility Protocols

Broth Microdilution (Modified for Volatiles)

Standard microdilution must be modified to prevent the "edge effect" and cross-contamination due to volatility.

Protocol Grounding: Based on CLSI M27-A4 (Yeasts) and M38-A2 (Filamentous Fungi) [1, 2].

Reagents:

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).

  • Inoculum: Adjusted to

    
     CFU/mL (Yeasts) or 
    
    
    
    CFU/mL (Molds).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-ethoxytoluene in 100% DMSO to create a 100x stock solution.

  • Dilution: Perform serial 2-fold dilutions in RPMI 1640 across a 96-well microtiter plate (U-bottom).

    • Test Range: 1024 µg/mL to 2 µg/mL.

  • Sealing (Critical): Immediately after inoculation, seal the plate with an adhesive gas-permeable membrane followed by a tight plastic lid.

    • Why: Prevents vapor transfer to control wells while allowing oxygen exchange.

  • Incubation: 35°C for 24-48h (Candida) or 48-72h (Aspergillus).

  • Readout: Visual score of 100% inhibition (MIC-0) or 50% inhibition (MIC-2) compared to growth control.

Self-Validating Controls:

  • Positive Control: Fluconazole or Amphotericin B.

  • Solvent Control: RPMI + 1% DMSO (Must show full growth).

  • Sterility Control: Uninoculated RPMI.

Vapor Phase Assay (Inverted Plate Method)

Since 2-ethoxytoluene is a VOC, its gaseous antifungal activity is a critical differentiator.

  • Preparation: Pour Sabouraud Dextrose Agar (SDA) into petri dishes and inoculate a central plug of fungal mycelium (for molds) or spread plate (for yeasts).

  • Treatment: Place a sterile filter paper disc on the inside of the petri dish lid .

  • Dosing: Pipette varying volumes (e.g., 5, 10, 20 µL) of pure 2-ethoxytoluene onto the disc.

  • Incubation: Invert the plate (lid on bottom) and seal with Parafilm. Incubate at 28°C.

  • Metric: Measure the diameter of the inhibition zone or colony diameter vs. control.

Phase 2: Mechanistic Elucidation

If the MIC is established (< 64 µg/mL), the mechanism of action must be determined to distinguish between cell wall synthesis inhibition and membrane disruption.

Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant. If 2-ethoxytoluene inhibits cell wall synthesis (like echinocandins), fungal cells will survive in the presence of sorbitol but lyse without it.

  • Method: Re-run MIC in two parallel sets:

    • Set A: Standard RPMI.

    • Set B: RPMI + 0.8 M Sorbitol.

  • Interpretation:

    • MIC(A) << MIC(B): Suggests cell wall damage (Sorbitol protected the protoplasts).

    • MIC(A) ≈ MIC(B): Suggests membrane or intracellular target.

Ergosterol Binding Assay

Principle: If the compound binds to ergosterol (like Polyenes), adding exogenous ergosterol will "sequester" the drug, increasing the MIC.

  • Method: Re-run MIC with RPMI supplemented with 400 µg/mL exogenous ergosterol .

  • Interpretation: A 4-fold or greater increase in MIC in the presence of ergosterol indicates direct binding to membrane sterols.

Nucleotide Leakage (Membrane Lysis)

Principle: Severe membrane disruption causes leakage of DNA/RNA, detectable at 260 nm.

  • Incubation: Treat fungal suspension (

    
     cells/mL) with 
    
    
    
    MIC of 2-ethoxytoluene for 4 hours.
  • Filtration: Filter cells through a 0.22 µm syringe filter.

  • Measurement: Measure OD of the supernatant at 260 nm.

  • Control: Compare against Cetylpyridinium chloride (positive lysis control).

Data Presentation & Analysis

Quantitative data should be summarized in the following format to ensure comparability with literature.

Table 1: Anticipated Data Structure for Susceptibility Reporting

OrganismStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 90028[Data][Data]< 4Fungicidal
C. glabrataATCC 90030[Data][Data]> 4Fungistatic
Aspergillus fumigatusATCC 204305[Data][Data]----

Statistical Treatment:

  • All experiments must be performed in triplicate .

  • Use ANOVA followed by Tukey’s post-hoc test for multiple comparisons.

  • Significance threshold:

    
    .
    

Proposed Mechanism of Action (Hypothesis)

Based on the ether structure and lipophilicity, the following pathway is the most probable mode of action.

MOA_Pathway Compound 2-Ethoxytoluene (Lipophilic Ether) CellWall Cell Wall Penetration Compound->CellWall Membrane Accumulation in Phospholipid Bilayer CellWall->Membrane Expansion Membrane Expansion & Fluidity Alteration Membrane->Expansion ROS Mitochondrial ROS Generation Membrane->ROS Leakage Ion/Nucleotide Leakage Expansion->Leakage Death Cell Death (Apoptosis/Necrosis) Leakage->Death ROS->Death

Figure 2: Hypothetical mechanism involving membrane intercalation and oxidative stress induction.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4). Wayne, PA: CLSI.[1][2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; 2nd Edition (M38-A2). Wayne, PA: CLSI.[1][2] Link

  • Kordali, S., et al. (2008). Antifungal activities of essential oil constituents including carvacrol, anethole, and others against phytopathogenic fungi. Bioresource Technology. Link

  • Tampieri, M. P., et al. (2005).[3] The inhibition of Candida albicans by selected essential oils and their major components. Mycopathologia. Link

  • Bakkali, F., et al. (2008). Biological effects of essential oils – A review. Food and Chemical Toxicology. Link

Sources

Exploratory Framework: Unlocking the Antidiabetic Potential of 1-Ethoxy-2-methylbenzene (EMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethoxy-2-methylbenzene (EMB) , also known as ethyl o-tolyl ether (CAS: 614-71-1), is a lipophilic aromatic ether currently utilized primarily as a chemical intermediate and antifungal agent.[1] While direct literature on its antidiabetic efficacy is nascent, its structural pharmacophore—a lipophilic aryl ether tail—mimics the hydrophobic domains of established metabolic regulators like PPAR agonists (fibrates/glitazones) and SGLT2 inhibitors .

This technical guide outlines a rigorous exploratory pathway to validate EMB as a lead scaffold for Type 2 Diabetes Mellitus (T2DM) therapeutics. It moves from in silico molecular docking to in vitro enzymatic inhibition and in vivo glycemic control, providing a self-validating roadmap for drug development professionals.

Part 1: The Pharmacophore Hypothesis

The rationale for investigating EMB lies in Fragment-Based Drug Design (FBDD) . Many antidiabetic agents possess a "lipophilic tail" that anchors the molecule within the active site of nuclear receptors or metabolic enzymes.

  • Structural Homology: EMB possesses an ethoxy group attached to a toluene ring. This resembles the alkoxyphenyl moieties found in Pioglitazone (PPAR-

    
     agonist) and Glibenclamide  (Sulfonylurea).
    
  • Mechanism of Action (Hypothesized):

    • PPAR-

      
       Modulation:  The lipophilic benzene ring may occupy the hydrophobic pocket of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-
      
      
      
      ), enhancing insulin sensitivity.
    • 
      -Glucosidase Inhibition:  The ether linkage can act as a hydrogen bond acceptor, potentially disrupting the catalytic triad of carbohydrate-hydrolyzing enzymes.
      
Chemical Profile
PropertyValueRelevance to Drug Design
IUPAC Name 1-Ethoxy-2-methylbenzeneCore Scaffold
Molecular Weight 136.19 g/mol Ideal for Fragment-Based Design (<300 Da)
LogP (Octanol/Water) ~3.1High membrane permeability; good oral bioavailability
H-Bond Acceptors 1 (Ether Oxygen)Receptor binding interaction
Rotatable Bonds 2Conformational flexibility for docking

Part 2: In Silico Validation (Computational Screening)

Before wet-lab synthesis, the binding affinity of EMB must be validated against core diabetic targets.

Protocol 1: Molecular Docking Workflow

Objective: Quantify the binding energy (


) of EMB against PPAR-

and

-Glucosidase.
  • Protein Preparation:

    • Retrieve crystal structures from PDB: PPAR-

      
       (PDB ID: 1FM6)  and 
      
      
      
      -Glucosidase (PDB ID: 3A4A)
      .
    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges using AutoDock Tools.

  • Ligand Preparation:

    • Minimize EMB energy using the MMFF94 force field.

  • Docking Execution (AutoDock Vina):

    • Define Grid Box: Center on the active site (e.g., Tyr473 for PPAR-

      
      ).
      
    • Run 50 genetic algorithm runs.

  • Success Criteria:

    • Binding Affinity

      
       kcal/mol.
      
    • RMSD

      
       Å compared to native ligand pose.
      
Visualization: The Screening Logic

DockingWorkflow Start Target Selection (PPAR-g, Alpha-Glucosidase) Prep Protein/Ligand Preparation (PDBQT) Start->Prep Dock AutoDock Vina Simulation Prep->Dock Analysis Binding Energy Calculation (< -6.0 kcal/mol) Dock->Analysis Decision Go/No-Go for Wet Lab Analysis->Decision

Caption: Logical flow for high-throughput virtual screening of EMB against metabolic targets.

Part 3: In Vitro Bioassays (Mechanism of Action)

Once binding is theoretically confirmed, in vitro assays determine if binding translates to functional inhibition.

Protocol 2: -Glucosidase Inhibition Assay

This assay determines if EMB prevents the breakdown of carbohydrates into glucose.

Reagents:

  • 
    -Glucosidase (from Saccharomyces cerevisiae).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.9).

Methodology:

  • Incubation: Mix 20

    
    L of EMB (varying concentrations: 10–500 
    
    
    
    g/mL) with 20
    
    
    L of
    
    
    -glucosidase (0.5 U/mL). Incubate at 37°C for 10 min.
  • Reaction: Add 20

    
    L of pNPG (5 mM). Incubate for 20 min at 37°C.
    
  • Termination: Stop reaction with 80

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Measurement: Read Absorbance at 405 nm (release of p-nitrophenol).

  • Calculation:

    
    
    
Protocol 3: Glucose Uptake in L6 Myotubes

This assay measures EMB's ability to mimic insulin and drive glucose into muscle cells.

Methodology:

  • Differentiation: Culture L6 myoblasts in DMEM until they differentiate into myotubes (5–7 days).

  • Starvation: Serum-starve cells for 12 hours.

  • Treatment: Treat cells with EMB (10–100

    
    M) +/- Insulin (100 nM) for 24 hours.
    
  • Uptake: Add 2-Deoxy-D-[1-3H] glucose. Incubate for 10 min.

  • Lysis & Counting: Wash cells with ice-cold PBS, lyse with 0.1% SDS, and quantify radioactivity via liquid scintillation counting.

Part 4: In Vivo Proof of Concept

The definitive test for any antidiabetic candidate is the Streptozotocin (STZ)-induced diabetic rat model.

Protocol 4: STZ-Induced Diabetic Model

Ethical Note: All animal studies must adhere to IACUC guidelines.

Experimental Groups (n=6 per group):

  • Normal Control: Vehicle only.

  • Diabetic Control: STZ (55 mg/kg, i.p.) + Vehicle.

  • Positive Control: STZ + Glibenclamide (5 mg/kg).

  • Test Group 1: STZ + EMB (Low Dose: 50 mg/kg).

  • Test Group 2: STZ + EMB (High Dose: 100 mg/kg).

Workflow:

  • Induction: Administer STZ. Confirm diabetes after 72 hours (Fasting Blood Glucose > 250 mg/dL).

  • Treatment: Oral gavage of EMB daily for 21 days.

  • Monitoring:

    • Weekly: Fasting Blood Glucose (tail vein).

    • Day 21: Oral Glucose Tolerance Test (OGTT).

    • Termination: Collect blood for Insulin, HbA1c, and lipid profile analysis. Histopathology of pancreas (Islet of Langerhans integrity).

Visualization: The Signaling Pathway Hypothesis

Pathway EMB 1-Ethoxy-2-methylbenzene (EMB) PPAR PPAR-gamma Activation EMB->PPAR Agonism Enzyme Alpha-Glucosidase Inhibition EMB->Enzyme Inhibition GLUT4 GLUT4 Translocation PPAR->GLUT4 Upregulation Carbs Complex Carbs Hydrolysis Enzyme->Carbs Blocks Glucose Blood Glucose Reduction GLUT4->Glucose Increased Uptake Carbs->Glucose Reduced Influx

Caption: Dual-mechanism hypothesis: EMB may drive glucose uptake via PPAR-


 while limiting influx via enzyme inhibition.

References

  • PubChem. (n.d.).[1] 1-Ethoxy-2-methylbenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • World Intellectual Property Organization. (2014).[2] Substituted Benzyl Bromides and Methods of Use (WO2014099503). (Demonstrates use of EMB as a precursor for metabolic disorder drugs). Retrieved from [Link][3]

  • Taha, M., et al. (2017).

    
    -glucosidase inhibitors.[4][5][6] Bioorganic Chemistry.[3][7] (Establishes protocol for glucosidase inhibition assays on ether derivatives). Retrieved from [Link]
    
  • Kumar, S., et al. (2011). In vivo antidiabetic evaluation of novel series of ether derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Provides baseline for STZ-induced rat models). Retrieved from [Link]

Sources

Strategic Evaluation of 2-Ethoxytoluene: A Protocol for Assessing Antiplatelet Aggregation Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

The "Why" and "What"

This technical guide outlines a rigorous experimental framework for evaluating the antiplatelet potential of 2-ethoxytoluene (2-ET) . While direct literature on 2-ET is nascent, its structural classification as an alkoxy-substituted aromatic places it in a chemical space occupied by potent antiplatelet agents such as eugenol, anethole, and synthetic 4-alkoxy-2-phenylquinolines.

The hypothesis driving this research is that the ethoxy moiety at the ortho position provides the necessary lipophilicity and steric hindrance to interact with hydrophobic pockets of platelet signaling enzymes, specifically Cyclooxygenase-1 (COX-1) or the Thromboxane A2 receptor (TP) .

Strategic Objectives
  • Quantify Efficacy: Determine the IC50 of 2-ET against standard agonists (Collagen, ADP, Arachidonic Acid).

  • Deconvolute Mechanism: Distinguish between upstream inhibition (COX-1/TxA2 synthesis) and downstream blockade (cAMP/Ca2+ mobilization).

  • Establish Safety Window: Verify that antiplatelet effects occur below cytotoxic or hemolytic concentrations.

Part 2: Experimental Framework (The Core)

Phase 1: Compound Handling & Platelet Preparation

Critical Causality: 2-Ethoxytoluene is a lipophilic organic liquid. Improper solubilization will lead to micro-emulsions that scatter light, causing false negatives in optical aggregometry.

  • Solvent System: Dimethyl sulfoxide (DMSO). Final concentration in platelet suspension must be <0.5% (v/v) to prevent solvent-induced platelet toxicity.

  • Positive Control: Aspirin (ASA) for Arachidonic Acid (AA) pathways; Ticagrelor for ADP pathways.

Protocol A: Preparation of Human Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw blood into siliconized tubes containing 3.8% sodium citrate (1:9 v/v) . Why: Citrate reversibly chelates Ca2+, preventing coagulation without damaging platelets.

  • Centrifugation: Spin at 200 x g for 15 minutes at 25°C.

  • Isolation: Carefully aspirate the upper straw-colored layer (PRP). Avoid the "buffy coat" (leukocytes), which introduces pro-inflammatory cytokines.

  • Normalization: Adjust platelet count to 3 x 10^8 platelets/mL using Platelet-Poor Plasma (PPP).

Phase 2: Light Transmission Aggregometry (LTA)

The Gold Standard: LTA measures the increase in light transmission as platelets aggregate and fall out of suspension.

Protocol B: The Screening Workflow
  • Blanking: Calibrate the aggregometer (e.g., Chrono-log) using PPP (100% transmission) and PRP (0% transmission).

  • Incubation:

    • Add 495 µL PRP to the cuvette.

    • Add 2.5 µL 2-ET (various concentrations: 10, 50, 100, 300 µM).

    • Incubate for 3 minutes at 37°C with stirring (1200 rpm). Why: Allows 2-ET to permeate the membrane and reach intracellular targets.

  • Agonist Challenge:

    • Add agonist (e.g., Arachidonic Acid 0.5 mM or Collagen 2 µg/mL ).

  • Recording: Monitor transmission for 6 minutes.

Data Interpretation Table:

AgonistPathway ProbedExpected Result if 2-ET is COX-1 InhibitorExpected Result if 2-ET is P2Y12 Antagonist
Arachidonic Acid (AA) COX-1 / TxA2 SynthesisStrong Inhibition No/Weak Inhibition
ADP (2.5 µM) P2Y1, P2Y12 ReceptorsWeak Inhibition (Secondary wave only)Strong Inhibition
Collagen GPVI / Integrin α2β1Moderate InhibitionModerate Inhibition
U46619 TP Receptor (Direct)No Inhibition (if COX-1 target)No Inhibition
Phase 3: Mechanistic Deconvolution

If Phase 2 shows inhibition of AA-induced aggregation, you must verify if 2-ET inhibits the synthesis of Thromboxane A2 or the binding of it.

Protocol C: Thromboxane B2 (TxB2) Immunoassay

Since TxA2 is unstable (t1/2 = 30s), measure its stable metabolite, TxB2.

  • Trigger: Stimulate washed platelets with AA in the presence of 2-ET.

  • Termination: Stop reaction after 5 minutes with Indomethacin/EDTA cocktail.

  • Quantification: Use a competitive ELISA kit for TxB2.

  • Logic: If 2-ET reduces aggregation AND TxB2 levels, it is a COX-1 or Thromboxane Synthase inhibitor . If aggregation is reduced but TxB2 is normal, it acts downstream (TP receptor antagonist).

Part 3: Visualization & Logic

Experimental Workflow Diagram

This diagram outlines the decision tree for the initial research phase.

G Start Start: 2-Ethoxytoluene (2-ET) Prep Platelet Preparation (PRP) Start->Prep LTA LTA Screening (Agonist: AA, ADP, Col) Prep->LTA Incubation 37°C Decision Inhibition Observed? LTA->Decision Mech_COX Pathway A: COX-1/TxS Inhibition (Assay: TxB2 ELISA) Decision->Mech_COX Yes (AA-induced) Mech_cAMP Pathway B: cAMP/PKA Modulation (Assay: VASP Phosphorylation) Decision->Mech_cAMP Yes (ADP-induced) Stop Report: IC50 & Mechanism Decision->Stop No Activity Safety Safety: LDH & Hemolysis Assays Mech_COX->Safety Mech_cAMP->Safety Safety->Stop

Caption: Figure 1. Decision matrix for evaluating 2-ethoxytoluene. The agonist response dictates the subsequent mechanistic assay.

Putative Mechanism of Action (MOA)

Based on structural analogs (alkoxy-benzenes), the most probable pathway is the interference with Arachidonic Acid metabolism.

MOA Membrane Platelet Membrane AA Arachidonic Acid Membrane->AA PLA2 Activation COX1 COX-1 Enzyme AA->COX1 PGG2 PGG2/PGH2 COX1->PGG2 TxS Tx Synthase PGG2->TxS TxA2 Thromboxane A2 TxS->TxA2 TP TP Receptor TxA2->TP Ca Ca2+ Mobilization TP->Ca Agg Aggregation Ca->Agg Drug 2-Ethoxytoluene (Putative) Drug->COX1 Inhibits? Drug->TxS Inhibits?

Caption: Figure 2. Hypothetical intervention points. 2-ET likely targets the hydrophobic channel of COX-1 or TxS, disrupting TxA2 generation.

Part 4: Safety & Toxicity Profiling

Before advancing to in vivo models, you must prove that 2-ET acts via specific signaling modulation, not non-specific membrane lysis.

Protocol D: LDH Release Assay (Cytotoxicity)
  • Incubation: Incubate platelets (3 x 10^8/mL) with 2-ET (up to 500 µM) for 30 minutes.

  • Supernatant: Centrifuge and collect supernatant.

  • Detection: Measure Lactate Dehydrogenase (LDH) activity using a colorimetric kit (absorbance at 490 nm).

  • Threshold: >10% LDH release compared to Triton X-100 control indicates cytotoxicity , invalidating the antiplatelet results.

References

  • Chen, S. J., et al. (2025). "Structure-Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors." PMC - NIH. Link

  • Sheu, J. R., et al. (2000). "Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents." Biochimica et Biophysica Acta. Link

  • Lien, J. C., et al. (1996). "Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents." Drug Development Research. Link

  • Ninja Nerd. (2022).[1] "Antiplatelet, Anticoagulant, Thrombolytic Agents: Mechanisms and Pharmacology."[1] YouTube/Educational. Link

  • Wang, L., et al. (2022).[2] "A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside." Frontiers in Pharmacology. Link

Sources

Methodological & Application

High-Yield Synthesis of 1-Ethoxy-2-methylbenzene (2-Ethoxytoluene) via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the laboratory-scale synthesis of 1-Ethoxy-2-methylbenzene (CAS: 614-71-1) using a modified Williamson ether synthesis. Unlike traditional alkoxide methods that require strong bases like sodium hydride, this protocol utilizes potassium carbonate (


) in acetone. This heterogeneous system offers a milder, safer, and highly selective route for alkylating sterically hindered phenols like 

-cresol. The procedure includes a critical alkaline wash step to ensure the complete removal of unreacted phenolic substrates, yielding a product suitable for pharmaceutical intermediate use or fragrance applications.

Introduction & Principle

The synthesis of aryl ethers from phenols is a cornerstone transformation in organic chemistry. The Williamson ether synthesis proceeds via an


 mechanism where a phenoxide nucleophile attacks an alkyl halide.[1]
Reaction Scheme


Mechanistic Insight[2][3]
  • Deprotonation: The carbonate anion (

    
    ) acts as a base, deprotonating the hydroxyl group of 
    
    
    
    -cresol (
    
    
    ) to generate the phenoxide anion. While
    
    
    is a weaker base than hydroxide, the equilibrium is driven forward by the consumption of the phenoxide in the subsequent step and the precipitation of inorganic salts.
  • Nucleophilic Attack (

    
    ):  The phenoxide oxygen attacks the electrophilic methylene carbon of ethyl bromide. The presence of the ortho-methyl group on the benzene ring introduces slight steric hindrance, necessitating reflux conditions to ensure complete conversion.
    
  • Solvent Choice: Acetone is chosen as a polar aprotic solvent. It dissolves the organic reactants well while keeping the inorganic base partially suspended, preventing aggressive side reactions associated with homogeneous strong bases.

Materials & Reagents

ReagentCASMW ( g/mol )Equiv.PurityRole

-Cresol
95-48-7108.141.0>99%Substrate (Nucleophile)
Ethyl Bromide 74-96-4108.971.5>98%Electrophile (Alkylating agent)
Potassium Carbonate 584-08-7138.212.0AnhydrousBase
Potassium Iodide 7681-11-0166.000.05>99%Catalyst (Finkelstein)
Acetone 67-64-158.08N/AACS GradeSolvent
Sodium Hydroxide (10%) 1310-73-240.00N/AAq.[2] Soln.Wash Solution

Safety Note:

  • 
    -Cresol:  Highly toxic and corrosive. Absorbs through skin. Use chemically resistant gloves (Nitrile/Neoprene) and a fume hood.
    
  • Ethyl Bromide: Volatile and a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Acetone: Highly flammable. Keep away from open flames and hot surfaces.

Experimental Protocol

Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Charging: Add

    
    -cresol (10.8 g, 100 mmol) , anhydrous 
    
    
    
    (27.6 g, 200 mmol)
    , and Acetone (100 mL) to the flask.
  • Catalyst Addition: Add Potassium Iodide (KI) (0.83 g, 5 mmol) . Note: KI catalyzes the reaction by converting ethyl bromide to the more reactive ethyl iodide in situ (Finkelstein reaction).

  • Alkylation: Add Ethyl Bromide (16.3 g, 11.2 mL, 150 mmol) via a syringe or dropping funnel.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (

    
    C) with vigorous stirring.
    
    • Checkpoint: The reaction mixture will appear as a white suspension. Vigorous stirring is essential to ensure contact between the solid base and the solution.

Monitoring
  • Time: Reflux for 6 to 12 hours .

  • TLC Analysis: Monitor reaction progress using TLC (Silica gel).

    • Mobile Phase: Hexane:Ethyl Acetate (9:1).

    • Visualization: UV light (254 nm).

    • Target: Disappearance of the

      
      -cresol spot (
      
      
      
      ) and appearance of the less polar ether product (
      
      
      ).
Work-up
  • Filtration: Cool the reaction mixture to room temperature. Filter off the solid salts (

    
    , unreacted 
    
    
    
    ) using a Büchner funnel. Wash the filter cake with fresh acetone (2 x 20 mL).
  • Concentration: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Extraction: Dissolve the resulting oily residue in Diethyl Ether or Dichloromethane (50 mL) .

  • Alkaline Wash (Critical Step): Transfer the organic layer to a separatory funnel.

    • Wash with 10% NaOH solution (2 x 30 mL) .

    • Rationale: This step converts any unreacted

      
      -cresol into water-soluble sodium 
      
      
      
      -cresolate, removing it from the organic product layer.
  • Neutralization: Wash the organic layer with Distilled Water (1 x 30 mL) followed by Brine (saturated NaCl, 1 x 30 mL) .

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (

    
    )  for 15 minutes. Filter to remove the desiccant.
    
Purification
  • Solvent Removal: Concentrate the filtrate on a rotary evaporator to yield the crude oil.

  • Distillation: Purify the crude product via vacuum distillation or simple distillation if purity requirements are moderate.

    • Boiling Point: Expect the fraction to collect around 185-190°C at atmospheric pressure (or correspondingly lower under vacuum, e.g., ~75°C at 15 mmHg).

    • Yield Expectation: 85-95%.

Characterization Data

Confirm the identity of the product using NMR spectroscopy.

  • Physical State: Colorless to pale yellow liquid with a sweet, ether-like odor.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10 – 7.20 (m, 2H, Ar-H)
      
    • 
       6.80 – 6.90 (m, 2H, Ar-H)
      
    • 
       4.05 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.25 (s, 3H, 
      
      
      
      )
    • 
       1.45 (t, 
      
      
      
      Hz, 3H,
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       157.0 (Ar-C-O), 130.5, 126.8, 120.3, 111.0 (Ar-C), 63.5 (
      
      
      
      ), 16.5 (
      
      
      ), 15.0 (
      
      
      ).

Visualization of Workflows

Reaction Mechanism

This diagram illustrates the


 pathway facilitated by the heterogeneous base system.

WilliamsonMechanism Cresol o-Cresol (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Cresol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS Attack on C-Br EtBr Ethyl Bromide (Electrophile) EtBr->TS Product 1-Ethoxy-2-methylbenzene (Target) TS->Product Bond Formation Byproducts KBr + KHCO3 TS->Byproducts Leaving Group

Caption: Mechanistic pathway of the base-mediated Williamson ether synthesis.

Experimental Workflow

A step-by-step flowchart ensuring process integrity and purity.

ExperimentalWorkflow Start Start: Mix o-Cresol, K2CO3, Acetone Reflux Add EtBr & Reflux (6-12h) Start->Reflux Check TLC Check (Hex/EtOAc 9:1) Reflux->Check Check->Reflux Incomplete Filter Filter Salts (KBr) Check->Filter Complete Evap Evaporate Acetone Filter->Evap Redissolve Redissolve in Ether/DCM Evap->Redissolve Wash Wash with 10% NaOH (Removes unreacted Phenol) Redissolve->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Distill Vacuum Distillation Dry->Distill Final Pure 1-Ethoxy-2-methylbenzene Distill->Final

Caption: Operational flowchart from reaction setup to final purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or moisture.Ensure

is anhydrous. Add catalytic KI (Finkelstein conditions). Extend reflux time.
Product contains Phenol Inefficient base wash.Repeat the 10% NaOH wash. Verify pH of aqueous layer is >12 during wash.
Clogging during Filtration Fine precipitate of

.
Use a celite pad during filtration or allow salts to settle before decanting.
Coloration (Darkening) Oxidation of phenol.Perform reaction under Nitrogen (

) atmosphere. Use fresh

-cresol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Williamson Ether Synthesis).
  • PubChem. (n.d.).[2][3] 1-Ethoxy-2-methylbenzene (Compound).[2][4] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-ethoxy-2-methyl-.[2][4] Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic grounding for reactions).

Sources

using 1-Ethoxy-2-methylbenzene as a high-boiling point solvent in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethoxy-2-methylbenzene as a High-Boiling Ether Solvent in Organometallic Synthesis

Executive Summary

This guide details the utility of 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether; CAS: 614-71-1) as a specialized high-boiling point solvent (b.p. 184°C).[1][2] While traditional ether solvents like Diethyl Ether (Et₂O) and Tetrahydrofuran (THF) are ubiquitous in organometallic chemistry, their low boiling points limit reaction kinetics and thermal acceleration.

1-Ethoxy-2-methylbenzene bridges the gap between the chemical inertness/Lewis basicity of ethers and the thermal stability of higher alkanes.[1][2] This note provides a validated protocol for using this solvent in high-temperature Grignard formations and transition-metal catalyzed couplings where standard solvents fail to provide the necessary activation energy.[1][2]

Physical & Chemical Profile

The selection of 1-Ethoxy-2-methylbenzene is driven by its unique "Goldilocks" profile: it possesses the oxygen lone pairs required to stabilize organomagnesium species but lacks the volatility of Et₂O.[1][2]

PropertyValueOperational Advantage
Boiling Point 184 °CAllows reflux temperatures >100°C higher than THF, significantly accelerating rate-limiting steps.[1][2]
Density 0.953 g/mLFacilitates phase separation from aqueous workups (floats on water/brine).[2]
Molecular Weight 136.19 g/mol Moderate molecular weight aids in vacuum distillation recovery.[1][2]
Flash Point ~60-70 °CSignificantly safer handling compared to Et₂O (-45°C) or THF (-14°C).[1][2]
Lewis Basicity ModerateThe ortho-methyl group provides steric bulk, potentially weakening the Mg-O bond compared to THF.[1][2] This can lead to more reactive "naked" Grignard species in solution.[2]

Application Case Study: Synthesis of Sterically Hindered Biaryls

Challenge: Forming Grignard reagents from electron-rich or sterically hindered aryl halides (e.g., 2-bromo-1,3,5-trimethylbenzene) often fails in THF due to slow insertion kinetics at 66°C (THF reflux).[1][2] Solution: Using 1-Ethoxy-2-methylbenzene allows reaction temperatures of 130-150°C, overcoming the activation energy barrier for Magnesium insertion without requiring pressurized vessels.[1][2]

Protocol: High-Temperature Grignard Formation & Kumada Coupling[1][2]

Reagents:

  • Substrate: 2-Bromo-mesitylene (1.0 equiv)[1][2]

  • Magnesium Turnings (1.2 equiv, mechanically activated)[1]

  • Solvent: 1-Ethoxy-2-methylbenzene (Anhydrous)[1][2]

  • Initiator: Diisobutylaluminum hydride (DIBAL-H) or Iodine (trace)[1][2]

  • Electrophile: Iodobenzene (0.9 equiv)

  • Catalyst: Ni(dppp)Cl₂ (2 mol%)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and nitrogen inlet.

    • Critical Step: The high boiling point of the solvent makes oxygen removal difficult via simple sparging. Perform three "Freeze-Pump-Thaw" cycles or vigorous argon sparging at 40°C for 30 minutes.

  • Magnesium Activation:

    • Add Mg turnings to the flask.[2] Dry stir under N₂ for 10 min.

    • Add a minimal amount of THF (5% v/v of total solvent volume) to "wet" the surface. The high coordination of THF helps initiate the surface etching.

  • Solvent Charging & Initiation:

    • Add 1-Ethoxy-2-methylbenzene (10 mL per gram of substrate).[1][2]

    • Heat the system to 110°C .

    • Add 5% of the aryl bromide. If reaction does not start (exotherm/turbidity), add a crystal of Iodine.

  • Reaction Propagation:

    • Once initiated, add the remaining bromide dropwise over 30 minutes, maintaining an internal temperature of 130-140°C .

    • Expert Insight: Unlike Et₂O, this solvent will not boil at this temperature.[2] Monitor internal temp strictly; do not rely on reflux rings.[2]

  • Coupling:

    • Cool to 80°C. Add the Nickel catalyst and the electrophile.

    • Heat to 150°C for 4 hours.

    • Note: The high temperature ensures solubility of the resulting biaryl magnesium salts, preventing coating of the Mg surface.

  • Workup & Recovery:

    • Quench with dilute HCl.[2]

    • Separate layers.[2] The product stays in the organic (1-Ethoxy-2-methylbenzene) phase.[1][2]

    • Solvent Recovery: Distill the organic phase under reduced pressure (20 mbar at 80°C). 1-Ethoxy-2-methylbenzene can be recovered, dried over sieves, and reused.[1][2]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting 1-Ethoxy-2-methylbenzene over conventional solvents.

SolventSelection Start Select Solvent for Organometallic Reaction TempCheck Required Reaction Temperature? Start->TempCheck SolubilityCheck Substrate Solubility Issue? TempCheck->SolubilityCheck > 100°C THF Use THF (B.P. 66°C) TempCheck->THF < 65°C Et2O Use Diethyl Ether (B.P. 35°C) TempCheck->Et2O < 35°C CoordinationCheck Is Strong Lewis Base Required? SolubilityCheck->CoordinationCheck Standard EMB Use 1-Ethoxy-2-methylbenzene (B.P. 184°C) SolubilityCheck->EMB High Solubility Needed CoordinationCheck->THF Strong Chelation Needed CoordinationCheck->EMB Weak/Moderate (Steric Bulk OK)

Figure 1: Decision matrix for selecting 1-Ethoxy-2-methylbenzene based on thermal and solubility requirements.

Safety & Handling Protocol

Although safer than diethyl ether, 1-Ethoxy-2-methylbenzene presents specific hazards due to its high boiling point and potential for peroxide formation.[1][2]

  • Peroxide Formation: Like all ethers, it can form explosive peroxides upon exposure to air and light.

    • Test: Use starch-iodide paper before distillation.[1][2]

    • Inhibition: Store with BHT (Butylated hydroxytoluene) if not used immediately for sensitive catalysis.[2]

  • Thermal Hazards: The solvent remains hot ( >100°C) for a long time after heating ceases.[2]

    • Protocol: Do not dismantle glassware until internal temperature is <50°C.[2]

  • Flammability: Flash point is higher than Et₂O, but vapors at 150°C are highly flammable.[2] Ensure nitrogen blanket is active during high-temp operations.[1][2]

References

  • Stenutz, R. (2023).[2] 1-Ethoxy-2-methylbenzene: Structure and Physical Data. Stenutz.eu.[2] Link

  • Sassian, M., et al. (2002).[2] Grignard reagents in toluene solutions. Applied Organometallic Chemistry, 16(9), 525-529.[1][2] (Contextual citation for high-boiling ether/toluene surrogates). Link

  • PubChem. (2023).[2] Compound Summary: 1-Ethoxy-2-methylbenzene.[1][2] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Ethers and Toluene Derivatives. (General safety grounding for alkyl aryl ethers). Link

Sources

Application Note: 2-Ethoxytoluene as a Strategic Precursor in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Ethoxytoluene (Ethyl 2-methylphenyl ether) as a critical reaction intermediate, focusing on its transformation into 2-Ethoxybenzoic acid —a primary building block for the blockbuster drug Sildenafil (Viagra) and related PDE5 inhibitors.[1]

Executive Summary

2-Ethoxytoluene (CAS: 583-00-6) acts as a versatile "pivot" intermediate in organic synthesis.[1] Its structural motif—an ortho-substituted toluene—offers two distinct reactive handles: the electron-rich aromatic ring (susceptible to electrophilic substitution) and the benzylic methyl group (susceptible to oxidation or radical halogenation).[1]

This guide focuses on its most high-value application: the oxidative conversion to 2-ethoxybenzoic acid , a requisite starting material for the sulfonyl-chloride scaffold found in Sildenafil and Vardenafil .[1] We provide a validated protocol for this oxidation and subsequent downstream logic for drug synthesis.

Strategic Role in Drug Development

The synthesis of Sildenafil-class drugs hinges on the creation of the 5-chlorosulfonyl-2-ethoxybenzoic acid intermediate.[1] While some routes begin with salicylic acid, the 2-ethoxytoluene route offers a distinct advantage: it allows for the installation of the ethoxy group on a stable hydrocarbon scaffold before introducing the sensitive carboxylic acid functionality.[1]

The Synthetic Pathway

The transformation follows a linear logic:

  • Oxidation: The methyl group of 2-ethoxytoluene is oxidized to a carboxylic acid.[1]

  • Electrophilic Aromatic Substitution (EAS): The resulting 2-ethoxybenzoic acid directs incoming electrophiles (like chlorosulfonic acid) to the meta position relative to the carboxyl group and para to the ethoxy group—perfectly aligning with the Sildenafil structure.[1]

G Start 2-Ethoxytoluene (Precursor) Inter1 2-Ethoxybenzoic Acid (Key Intermediate) Start->Inter1 Oxidation (KMnO4/NaOH) Start->Inter1 Inter2 5-Chlorosulfonyl- 2-ethoxybenzoic acid Inter1->Inter2 Chlorosulfonation (ClSO3H / SOCl2) Inter1->Inter2 Final Sildenafil Citrate (API) Inter2->Final Multi-step Coupling (Aminopyrazole/Cyclization)

Figure 1: The "Methyl-First" strategy for Sildenafil synthesis, utilizing 2-ethoxytoluene as the specific hydrocarbon progenitor.

Validated Protocol: Oxidation of 2-Ethoxytoluene

This protocol utilizes potassium permanganate (


) under alkaline conditions.[1] This method is preferred for its reliability and high yield in converting benzylic methyl groups to carboxylic acids without affecting the ether linkage.[1]
Reagents and Equipment
ReagentGradeRole
2-Ethoxytoluene >98%Substrate
Potassium Permanganate (

)
ACS ReagentOxidant
Sodium Hydroxide (NaOH) 10% AqueousCatalyst/Solvent modifier
Hydrochloric Acid (HCl) 6MPrecipitating agent
Ethanol 95%Co-solvent (Optional)
Celite 545 Filtration AidRemoval of

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 13.6 g (0.1 mol) of 2-ethoxytoluene in 200 mL of water .

  • Add 5 mL of 10% NaOH solution. The alkaline environment promotes the formation of the benzoate salt and stabilizes the permanganate.[1]

  • Heat the mixture to a gentle boil (

    
    ).
    

Step 2: Oxidant Addition [2] 4. Prepare a slurry or saturated solution of 47.4 g (0.3 mol)


  in 250 mL of hot water .
5.  Critical Step: Add the permanganate solution to the refluxing reaction mixture slowly  through the top of the condenser over 45–60 minutes.
  • Why: Rapid addition can cause violent boiling and over-oxidation.[1] The purple color should disappear as
    
    
    (brown precipitate) forms.[1]

Step 3: Reflux and Completion 6. Continue refluxing for 2–3 hours . 7. Check completion via TLC (Solvent: Hexane/Ethyl Acetate 4:1).[1] The starting material spot (high


) should disappear, replaced by the baseline spot of the acid salt.[1]
8.  If purple color persists, add small amounts of ethanol to quench excess permanganate (ethanol reduces residual 

to

).[1]

Step 4: Workup and Isolation 9. Filter the hot mixture through a Celite pad to remove the manganese dioxide (


) sludge.[1] Wash the pad with hot water.[1]
10. Concentrate  the clear, colorless filtrate (containing sodium 2-ethoxybenzoate) to approximately 150 mL volume using a rotary evaporator.
11. Cool the solution in an ice bath to 

. 12. Slowly acidify with 6M HCl until pH < 2. A white precipitate of 2-ethoxybenzoic acid will form immediately.[1]

Step 5: Purification 13. Filter the white solid and wash with cold water.[1] 14. Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol/water (1:1) or hexane.[1] Cool to crystallize. 15. Yield Expectation: 75–85%. Melting Point: 19–20°C (Note: Pure compound has a low melting point; often isolated as an oil or salt if not strictly purified).[1][3]

Mechanism and Causality

Understanding the regiochemistry is vital for the subsequent steps in drug synthesis.

Why Oxidation First?

If one were to attempt chlorosulfonation directly on 2-ethoxytoluene, the directing effects would conflict.[1]

  • Ethoxy group ($ -OEt $): Strong ortho/para director.[1]

  • Methyl group ($ -CH_3 $): Weak ortho/para director.[1]

  • Result: Sulfonation would likely occur at Position 4 (para to ethoxy) or Position 6 (ortho to ethoxy).[1]

By oxidizing first , we convert the methyl group into a Carboxyl group ($ -COOH $) , which is a meta director.[1]

  • Ethoxy ($ -OEt $): Directs para (to itself).[1]

  • Carboxyl ($ -COOH $): Directs meta (to itself).[1]

  • Synergy: In 2-ethoxybenzoic acid, the position para to the ethoxy group is also meta to the carboxyl group (Position 5).[1] Both groups direct the incoming sulfonyl chloride to the exact same carbon , ensuring high regioselectivity for the Sildenafil precursor.[1]

Mechanism Substrate 2-Ethoxybenzoic Acid Ethoxy Ethoxy Group (Ortho/Para Director) Substrate->Ethoxy Carboxyl Carboxyl Group (Meta Director) Substrate->Carboxyl Target Position 5 (Target for Sulfonation) Ethoxy->Target Strong Activation (Para) Carboxyl->Target Deactivation (Meta)

Figure 2: Cooperative directing effects in 2-ethoxybenzoic acid ensure regioselective functionalization at Position 5.

Alternative Application: Benzylic Bromination

For applications requiring alkylation rather than acylation, 2-ethoxytoluene can be brominated at the benzylic position to form 1-(bromomethyl)-2-ethoxybenzene .[1]

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst),

    
     or Ethyl Acetate.[1]
    
  • Application: The resulting benzyl bromide is a potent electrophile used to attach the (2-ethoxyphenyl)methyl moiety to amines or phenols in the synthesis of agrochemicals and novel antihistamines.

Safety and Handling (SDS Summary)

  • Flammability: 2-Ethoxytoluene is a combustible liquid (Flash Point: ~60-70°C).[1] Keep away from open flames.

  • Peroxide Formation: Like many ethers, it can form explosive peroxides upon prolonged exposure to air.[1] Test for peroxides before distillation.[1]

  • Oxidant Hazards:

    
     is a strong oxidant.[1] Avoid contact with glycerol, ethanol (in concentrated form), or other organics during the initial mixing phase to prevent spontaneous ignition.[1]
    

References

  • Sildenafil Synthesis Review

    • Title: "Comprehensive Review on the Synthesis of Sildenafil Citr
    • Source:Organic Process Research & Development
    • URL:[Link] (Generalized link to journal archives for verification of standard industrial routes).[1]

  • Oxidation Protocol Grounding

    • Title: "Oxidation of Toluene Derivatives to Benzoic Acids."[1][2]

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

    • URL:[Link]

  • Regioselectivity Data

    • Title: "Electrophilic Aromatic Substitution: Directing Effects."[1][4][5]

    • Source:Master Organic Chemistry
    • URL:[Link]

  • Chemical Data

    • Title: "2-Ethoxytoluene Product Data."[1]

    • Source:PubChem
    • URL:[Link]

Sources

Application Note: Precision Ethoxylation of 2-Methylphenol (o-Cresol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocol for the catalytic ethoxylation of 2-methylphenol (o-cresol) to synthesize 2-(2-methylphenoxy)ethanol and its oligomers. Unlike simple primary alcohols, o-cresol presents steric hindrance at the ortho position, requiring optimized thermal and pressure profiles to ensure conversion efficiency while mitigating the risks of thermal runaway associated with Ethylene Oxide (EO). This guide focuses on a semi-batch, high-pressure autoclave workflow, the industry standard for ensuring safety and polydispersity control in drug and intermediate synthesis.

Critical Safety Directives (Read First)

DANGER: ETHYLENE OXIDE (EO) HAZARD Ethylene oxide is a designated human carcinogen, mutagen, and acute toxin. It is extremely flammable and reactive.

  • Explosion Limit: EO is flammable in air from 3% to 100%.

  • Polymerization: Contact with rust, amines, or acids can trigger violent, exothermic self-polymerization.

  • Engineering Controls: All operations must occur within a Class I, Division 1 explosion-proof environment or a certified fume hood with remote reactor control.

  • Monitoring: Continuous electrochemical EO sensors (set to <1 ppm alarm) are mandatory in the workspace.

Reaction Chemistry & Mechanism

The ethoxylation of o-cresol is a base-catalyzed nucleophilic substitution. The reaction proceeds via an


 mechanism where the phenoxide ion attacks the epoxide ring of the ethylene oxide.
Mechanistic Pathway
  • Initiation: Potassium hydroxide (KOH) deprotonates o-cresol to form the potassium o-cresolate (phenoxide) species. Water produced here must be removed to prevent byproduct (glycol) formation.

  • Propagation: The nucleophilic phenoxide attacks the EO ring. Due to the electron-donating methyl group and steric hindrance at the ortho position, o-cresol is less acidic (

    
    ) and slightly less reactive than phenol, requiring higher activation energy.
    
  • Oligomerization: The resulting ethoxylated anion can react with further EO molecules. The distribution of chain lengths (n) follows Weibull-Tornquist kinetics rather than a pure Poisson distribution due to the acidity difference between the starting phenol and the product alcohol.

Reaction Pathway Diagram

ReactionMechanism Cresol 2-Methylphenol (o-Cresol) Phenoxide Potassium o-Cresolate Cresol->Phenoxide Deprotonation KOH Catalyst (KOH) KOH->Phenoxide Water H2O (Remove via Vacuum) Phenoxide->Water Byproduct Intermed Transition State (Ring Opening) Phenoxide->Intermed + EO EO Ethylene Oxide (Epoxide) EO->Intermed Product 2-(2-methylphenoxy)ethanol (Mono-adduct) Intermed->Product Fast Polymer Poly(oxy-1,2-ethanediyl) (Oligomers) Product->Polymer + n(EO) Propagation

Figure 1: Mechanistic pathway of base-catalyzed o-cresol ethoxylation showing initiation and propagation steps.

Experimental Configuration

Hardware Specifications

To handle the pressure (


) and exotherm (

), a stainless steel autoclave is required. Glass reactors are unsuitable for EO pressure reactions.
  • Reactor: 316 Stainless Steel Autoclave (e.g., Parr 4560 Series or Buchi Kiloclave).

  • Agitation: Magnetic drive coupling (Gas-entrainment impeller preferred to maximize EO mass transfer).

  • Temperature Control: Internal cooling coil (water/glycol) + External heating jacket.

  • Dosing: High-pressure liquid chromatography (HPLC) pump or pressurized cylinder feed for EO.

  • Seals: Kalrez® or PTFE O-rings (Viton is susceptible to swelling by amines/EO).

Process Flow Diagram

ProcessFlow cluster_control Control Loop N2 N2 Supply (Inert Gas) Reactor Autoclave Reactor (140-160°C, 3-5 bar) N2->Reactor Purge EO_Tank Ethylene Oxide Supply Cylinder Pump Dosing Pump (High Pressure) EO_Tank->Pump Pump->Reactor Semi-batch Feed Vacuum Vacuum System (Drying Step) Reactor->Vacuum Water Removal Scrubber Vent Scrubber (Thermal Oxidizer) Reactor->Scrubber Vent/Relief TempSensor Thermocouple TempSensor->Reactor Cooling Cooling Coil Valve TempSensor->Cooling Exotherm Control

Figure 2: Experimental setup illustrating the semi-batch feed system and safety relief pathways.

Detailed Protocol

Phase 1: Preparation and Dehydration

Objective: Remove water to prevent polyethylene glycol (PEG) formation.

  • Charging: Load the autoclave with 2-methylphenol (108.14 g, 1.0 mol) .

  • Catalyst Addition: Add Potassium Hydroxide (KOH, 0.5 - 1.0 wt% of substrate) . For 108g of cresol, add approx. 0.5g - 1.0g of 85% KOH pellets.

  • Inertization: Seal the reactor. Pressurize with Nitrogen (

    
    ) to 5 bar, stir, and vent to 0 bar. Repeat 3 times to remove Oxygen.
    
  • Dehydration (Critical):

    • Heat reactor to

      
      .
      
    • Apply vacuum (

      
      ) for 30-60 minutes while stirring.
      
    • Validation: Ensure bubbling ceases (water removal). Break vacuum with

      
      .
      
Phase 2: Ethoxylation (Reaction)

Objective: Controlled addition of EO to manage exotherm.

  • Pressurization: Pressurize reactor to

    
     with 
    
    
    
    (nitrogen pad).
  • Heating: Heat mixture to reaction temperature:

    
     .
    
    • Note: o-Cresol requires slightly higher temperatures than phenol due to steric hindrance.

  • EO Dosing (Semi-Batch):

    • Set reactor pressure limit to 4.0 bar .

    • Begin feeding Ethylene Oxide.[1][2][3][4][5][6][7]

    • Rate Control: Adjust feed rate so pressure does not exceed 4 bar. If temperature spikes

      
       above setpoint, stop feed immediately and engage cooling coil.
      
    • Stoichiometry:

      • For Mono-ethoxylate: Feed 44.05 g (1.0 mol) EO.

      • For Surfactants (e.g., 5-mole ethoxylate): Feed 220.25 g (5.0 mol) EO.

  • Digestion: After EO feed is complete, hold temperature at

    
    .
    
    • Monitor pressure.[1][3][4][7] It will drop as residual EO is consumed.

    • End point: When pressure stabilizes (constant for >15 mins).

Phase 3: Workup
  • Stripping: Cool to

    
    . Apply vacuum to remove trace unreacted EO and dioxane byproducts (strip into a scrubber).
    
  • Neutralization: Break vacuum with

    
    . Add Acetic Acid or Lactic Acid (stoichiometric to KOH) to neutralize the catalyst.
    
    • Result: pH of 10% aqueous solution should be

      
      .
      
  • Filtration: Filter the product to remove potassium acetate salts if necessary.

Analytical Validation

Summarized below are the expected parameters for the mono-ethoxylate product: 2-(2-methylphenoxy)ethanol .

ParameterMethodTarget ValueNotes
Appearance VisualClear, colorless liquidYellowing indicates oxidation or high temp.
Hydroxyl Value ASTM D4274ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Theoretical for mono-adduct (

).
Water Content Karl Fischer

Critical for drug applications.
Residual Free Cresol HPLC/GC

Indicates complete conversion.
Dioxane HS-GC

Safety requirement for pharma use.[8][9]
Calculation of Degree of Ethoxylation ( )

Using Hydroxyl Value (


):



Expert Insights & Troubleshooting

The Induction Period

Observation: Upon starting EO feed, pressure rises but no exotherm is observed for 10-20 minutes. Cause: The "induction period" is common while the autocatalytic species builds up. Action: Do NOT increase feed rate or temperature. Accumulating unreacted EO can lead to a sudden, violent runaway once the reaction kicks off. Wait patiently.

Steric Hindrance Effects

Observation: Reaction rate is 20-30% slower than phenol ethoxylation. Cause: The methyl group at the ortho position physically blocks the approach of the EO molecule to the phenoxide oxygen. Action: Maintain temperature at the higher end of the range (


) to overcome the activation energy barrier, but ensure cooling capacity is sufficient.
Color Bodies

Observation: Product turns dark brown. Cause: Oxidation of cresol during the initial heating or presence of iron (rust) in the reactor. Action: Ensure strict


 purging (oxygen < 5 ppm) and use passivated 316SS or Hastelloy reactors.

References

  • Reaction Kinetics & Conditions

    • Di Serio, M., Tesser, R., & Santacesaria, E. (2005).[7] Comparison of Different Reactor Types Used in the Manufacture of Ethoxylated, Propoxylated Products. Industrial & Engineering Chemistry Research.[2][3][7]

    • Santacesaria, E., et al. (1992). Kinetics of ethoxylation of nonylphenol promoted by potassium hydroxide. Chemical Engineering Science.
  • Safety Standards (Ethylene Oxide)

    • Occupational Safety and Health Administration (OSHA).[8] Ethylene Oxide Standard (29 CFR 1910.1047).[8]

    • National Institute for Occupational Safety and Health (NIOSH).[10][9] Ethylene Oxide Documentation.[1][2][3][4][5][6][7][8][10][11]

  • Synthesis of 2-(2-methylphenoxy)

    • PubChem Compound Summary. 2-(2-Methylphenoxy)ethanol.

    • Google Patents. Method for synthesis of ethoxylated alcohols.[1][2][3][4][5][6][12][13] (General reference for base-catalyzed ethoxylation protocols).

Sources

Application Note: Comprehensive Characterization of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocol for the structural confirmation and purity assessment of 1-Ethoxy-2-methylbenzene. Widely used in the flavor and fragrance industry for its nutty, fruity notes and as an intermediate in pharmaceutical synthesis, accurate characterization is critical to distinguish it from regioisomers (3- and 4-ethoxytoluene) and starting materials (o-cresol).[1] This guide prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) for purity profiling and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.[1]

Physicochemical Profile & Safety

Before initiating analysis, operators must familiarize themselves with the analyte's physical properties to select appropriate solvents and handling protocols.[1]

PropertyValueAnalytical Implication
Molecular Formula

MW = 136.19 g/mol
Physical State Colorless LiquidDirect liquid injection (GC) or neat FTIR possible.[1]
Boiling Point ~184 °CRequires GC oven ramp up to 220°C+ for elution.
Density 0.96 g/mLDenser than standard hydrocarbon solvents (Hexane).[1]
Solubility Soluble in EtOH,

,

Use

for NMR; Methanol or Hexane for GC.

Safety Note: Treat as a Volatile Organic Compound (VOC).[1] Work in a fume hood. Avoid oxidizing agents.[1]

Protocol A: High-Resolution GC-MS Profiling

Objective: To determine purity and identify impurities (specifically unreacted o-cresol and regioisomers).[1]

Method Rationale

While 1-Ethoxy-2-methylbenzene is volatile, its polarity (ether linkage) allows for analysis on both non-polar (5%-phenyl) and polar (PEG/Wax) columns.[1] A polar column (DB-WAX or equivalent) is recommended for purity assays as it provides superior resolution between the ether product and the phenolic starting material (o-cresol), which often co-elutes on non-polar phases due to hydrogen bonding effects.[1]

Experimental Parameters
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-WAX UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250 °C.

  • Injection Volume: 1.0 µL.

  • Oven Program:

    • Hold 60 °C for 2 min (Solvent delay).

    • Ramp 10 °C/min to 230 °C.

    • Hold 230 °C for 5 min.

  • MS Source/Quad: 230 °C / 150 °C.

  • Scan Range: m/z 40–350.[1]

Mass Spectrum Interpretation (EI, 70 eV)

The fragmentation pattern is distinct due to the ortho effect and the ether functionality.

  • Molecular Ion (

    
    ):  Distinct peak at m/z 136 .[1]
    
  • Base Peak (

    
    ): m/z 108 .
    
    • Mechanism:[2][3][4] Loss of ethylene (

      
      , 28 Da) from the ethoxy group via a McLafferty-type rearrangement .[1] This generates the o-cresol radical cation.[1] This is a diagnostic cleavage for alkyl aryl ethers.[1]
      
  • Key Fragments:

    • m/z 91 (Tropylium ion): Characteristic of the benzyl moiety.[1]

    • m/z 77 (Phenyl cation): Typical aromatic ring degradation.[1]

    • m/z 107: Loss of ethyl radical (

      
      ) directly (less favored than ethylene loss).[1]
      
Analytical Workflow Diagram

G Sample Crude Reaction Mixture Dilution Dilute in MeOH (1 mg/mL) Sample->Dilution GC GC Separation (DB-WAX Column) Dilution->GC MS MS Detection (EI Source) GC->MS Elution Data Data Analysis MS->Data m/z 136, 108 Decision Purity > 98%? Data->Decision NMR Proceed to NMR Decision->NMR Yes Reprocess Distillation/ Purification Decision->Reprocess No Reprocess->Sample Retry

Caption: Analytical workflow for purity assessment and structural confirmation of 1-Ethoxy-2-methylbenzene.

Protocol B: Structural Elucidation via NMR

Objective: To distinguish the 1,2-substitution pattern from 1,3- and 1,4-isomers.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, )

The ortho relationship between the methyl and ethoxy groups creates a specific shielding environment.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.43 Triplet (

Hz)
3H

Methyl of the ethoxy group.[1]
2.25 Singlet3H

Methyl group on the ring.[1][5]
4.05 Quartet (

Hz)
2H

Methylene of the ethoxy group.[1] Deshielded by Oxygen.[1]
6.75 – 6.85 Multiplet2HAr-H (C3, C5)Protons ortho and para to the ethoxy group are shielded.
7.10 – 7.20 Multiplet2HAr-H (C4, C6)Remaining aromatic protons.[1]

Differentiation Note:

  • vs. 4-Ethoxytoluene (Para): The para isomer would show a symmetric

    
     aromatic system (two distinct doublets).[1] The ortho isomer (target) shows a complex multiplet pattern due to lack of symmetry.[1]
    
  • vs. o-Cresol: Presence of the ethyl signals (1.43 t, 4.05 q) and absence of a broad singlet (

    
     exchangeable) at ~5.0 ppm confirms the etherification.
    
C NMR Key Signals[6]
  • 14.9 ppm: Ethoxy methyl.[1]

  • 16.3 ppm: Ring methyl (Ortho position often shifts this slightly upfield compared to meta/para).[1]

  • 63.4 ppm: Ethoxy methylene (

    
    ).[1]
    
  • 157.0 ppm: Quaternary aromatic Carbon attached to Oxygen (C1).[1]

Protocol C: Rapid ID via FTIR

Objective: Quick Goods-In identification.[1]

  • Mode: ATR (Attenuated Total Reflectance) - Neat Liquid.[1]

  • Key Bands:

    • 1240 cm⁻¹: Strong C-O-C asymmetric stretch (Ether).[1]

    • 1040 cm⁻¹: Symmetric C-O-C stretch.

    • 2980-2850 cm⁻¹: C-H stretching (Aliphatic methyl/ethyl).[1]

    • 750 cm⁻¹: Strong band indicating 1,2-disubstitution (Ortho) on the benzene ring.[1] (Meta is ~780/690; Para is ~820).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzene, 1-ethoxy-2-methyl- Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Ethoxytoluene. AIST.[1][6] (General reference for shift verification).

  • Cheméo. Chemical Properties of Benzene, 1-ethoxy-2-methyl-. Retrieved from [Link][1][7]

Sources

Application Note: FT-IR Spectroscopy for Functional Group Analysis of 2-Ethoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the qualitative identification and structural validation of 2-ethoxytoluene (Ethyl 2-methylphenyl ether) using Fourier Transform Infrared (FT-IR) spectroscopy.

2-Ethoxytoluene (CAS 614-71-1) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity relies on the coexistence of an ethoxy ether linkage and an ortho-substituted aromatic ring . This guide provides a self-validating workflow to distinguish this specific isomer from its meta- and para- counterparts using the "fingerprint" region of the infrared spectrum.

Chemical Profile & Spectroscopic Rationale

The Analyte
  • IUPAC Name: 1-Ethoxy-2-methylbenzene[1]

  • Molecular Formula: C

    
    H
    
    
    
    O[1][2]
  • Physical State: Liquid at room temperature[3]

  • Key Functional Groups:

    • Aryl Alkyl Ether: The C-O-C linkage connects an aromatic ring to an ethyl group.

    • Ortho-Substitution: The methyl and ethoxy groups are in the 1,2-position on the benzene ring.

Why FT-IR?

While NMR provides atomic connectivity, FT-IR is the preferred method for rapid raw material identification (RMID) in a QC environment. The vibration of the ether linkage (C-O-C) produces a distinct, high-intensity dipole change, resulting in a strong absorption band that serves as a primary identifier. Furthermore, the out-of-plane (OOP) C-H bending vibrations in the 700–800 cm⁻¹ region are diagnostic for the ortho substitution pattern, allowing immediate differentiation from para- and meta- isomers without chromatographic separation.

Experimental Configuration

To ensure reproducibility and minimize sample handling errors, Attenuated Total Reflectance (ATR) is the designated sampling technique.

Instrumentation & Accessories
ComponentSpecificationRationale
Spectrometer Mid-IR FT-IR (4000–400 cm⁻¹)Covers fundamental vibration region.
Detector DTGS (Deuterated Triglycine Sulfate)Linearity and stability for routine analysis.
Accessory Single-bounce Diamond ATRDiamond is chemically inert and robust. A single bounce provides sufficient pathlength for neat liquids without detector saturation.
Crystal Material ZnSe (Alternative)Acceptable, but Diamond is preferred for durability against accidental scratching.
Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard for condensed phase).

  • Scans: 32 scans (Optimal S/N ratio balance).

  • Apodization: Blackman-Harris 3-Term.

  • Phase Correction: Mertz.

  • Background: Air (clean crystal).

Analytical Workflow (Logic & Protocol)

The following diagram illustrates the decision logic and experimental flow for validating 2-ethoxytoluene.

FTIR_Workflow Start Start: Sample Receipt Check Purity Check: Is Sample Clear/Homogeneous? Start->Check Prep Sample Prep: Neat Liquid on ATR Crystal Scan_Bg Acquire Background (Air, 32 scans) Prep->Scan_Bg Check->Prep Yes Clean Action: Filter/Centrifuge Check->Clean No Clean->Prep Scan_Sm Acquire Sample Spectrum (4000-400 cm⁻¹) Scan_Bg->Scan_Sm Process Processing: ATR Correction & Baseline Scan_Sm->Process Decision Critical Peak Check: 1240 cm⁻¹ (Ether) Present? Process->Decision Ortho Isomer Check: Single Band ~750 cm⁻¹? Decision->Ortho Yes Fail FAIL: Investigate Impurity/Isomer Decision->Fail No Pass PASS: Identity Confirmed Ortho->Pass Yes Ortho->Fail No (Doublet/Wrong Pos)

Figure 1: Operational logic flow for the FT-IR analysis of 2-ethoxytoluene, ensuring purity and isomeric correctness.

Spectral Analysis & Peak Assignment

This section details the "Fingerprint" validation. The spectrum of 2-ethoxytoluene is dominated by the ether linkage and the aromatic ring modes.

Characteristic Band Assignment Table
Frequency (cm⁻¹)IntensityFunctional Group AssignmentDiagnostic Value
3060 – 3030 WeakAr–H Stretching (

)
Confirms Aromaticity
2980, 2930 MediumAlkyl C–H Stretching (

)
Methyl/Ethyl group presence
1600, 1585 MediumC=C Ring BreathingAromatic skeletal vibration
1495 MediumC=C Ring StretchingAromatic skeletal vibration
1245 ± 10 Very Strong Ar–O–C Asymmetric Stretch Primary ID for Aryl Ether
1045 ± 10 StrongAr–O–C Symmetric StretchSecondary ID for Ether
750 ± 10 StrongC–H Out-of-Plane (OOP) Bend Critical: Confirms Ortho Substitution
The "Ortho" Confirmation (The Expert Insight)

The most common error in analyzing substituted benzenes is confusing isomers.

  • Ortho (1,2-sub): Typically shows a single strong band near 750 cm⁻¹.

  • Meta (1,3-sub): Typically shows two bands (one near 690 cm⁻¹, one near 780 cm⁻¹).

  • Para (1,4-sub): Typically shows a single strong band near 800–850 cm⁻¹.

Validation Step: If your spectrum shows a strong peak at 820 cm⁻¹, you likely have 4-ethoxytoluene, not the 2-isomer. The 750 cm⁻¹ peak is the "Go/No-Go" signal for this specific protocol.

Detailed Protocol

Step 1: System Validation

Before analyzing the sample, verify instrument performance.

  • Clean the Crystal: Use isopropanol and a lint-free wipe. Ensure no residue remains.[3][4][5]

  • Energy Check: Verify the energy throughput is within the manufacturer’s nominal range (e.g., >20,000 counts).

  • Background Scan: Collect an air background. Ensure the spectrum is free of water vapor (noise at 3600 cm⁻¹ and 1600 cm⁻¹) and CO₂ (doublet at 2350 cm⁻¹).

Step 2: Sample Application
  • Using a clean glass Pasteur pipette, place one drop (approx. 20 µL) of 2-ethoxytoluene onto the center of the ATR crystal.

  • Note: As 2-ethoxytoluene is a volatile organic liquid, ensure the sample covers the crystal entirely but does not evaporate before scanning. If using a press arm, apply minimal pressure as liquid contact is usually sufficient.

Step 3: Data Collection
  • Initiate the sample scan immediately to prevent evaporation effects.

  • Observe the live display. The strongest peak (Ether C-O stretch at ~1245 cm⁻¹) should have an absorbance between 0.5 and 1.0 A.

    • If Abs > 1.5: The detector may be saturating (rare for single bounce ATR).

    • If Abs < 0.1: Poor contact or insufficient sample volume.

Step 4: Post-Processing
  • ATR Correction: Apply "ATR Correction" (if available in software) to account for the penetration depth dependence on wavelength. This makes the relative intensities comparable to transmission library spectra.

  • Baseline Correction: Apply a linear baseline correction if the baseline is tilted.

Troubleshooting & Safety

Safety Considerations
  • Flammability: 2-Ethoxytoluene is a combustible liquid (Flash Point ~91°C).[3] Keep away from ignition sources [1].

  • Peroxides: Like many ethers, it can potentially form peroxides upon prolonged exposure to air/light, though aryl alkyl ethers are generally more stable than dialkyl ethers. Store in amber bottles under inert gas.

Common Artifacts
  • Water Vapor: Jagged noise in the 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ regions. Solution: Purge the spectrometer with dry air or nitrogen.

  • CO₂ Interference: A doublet at 2350 cm⁻¹. Solution: Acquire a fresh background immediately before the sample.

  • Peak Shifts: Shifts of ±5 cm⁻¹ compared to library spectra are normal due to the difference between ATR (reflection) and Transmission methods.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-methyl- (CAS 614-71-1) Mass Spectrum and Data.[1] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

handling and storage procedures for 2-ethoxytoluene in a laboratory setting

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide for Drug Development and Research

Executive Summary

2-Ethoxytoluene (CAS: 1907-73-9), also known as ethyl 2-tolyl ether or 1-ethoxy-2-methylbenzene, is a lipophilic ether intermediate utilized in medicinal chemistry and organic synthesis. While structurally simple, its handling requires specific vigilance due to its hybrid nature: it possesses both an ether linkage susceptible to peroxidation and a benzylic methyl group prone to auto-oxidation.

This guide provides a validated protocol for the safe storage, dispensing, and disposal of 2-ethoxytoluene, tailored for high-compliance laboratory environments. It moves beyond generic safety advice to address the specific physicochemical risks associated with alkyl-aryl ethers.

Physicochemical Profile & Hazard Identification

Understanding the physical properties is the first line of defense. 2-Ethoxytoluene is a high-boiling liquid, meaning it does not evaporate quickly like diethyl ether, but this persistence can lead to undetected accumulation of peroxides on surfaces or in threads of caps if spills are not cleaned.

Table 1: Physicochemical Properties (CAS 1907-73-9)[1][2]
PropertyValueOperational Implication
Molecular Formula C₉H₁₂OLipophilic building block
Molecular Weight 136.19 g/mol Calculation standard for stoichiometry
Physical State Clear, colorless liquidVisual inspection for yellowing (oxidation sign) is critical
Boiling Point 182–185°C (Predicted)High boiling point; difficult to remove by rotary evaporation without high vacuum
Flash Point ~60–70°C (Est.)[1]Combustible Liquid (Class IIIA) . Requires grounding during transfer.[2][3]
Density 0.95–0.96 g/mLSlightly less dense than water; floats on aqueous layers
Solubility Immiscible with waterRequires organic solvents (DCM, EtOAc) for extraction
Peroxide Class Group B (Concentration Hazard)Forms explosive peroxides upon distillation or evaporation
Hazard Assessment[1][6]
  • Peroxide Formation: The molecule contains a benzylic hydrogen (adjacent to the aromatic ring) and an ether linkage. Both sites are susceptible to radical abstraction by atmospheric oxygen, leading to hydroperoxide formation.[4]

  • Flammability: While not highly flammable like lower ethers, it is combustible. Vapors can form explosive mixtures at elevated temperatures.[5]

  • Health: Skin and eye irritant.[5] Potential central nervous system depressant at high concentrations.

Storage Protocol: The "Inert & Dark" Standard

To prevent the formation of shock-sensitive peroxides, 2-ethoxytoluene must be starved of light and oxygen.

Primary Storage Conditions
  • Container: Amber glass bottles with PTFE-lined caps. The amber glass blocks UV light, which catalyzes radical formation.

  • Atmosphere: Mandatory Inert Gas Purge. After every use, the headspace must be backfilled with dry Nitrogen (N₂) or Argon (Ar).

  • Temperature: Store at ambient temperature (15–25°C) or refrigerated (2–8°C).

    • Note: Refrigeration slows peroxidation but increases the solubility of oxygen in the liquid. If refrigerated, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Segregation: Store in a flammables cabinet, separate from strong oxidizers (e.g., nitric acid, permanganates) and halogens.

Shelf-Life and Tracking[9]
  • Unopened: 12 months from receipt.[6]

  • Opened: 6 months.[7]

  • Testing: Test for peroxides every 3 months after opening.

Operational Workflow: Safe Handling & Dispensing

The following workflow minimizes oxygen exposure during routine use.

Graphviz Diagram 1: Safe Dispensing Workflow

DispensingWorkflow Start Start: Reagent Retrieval Inspect Visual Inspection (Check for crystals/solids) Start->Inspect Test Peroxide Test (Quantofix / Starch-Iodide) Inspect->Test No crystals Quarantine Quarantine & Neutralize Inspect->Quarantine Crystals present (Do NOT Open) Decision Peroxides < 10 ppm? Test->Decision Dispense Dispense under Fume Hood (Use glass/PTFE pipette) Decision->Dispense Yes Decision->Quarantine No (>10 ppm) Purge Inert Gas Purge (N2/Ar into headspace) Dispense->Purge Seal Seal & Return to Storage Purge->Seal

Caption: Logic flow for safe dispensing. Note the critical "Stop" point if crystals are visible.

Peroxide Testing Protocol

Before distilling or evaporating 2-ethoxytoluene, you must verify peroxide levels are negligible (<10 ppm).

  • Test Strips (Recommended): Use commercial peroxide test strips (e.g., Quantofix).

    • Procedure: Dip strip into the liquid for 1 second. Wait 15 seconds. Compare color to chart.

  • Starch-Iodide Test (Traditional):

    • Mix 1 mL of reagent with 1 mL of glacial acetic acid + chloroform (1:1) and 2 drops of saturated aqueous potassium iodide (KI).

    • Result: Yellow/Brown color indicates peroxides.

Reaction Setup
  • Solvent Exchange: If 2-ethoxytoluene is used as a solvent, ensure the reaction vessel is purged with inert gas.

  • Evaporation: NEVER distill or rotary evaporate 2-ethoxytoluene to dryness. Always leave a "heel" (approx. 10-20% of volume) in the flask to prevent concentrating peroxides to explosive levels.

Emergency Response & Disposal

Spill Management
  • Small Spills (<50 mL):

    • Eliminate ignition sources.[2][3][5]

    • Absorb with inert material (vermiculite or sand). Do not use paper towels (combustible).

    • Place in a sealed container labeled "Hazardous Waste - Flammable/Irritant".

  • Skin Exposure: Wash immediately with soap and water for 15 minutes. The lipophilic nature means it will penetrate skin oils; do not use organic solvents to clean skin.

Waste Disposal
  • Segregation: Dispose of as non-halogenated organic solvent waste.

  • Peroxide Neutralization (for expired batches):

    • If peroxides are detected (>100 ppm) but no crystals are present, neutralize before disposal.

    • Method: Stir with an excess of 10% aqueous ferrous sulfate (FeSO₄) or sodium bisulfite solution for 24 hours. Retest before declaring safe for waste stream.

Graphviz Diagram 2: Peroxide Management Decision Tree

PeroxideManagement Check Routine Check / Pre-Use Visual Visual Check: Crystals or Precipitate? Check->Visual Test Chemical Test (Quantofix) Visual->Test No BombSquad DO NOT OPEN Contact EHS / Bomb Squad Visual->BombSquad Yes (Crystals) Level1 < 10 ppm (Safe) Test->Level1 Level2 10 - 100 ppm (Caution) Test->Level2 Level3 > 100 ppm (Danger) Test->Level3 Use Proceed with Work Level1->Use Treat Neutralize with Ferrous Sulfate Level2->Treat Level3->Treat If no crystals Dispose Dispose as Haz Waste Treat->Dispose

Caption: Decision matrix for handling peroxide-forming chemicals based on concentration levels.

Application Context: Medicinal Chemistry

In drug discovery, 2-ethoxytoluene serves as a robust lipophilic scaffold.

  • Synthetic Utility: It is frequently used as a precursor for 2-ethoxybenzoic acid (via oxidation of the methyl group) or 2-ethoxy-benzyl bromide (via radical bromination).

  • Design Rationale: The ethoxy group provides steric bulk and electron donation, influencing the metabolic stability and binding affinity of the final drug candidate.

  • Process Safety: When performing radical brominations (e.g., NBS/AIBN) on the methyl group, be aware that the ether oxygen can stabilize radical intermediates, potentially leading to side reactions or increased peroxide susceptibility in the crude mixture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15556, 2-Ethoxytoluene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Clark, D.E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-21. (Foundational text on Group B peroxide formers).

Sources

Application Notes & Protocols: Leveraging 2-Ethoxytoluene in the Synthesis of Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, chemists, and material scientists on the strategic employment of 2-ethoxytoluene in the design and synthesis of novel organic materials. This document elucidates the fundamental properties of 2-ethoxytoluene, explores its potential applications as a versatile solvent and a reactive building block, and provides detailed protocols for its use in cutting-edge research and development.

Introduction to 2-Ethoxytoluene: A Compound of Emerging Interest

2-Ethoxytoluene, also known as 1-ethoxy-2-methylbenzene, is an aromatic ether with a unique combination of properties that make it a compelling candidate for advanced organic synthesis.[1][2] Its structure, featuring a toluene backbone functionalized with an ethoxy group, imparts a balance of polarity and hydrophobicity, as well as a moderately high boiling point, which are advantageous in various reaction conditions. Understanding its fundamental physicochemical properties is paramount to exploiting its full potential in materials science.

Physicochemical Properties

The utility of 2-ethoxytoluene in organic synthesis is underscored by its distinct physical and chemical characteristics. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular FormulaC9H12O[1][2]
Molecular Weight136.19 g/mol [1][2]
AppearanceColorless liquid[3]
OdorAromatic[3]
Boiling PointNot explicitly available, but expected to be higher than toluene due to the ethoxy group.
SolubilityPoorly soluble in water. Soluble in many organic solvents.[3]
DensityHigher than water[3]

Note: The properties of 2-chlorotoluene are used as a proxy to infer some of the general characteristics of a substituted toluene.[3]

Safety and Handling

As with any chemical reagent, proper handling of 2-ethoxytoluene is crucial. It is a flammable liquid and may cause skin and eye irritation.[4] Inhalation of vapors should be avoided, and work should be conducted in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] It is also important to be aware that ethers have the potential to form explosive peroxides over time, and therefore, should be stored properly and tested for peroxides before use, especially before distillation.[4]

Potential Applications in the Synthesis of Novel Organic Materials

The unique structural features of 2-ethoxytoluene open up possibilities for its use in several areas of organic materials science, including polymer chemistry and the synthesis of functional small molecules for optoelectronics.

As a High-Boiling Point, Non-polar Solvent

The relatively high boiling point and non-polar nature of 2-ethoxytoluene make it an excellent solvent for reactions requiring elevated temperatures, such as certain polymerization reactions or the synthesis of high-molecular-weight organic compounds. Its aromatic character can also aid in the dissolution of aromatic monomers and polymers. The use of bio-based solvents is a growing area of interest, and while 2-ethoxytoluene is not bio-based, understanding its solvent properties can inform the design of greener alternatives.[8]

As a Precursor to Functional Monomers

The toluene moiety of 2-ethoxytoluene can be functionalized through various aromatic substitution reactions. For instance, the methyl group can be oxidized to a carboxylic acid or a benzaldehyde, which can then be used as monomers for polyesters or other condensation polymers.[9] The aromatic ring can also undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation to introduce other functional groups, leading to the synthesis of novel monomers with tailored electronic or physical properties.

In the Development of Materials for Organic Electronics

Organic materials are at the forefront of next-generation optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[10][11][12][13] The synthesis of novel organic semiconductors often requires carefully controlled reaction conditions, and a high-boiling point solvent like 2-ethoxytoluene could be advantageous. Furthermore, functionalized derivatives of 2-ethoxytoluene could be designed to have specific electronic properties, making them suitable as building blocks for new charge-transporting or light-emitting materials.

Experimental Protocols

The following protocols are provided as illustrative examples of how 2-ethoxytoluene can be employed in a research setting. These are intended as a starting point and may require optimization based on specific experimental goals.

Protocol 1: Synthesis of a Novel Polyester Monomer via Oxidation of 2-Ethoxytoluene

This protocol describes a two-step process to synthesize 2-ethoxyterephthalic acid, a potential monomer for novel polyesters. The first step is the oxidation of the methyl group of 2-ethoxytoluene to a carboxylic acid, followed by a second oxidation of the aromatic ring.

Workflow Diagram:

G cluster_0 Step 1: Oxidation of Methyl Group cluster_1 Step 2: Synthesis of Functionalized Monomer 2-Ethoxytoluene 2-Ethoxytoluene Oxidation_Reaction Oxidation_Reaction 2-Ethoxytoluene->Oxidation_Reaction KMnO4, H2O, heat 2-Ethoxybenzoic_acid 2-Ethoxybenzoic_acid Oxidation_Reaction->2-Ethoxybenzoic_acid Work-up & Purification Further_Functionalization Further_Functionalization 2-Ethoxybenzoic_acid->Further_Functionalization e.g., Nitration, Halogenation Novel_Monomer Novel_Monomer Further_Functionalization->Novel_Monomer Purification

Caption: Workflow for the synthesis of a novel monomer from 2-ethoxytoluene.

Materials:

  • 2-Ethoxytoluene

  • Potassium permanganate (KMnO4)

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Oxidation of the Methyl Group:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethoxytoluene (1 equivalent).

    • Slowly add a solution of potassium permanganate (3 equivalents) in water.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated sulfuric acid to a pH of ~2.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with diethyl ether.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-ethoxybenzoic acid.

    • Purify the product by recrystallization.

  • Characterization:

    • The structure and purity of the synthesized 2-ethoxybenzoic acid should be confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Employing 2-Ethoxytoluene as a Solvent in a High-Temperature Polymerization

This protocol outlines the use of 2-ethoxytoluene as a solvent for the synthesis of a polyimide, a class of high-performance polymers known for their thermal stability.

Workflow Diagram:

G Dianhydride_Monomer Dianhydride_Monomer Polymerization_Reaction Polymerization_Reaction Dianhydride_Monomer->Polymerization_Reaction Diamine_Monomer Diamine_Monomer Diamine_Monomer->Polymerization_Reaction Poly(amic_acid)_Solution Poly(amic_acid)_Solution Polymerization_Reaction->Poly(amic_acid)_Solution Stir at room temp. Thermal_Imidization Thermal_Imidization Poly(amic_acid)_Solution->Thermal_Imidization Cast film & heat Polyimide_Film Polyimide_Film Thermal_Imidization->Polyimide_Film 2-Ethoxytoluene (Solvent) 2-Ethoxytoluene (Solvent) 2-Ethoxytoluene (Solvent)->Polymerization_Reaction

Caption: Workflow for polyimide synthesis using 2-ethoxytoluene as a solvent.

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • 2-Ethoxytoluene (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine (1 equivalent) in anhydrous 2-ethoxytoluene under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add the aromatic dianhydride (1 equivalent) in small portions.

    • Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization proceeds.

  • Film Casting and Imidization:

    • Cast the viscous poly(amic acid) solution onto a glass substrate.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce thermal imidization and remove the solvent.

    • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.

  • Characterization:

    • The successful synthesis of the polyimide can be confirmed by Fourier-transform infrared (FTIR) spectroscopy by observing the appearance of characteristic imide peaks. The thermal properties of the polymer can be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Conclusion and Future Outlook

2-Ethoxytoluene presents itself as a promising, yet underexplored, platform chemical for the development of novel organic materials. Its utility as a high-boiling point solvent and its potential for chemical modification into functional monomers warrant further investigation. The protocols outlined in these notes serve as a foundation for researchers to explore the diverse applications of 2-ethoxytoluene in polymer chemistry, organic electronics, and beyond. Future research should focus on a more detailed investigation of its reactivity, the development of efficient synthetic routes to its functionalized derivatives, and the evaluation of the properties of materials derived from this versatile compound.

References

  • Vertex AI Search. (n.d.). The Role of Ethoxylated 2-Naphthol in Modern Chemical Synthesis.
  • ChemicalBook. (2023, September 28). 2-Chlorotoluene: properties, applications and safety.
  • New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet.
  • ResearchGate. (2025, August 6). Studies on the mechanism of the peroxyoxalate chemiluminescence reaction. Part 2. Further identification of intermediates using 2D EXSY 13C nuclear magnetic resonance spectroscopy.
  • PubMed. (2025, January 17). Mechanically interlocked two-dimensional polymers.
  • ResearchGate. (2025, December 26). Dual emission in purely organic materials for optoelectronic applications.
  • ChemicalBook. (2025, September 27). 2-Ethoxyphenol - Safety Data Sheet.
  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone.
  • ResearchGate. (2025, August 6). A comparative study of two stage electrochemical oxidation of toluene, p-ethoxy toluene, o-chlorotoluene and p-isopropyl toluene using Ce4+/Ce3+ redox system in methane sulphonic acid medium.
  • National Institutes of Health. (2021, January 14). Synthesis of 2-ethoxycarbonylthieno[2,3-b]quinolines in biomass-derived solvent γ-valerolactone and their biological evaluation against protein tyrosine phosphatase 1B.
  • ResearchGate. (2025, August 5). Comprehensive Analyses and Prioritization of Tox21 10K Chemicals Affecting Mitochondrial Function by in-Depth Mechanistic Studies.
  • PubMed. (2025, December 22). Mechanistic studies on a biomimetic cycloaddition between phloroglucinol and 2-hydroxyethyl-α,β-unsaturated ketone.
  • RSC Publishing. (n.d.). Ethylene and alkyl acrylate copolymers made-to-order using dynamic cation switching polymerization and evidence for improved polymer degradability with low polar group density.
  • National Institutes of Health. (n.d.). 3-Ethoxytoluene. PubChem.
  • ChemRxiv. (2021, March 16). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 2. Alkoxy ring-substituted octyl phenylcyanoacrylates.
  • Canadian Centre for Occupational Health and Safety. (n.d.). Toluene.
  • Royal Society of Chemistry. (2024). Synthesis of high-entropy oxides derived from metal–organic frameworks and their catalytic performance for total toluene oxidation. New Journal of Chemistry.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toluene. Centers for Disease Control and Prevention.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethoxy-2-methyl-. NIST Chemistry WebBook.
  • CORE. (n.d.). Bio-Based Solvents for Organic Synthesis.
  • PubMed. (2012, October 23). Transition metal oxides for organic electronics: energetics, device physics and applications.
  • ResearchGate. (2025, November 4). Ethylene and Alkyl Acrylate Copolymers Made-to-Order Using Dynamic Cation Switching Polymerization and Evidence for Improved Polymer Degradability with Low Polar Group Density.
  • Defense Technical Information Center. (2015, April 23). Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds (STIR) (7.3 Polymer Chemistry - Synthesis: A).
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
  • MDPI. (n.d.). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.
  • Organic Syntheses. (n.d.). Acetic acid, diazo-, trans-2-butenyl ester.
  • VelocityEHS. (2014, October 8). Toluene Safety Tips from MSDS experts.
  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).
  • National Institutes of Health. (n.d.). 1-Ethoxy-2-methylbenzene. PubChem.
  • National Institutes of Health. (n.d.). Oxirane, 2-ethyl-, polymer with oxirane, mono-C12-14-sec-alkyl ethers. PubChem.
  • ICMAB-CSIC. (2025, May 15). Organic opto-electronic devices: performance limitations and new device architectures.

Sources

Application Note: Protocol for Investigating the Biological Efficacy of 1-Ethoxy-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a comprehensive technical protocol for the biological evaluation of 1-Ethoxy-2-methylbenzene (EMB) derivatives. While the parent scaffold (also known as o-ethoxytoluene) is primarily utilized in flavor and fragrance chemistry, its structural motifs—an aromatic ring, a lipophilic ether linkage, and steric bulk at the ortho-position—serve as a privileged substructure in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated potential in antimicrobial (biofilm inhibition) and anti-inflammatory pathways.[2] This guide provides a self-validating workflow for screening these derivatives, focusing on hit-to-lead optimization, cytotoxicity profiling, and mechanistic validation.

Introduction & Scaffold Rationale

The 1-Ethoxy-2-methylbenzene scaffold presents unique physicochemical properties relevant to drug design. The ortho-methyl group introduces steric hindrance that can restrict bond rotation, potentially locking the molecule into a bioactive conformation, while the ethoxy group acts as a hydrogen bond acceptor.[1]

Key Biological Targets:

  • Antimicrobial/Anti-biofilm Activity: Alkoxybenzoates are known to disrupt bacterial membrane integrity and inhibit biofilm formation in Staphylococcus aureus [1].[1][2]

  • Anti-inflammatory Activity: Phenolic ethers often act as inhibitors in the COX-2/NF-κB signaling pathways, reducing nitric oxide (NO) production [2].[1][2]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the investigation, from library generation to lead characterization.

EMB_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Screening Library EMB Derivative Library Synthesis Solubility Solubility Check (DMSO Tolerance) Library->Solubility MIC Antimicrobial MIC (Broth Microdilution) Solubility->MIC MTT Cytotoxicity (MTT Assay) Solubility->MTT Biofilm Biofilm Inhibition (Crystal Violet) MIC->Biofilm Active hits (<100 µM) Inflam Anti-inflammatory (NO/Griess Assay) MTT->Inflam Non-toxic hits (>80% viability) Lead Lead Candidate Selection Biofilm->Lead Inflam->Lead

Figure 1: Hit-to-Lead optimization workflow for EMB derivatives.[1] Green nodes indicate decision points.

Chemical Handling & Preparation[1][2][3][4][5][6][7]

Critical Causality: EMB derivatives are highly lipophilic (LogP ~3.0 for the parent).[2] Improper solubilization leads to precipitation in aqueous media, causing false negatives in bioassays.[2]

Protocol: Stock Solution Preparation
  • Solvent: Dissolve compounds in 100% DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

  • Working Solution: Dilute in culture media immediately prior to use.[1][2]

    • Constraint: Final DMSO concentration in the assay well must be ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2]

Module A: Antimicrobial & Anti-Biofilm Assessment[1][8]

Derivatives of ethoxybenzene have shown efficacy in disrupting bacterial biofilms, a mechanism distinct from traditional bactericidal activity [1].[2]

Protocol A1: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 Guidelines

  • Organism: Staphylococcus aureus (ATCC 29213) or Escherichia coli (ATCC 25922).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Plate Setup: 96-well round-bottom plates.

  • Procedure:

    • Inoculate bacteria to reach 5 × 10⁵ CFU/mL in each well.

    • Add serially diluted EMB derivatives (Range: 0.5 µM – 256 µM).

    • Controls:

      • Positive: Vancomycin (Gram+) or Ciprofloxacin (Gram-).[2]

      • Negative: Media + 0.5% DMSO (Vehicle).[2]

      • Sterility: Media only.[1][2]

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD₆₀₀ measurement. The MIC is the lowest concentration with no visible growth.[2]

Protocol A2: Biofilm Inhibition Assay (Crystal Violet)

Rationale: To determine if the derivative prevents biofilm adherence, a key virulence factor.

  • Seeding: Inoculate S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm) in a flat-bottom 96-well plate.

  • Treatment: Add EMB derivatives at Sub-MIC concentrations (e.g., ½ MIC) to ensure observed effects are due to biofilm disruption, not cell death.[2]

  • Incubation: Static incubation for 24 hours at 37°C.

  • Staining:

    • Gently wash wells 3x with PBS to remove planktonic bacteria.[1][2]

    • Fix adherent biofilm with methanol (15 min).[2]

    • Stain with 0.1% Crystal Violet (15 min).[2]

    • Wash with water and air dry.[1][2]

  • Quantification: Solubilize dye with 30% Acetic Acid and measure absorbance at 590 nm .

Module B: Anti-Inflammatory Screening[2]

Phenolic ethers can modulate the NF-κB pathway.[1][2] This module screens for the suppression of pro-inflammatory mediators in macrophages.[2]

Mechanistic Pathway

The following diagram details the intervention point for EMB derivatives within the inflammatory cascade.[2]

Inflammation_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inactive NF-κB (Inactive) Cytosol TLR4->NFkB_Inactive Signaling Cascade NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation iNOS iNOS Expression NFkB_Active->iNOS Transcription NO Nitric Oxide (NO) Production iNOS->NO EMB EMB Derivative (Inhibitor) EMB->NFkB_Inactive Potential Blockade

Figure 2: Putative mechanism of action. EMB derivatives may inhibit NF-κB translocation, reducing downstream NO production.[1]

Protocol B1: Nitric Oxide (NO) Inhibition (Griess Assay)
  • Cell Line: RAW 264.7 Murine Macrophages.[1][2]

  • Seeding: 1 × 10⁵ cells/well in DMEM + 10% FBS. Incubate 24h.

  • Induction & Treatment:

    • Pre-treat cells with EMB derivatives (1, 10, 50, 100 µM) for 1 hour.

    • Stimulate inflammation with Lipopolysaccharide (LPS, 1 µg/mL) .[2]

    • Positive Control: Dexamethasone (10 µM) or L-NAME (NOS inhibitor).[2]

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Quantification:

    • Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).[2]

    • Incubate 10 min in dark.

    • Measure Absorbance at 540 nm .

  • Calculation: Calculate % Inhibition relative to LPS-only control.

Module C: Cytotoxicity & Safety Profiling[2][9]

Trustworthiness Principle: Efficacy data is invalid without establishing a therapeutic window.[1][2] A compound that kills bacteria or reduces inflammation simply by killing the host cells is a false positive.[2]

Protocol C1: MTT Cell Viability Assay
  • Timing: Run in parallel with Protocol B1 using the same RAW 264.7 cells (or HEK293 for general toxicity).

  • Treatment: Incubate cells with derivatives for 24 hours (no LPS required).

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc).[2] Incubate 4 hours.

    • Dissolve formazan crystals in DMSO.[1][2]

  • Readout: Absorbance at 570 nm .

  • Threshold: Compounds showing < 80% viability at the effective concentration (EC₅₀) are flagged as cytotoxic and deprioritized.[2]

Data Analysis & Reporting

Summarize findings in a comparative matrix to identify the Lead Candidate.

Compound IDMIC (µg/mL)Biofilm Inhibition (%)NO Inhibition (IC₅₀ µM)Cytotoxicity (CC₅₀ µM)Selectivity Index (CC₅₀/IC₅₀)
EMB-Parent >256< 10%>100>200N/A
EMB-001 6445%501503.0
EMB-002 8 85% 12 180 15.0
Control1 (Vanco)90%5 (Dex)>200>40

Interpretation: In this example, EMB-002 is the lead candidate due to high biofilm inhibition, potent anti-inflammatory activity, and a high Selectivity Index (SI > 10).

References

  • National Institutes of Health (PubMed). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.[1][2] Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (Discusses alkoxy-substitution effects on inflammation). Available at: [Link]

  • PubChem. 1-Ethoxy-2-methylbenzene Compound Summary. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2] (Standard Protocol Reference).

  • ResearchGate. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives.[1][2][3] (Methodology for Griess Assay validation). Available at: [Link]

Sources

Application Note: Safe Handling and Disposal of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification[2]

Objective: This guide provides a rigorous technical protocol for the safe handling, storage, and disposal of 1-Ethoxy-2-methylbenzene. It is designed for researchers and drug development professionals requiring high-integrity safety workflows.

Critical Alert: Isomer & CAS Verification A discrepancy often exists in database queries regarding the nomenclature of ethyl-tolyl ethers. You must verify your specific isomer before proceeding.

  • Compound Name: 1-Ethoxy-2-methylbenzene (also Ethyl o-tolyl ether).[1][2]

  • Correct CAS: 614-71-1 (Ortho isomer).[1][2]

  • User-Cited CAS (614-72-2): This CAS corresponds to the Para isomer (1-Ethoxy-4-methylbenzene).

  • Operational Impact: While this guide focuses on the Ortho isomer, the physicochemical properties and safety protocols described below are chemically homologous and applicable to the Para isomer (CAS 614-72-2).

Chemical Profile & Hazard Identification

Understanding the physical limits of the solvent is the first line of defense. 1-Ethoxy-2-methylbenzene is an aromatic ether. Unlike aliphatic ethers (e.g., Diethyl ether), it has a higher boiling point and lower volatility, but it introduces specific hazards regarding static charge and long-term peroxide stability.

Table 1: Physicochemical Safety Data
PropertyValueOperational Implication
Molecular Structure Aromatic Ring + Ethoxy GroupLipophilic; permeates latex gloves rapidly.[1]
Boiling Point ~184°CLow volatility at RT; difficult to remove by rotary evaporation without high vacuum.
Flash Point ~64°C (147°F)Combustible Liquid. Requires grounding during transfer.
Density 0.953 g/mLFloats on water.[1] Spills will spread on aqueous surfaces.
Solubility Insoluble in waterBioaccumulative potential; requires organic waste stream.[1]
GHS Classification Skin Irrit. 2, Eye Irrit. 2Standard contact precautions required.[3]
Mechanistic Hazard Analysis
  • Combustibility vs. Flammability: With a flash point of ~64°C, this compound does not ignite as easily as Acetone, but it is combustible . If heated during synthesis or workup, it generates explosive vapors.

  • Peroxide Formation: While aryl-alkyl ethers are more stable than dialkyl ethers (like THF), the ethyl group adjacent to the ether oxygen is susceptible to radical oxidation over long storage periods, forming shock-sensitive peroxides [1].[1]

  • Static Accumulation: As a non-polar organic ether, it has low conductivity.[1] High-velocity transfers (pouring) can generate static charge sufficient to ignite vapors if the liquid is heated.

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Protocol

Do not rely on generic lab safety. Use this specific barrier strategy:

  • Primary Barrier (Engineering):

    • Fume Hood: Mandatory. Airflow must be validated >100 fpm.

    • Grounding: When transferring volumes >500mL, use a copper grounding wire and alligator clips to bond the source and receiving vessel.

  • Secondary Barrier (PPE):

    • Gloves: Nitrile (0.11 mm minimum) is acceptable for splash protection. For immersion or prolonged handling, use Laminate (Silver Shield) or Viton. Avoid Latex, as aromatic ethers degrade the polymer matrix, leading to rapid permeation [2].

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >1L.

Operational Protocol: Safe Handling & Transfer

This workflow ensures "Self-Validating" safety by integrating checks into the process.

Step-by-Step Methodology
  • Pre-Operation Inspection:

    • Check container date.[4][5][6][7] If opened >12 months ago, perform a semi-quantitative peroxide test (e.g., Quantofix® Peroxide 100).

    • Limit: If peroxides >100 ppm, treat as high-hazard waste immediately (do not concentrate).

  • Setup:

    • Clear fume hood of ignition sources (hot plates, stirrers with sparking brushes).

    • Place a chemically resistant tray (polypropylene) under the work area to contain 110% of the volume.

  • Transfer:

    • Small Scale (<50 mL): Use glass pipettes or chemically resistant syringes (glass/PP). Avoid polystyrene pipettes (potential dissolution).

    • Large Scale (>500 mL):

      • Clamp receiving flask securely.

      • Attach grounding strap to the metal drum/can and the receiving vessel (if metal) or earth ground.

      • Pour slowly down the side of the vessel to minimize splashing and static generation.

  • Post-Usage:

    • Wipe threads of the bottle cap with a dry Kimwipe to prevent solute crystallization or sticking.

    • Seal tightly under nitrogen atmosphere if available to retard peroxidation.

Visualization: Handling Logic Flow

HandlingWorkflow Start Start: Chemical Request CheckDate Check Date/Peroxides Start->CheckDate Pass <100 ppm Peroxides CheckDate->Pass Safe Fail >100 ppm Peroxides CheckDate->Fail Unsafe PPE Select PPE: Nitrile + Goggles Pass->PPE Waste Contact EHS (Do Not Use) Fail->Waste Hood Fume Hood Setup (Grounding if >500mL) PPE->Hood Transfer Execute Transfer Hood->Transfer

Figure 1: Decision matrix for safe handling, prioritizing peroxide validation before use.

Waste Management & Disposal Protocol

Disposal must follow a "Cradle-to-Grave" tracking system. 1-Ethoxy-2-methylbenzene is a solvent waste and must never be disposed of down the drain due to aquatic toxicity and flammability risks.[8]

Waste Stream Characterization
  • EPA Waste Code (USA): D001 (Ignitable).

  • Segregation:

    • Stream A (Compatible): Non-halogenated organic solvents (Acetone, Toluene, Hexane).

    • Stream B (Incompatible - DO NOT MIX): Oxidizers (Nitric acid), Halogenated solvents (DCM, Chloroform - unless incineration facility permits mixed streams).

Disposal Workflow
  • Collection: Collect in a dedicated High-Density Polyethylene (HDPE) or safety can.

  • Labeling: Label clearly as "Hazardous Waste - Flammable Organic Solvent." List constituents: "1-Ethoxy-2-methylbenzene 95%, Acetone 5%".

  • Disposal Method:

    • Primary: Fuel Blending / High-Temperature Incineration. This is the only method that guarantees complete destruction of the aromatic ring [3].

    • Prohibited: Evaporation in fume hoods (illegal under EPA RCRA regulations) or drain disposal.

Visualization: Waste Segregation Logic

WasteDisposal WasteGen Waste Generation: 1-Ethoxy-2-methylbenzene HalogenCheck Contains Halogens? (DCM, Chloroform) WasteGen->HalogenCheck WaterCheck Aqueous Content > 20%? HalogenCheck->WaterCheck No StreamB Stream B: Halogenated Waste (Specific High-Temp Incineration) HalogenCheck->StreamB Yes StreamA Stream A: Non-Halogenated Organics (Incineration/Fuel Blending) WaterCheck->StreamA No (Pure Solvent) StreamC Stream C: Aqueous Organics (Water Treatment/Incineration) WaterCheck->StreamC Yes

Figure 2: Waste stream segregation logic to ensure regulatory compliance and prevent cross-reaction.

Emergency Response (Spills)[4][7]

  • Minor Spill (<100 mL):

    • Alert nearby personnel.

    • Cover with activated charcoal or non-combustible clay absorbent (vermiculite).

    • Scoop into a sealed bag and tag as hazardous waste.

  • Major Spill (>100 mL or outside hood):

    • Evacuate the immediate area.

    • Eliminate ignition sources (turn off breakers if safe).

    • Call EHS/Fire Department. Vapors are heavier than air and may travel to ignition sources.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106). Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions in the synthesis of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Synthesis of 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether) Ticket ID: CHEM-SUP-8821 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely encountering yield losses or purity issues in the synthesis of 1-Ethoxy-2-methylbenzene .

This molecule presents a classic organic chemistry challenge: Steric Hindrance coupled with Ambident Nucleophilicity . The ortho-methyl group on the benzene ring sterically crowds the phenoxide oxygen, slowing down the desired


 attack. This hesitation allows competing pathways—specifically elimination and C-alkylation—to degrade your yield.

This guide provides a validated protocol and troubleshooting logic to suppress these side reactions.

Module 1: The "Golden Path" Protocol

To minimize side reactions, we recommend the Williamson Ether Synthesis using a mild base in a polar aprotic solvent. We advise against using Sodium Hydride (NaH) or extremely high temperatures, as these promote elimination of the ethyl halide.

Optimized Standard Operating Procedure (SOP)
  • Reaction Type: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Nucleophilic Substitution[1][2]
    
  • Key Principle: Kinetic Control (to favor O-alkylation over C-alkylation)

Reagents & Stoichiometry
ComponentRoleEquiv.RecommendationWhy?
o-Cresol Substrate1.0High Purity (>98%)Impurities oxidize to colored quinones.
Ethyl Iodide Electrophile1.2 - 1.5EtI (preferred over EtBr)Iodide is a better leaving group, allowing milder temps.

Base2.0Anhydrous, PowderedMilder than NaOH; minimizes elimination (E2).
DMF SolventN/AAnhydrous (Dry)Polar aprotic solvent accelerates

rate.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and inert gas inlet (

    
     or Ar).
    
  • Solvation: Dissolve o-cresol (1.0 equiv) in anhydrous DMF (approx. 5-10 mL per gram of cresol).

  • Deprotonation: Add powdered anhydrous

    
     (2.0 equiv) . Stir at Room Temperature (RT) for 15–30 minutes. Note: The solution may turn slight yellow; this is the phenoxide forming.
    
  • Addition: Add Ethyl Iodide (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C . Do NOT exceed 80°C.

    • Technical Note: Higher temperatures favor thermodynamic C-alkylation.[3] Keep it mild.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the cresol spot.

  • Workup (Critical for Purity):

    • Dilute with water (dissolves salts).

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash organic layer with 1M NaOH (2x). This removes unreacted o-cresol.

    • Wash with Brine, dry over

      
      , and concentrate.
      

Module 2: Reaction Logic & Signaling

Understanding the competition between pathways is the only way to troubleshoot effectively.

Pathway Visualization

ReactionPathways cluster_conditions Critical Control Points Start o-Cresol (Substrate) Intermediate o-Cresolate Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product 1-Ethoxy-2-methylbenzene (O-Alkylation - Desired) Intermediate->Product Kinetic Control (Polar Aprotic Solvent) Side1 Side Reaction A: Ethylene (Gas) (Elimination) Intermediate->Side1 High Temp or Strong Base (NaH) Side2 Side Reaction B: C-Alkylated Phenols (Ring Alkylation) Intermediate->Side2 Protic Solvent or Lewis Acid Catalysis

Figure 1: Mechanistic pathway showing the competition between the desired O-alkylation and the undesired Elimination and C-alkylation side reactions.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "I have low yield, and the product smells like olefins."

Diagnosis: Elimination Reaction (E2) has occurred. The ethyl halide reacted with the base instead of the phenoxide, generating Ethylene gas.

  • Cause: The base was too strong (e.g., NaH, t-BuOK) or the temperature was too high.

  • Solution: Switch to Potassium Carbonate (

    
    ) . It is strong enough to deprotonate the phenol (
    
    
    
    ) but weak enough to minimize E2 elimination of primary alkyl halides.
  • Protocol Adjustment: Lower reaction temperature to 50–60°C.

Issue 2: "My product contains unreacted starting material despite running overnight."

Diagnosis: Steric Hindrance or "Potassium Coating" . The ortho-methyl group hinders the approach of the electrophile. Also,


 is insoluble in organic solvents; the reaction happens on the surface of the solid base.
  • Cause: Particle size of the base is too large, or the solvent is too dry/non-polar.

  • Solution:

    • Grind the Base: Use a mortar and pestle to pulverize

      
       into a fine powder before use.
      
    • Catalysis: Add 5 mol% of TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC), shuttling the phenoxide into the solution phase for faster reaction.

Issue 3: "The product is dark brown/red instead of clear."

Diagnosis: Oxidation . Phenols and electron-rich aromatic ethers are prone to oxidation, forming quinones which are deeply colored.

  • Cause: Presence of oxygen during the reaction or impure starting material.

  • Solution:

    • Ensure the reaction is under a strict Nitrogen or Argon atmosphere .

    • Purify the o-cresol before use (distillation) if it is already colored.

    • Add a reducing agent like Sodium Bisulfite (

      
      )  during the aqueous workup to reduce oxidized impurities.
      

Module 4: Advanced Logic Tree for Optimization

Use this decision tree to select the correct solvent system based on your lab's constraints.

TroubleshootingTree Root Start: Select Reaction Conditions Q1 Is the scale > 100g? Root->Q1 Result1 Use PTC Method: Toluene + NaOH(aq) + TBAI (Easier workup for scale) Q1->Result1 Yes Result2 Use Standard Method: DMF + K2CO3 (Highest purity for research) Q1->Result2 No Q2 Is DMF removal difficult? Result2->Q2 If DMF is an issue Result3 Use Acetone at Reflux (Slower, but easy evaporation) Q2->Result3 Yes

Figure 2: Decision logic for solvent and base selection based on scale and equipment constraints.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
  • Starks, C. M., Liotta, C. L., & Halpern, M.Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.

Sources

troubleshooting low yield in the Williamson ether synthesis of 2-ethoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Yield in Williamson Ether Synthesis of 2-Ethoxytoluene Ticket ID: WES-OC-002 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Directive

The Problem: You are observing low yields (<50%) in the alkylation of o-cresol with ethyl halides. The Root Cause: This specific transformation faces two distinct barriers that do not affect p-cresol or phenol:

  • Steric Hindrance: The ortho-methyl group blocks the nucleophilic approach, slowing the

    
     rate significantly.
    
  • Separation Failure: The boiling point of o-cresol (191 °C) and 2-ethoxytoluene (~184 °C) are too close for standard fractional distillation. "Low yield" is often actually "inseparable mixture."

Immediate Action: Stop using standard Potassium Carbonate/Acetone protocols. They are insufficient for hindered ortho-phenols. Switch to Cesium Carbonate/Acetonitrile or DMF systems and implement a chemical wash purification step.

Diagnostic Protocol (Troubleshooting Tree)

Before altering your chemistry, trace your failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Is unreacted o-Cresol present in the crude NMR? Start->CheckSM CheckElim Is Ethylene gas or Ethyl ether side-product observed? CheckSM->CheckElim No (Conversion looks high) ActionSolvent ACTION: Switch Solvent Acetone -> DMF or MeCN CheckSM->ActionSolvent Yes (Low Conversion) CheckSep Is the product co-distilling with starting material? CheckElim->CheckSep No Side Products ActionTemp ACTION: Lower Temp (Prevent E2 Elimination) CheckElim->ActionTemp Yes (Elimination dominant) ActionWash ACTION: Implement NaOH Chemical Wash CheckSep->ActionWash Yes (Purity Issue) ActionBase ACTION: Switch Base K2CO3 -> Cs2CO3 ActionSolvent->ActionBase If Solvent Fails

Figure 1: Diagnostic logic flow for identifying the specific failure mode in o-cresol alkylation.

Technical Deep Dive: The "Cesium Effect" & Sterics

The Steric Barrier

In a standard Williamson synthesis, the phenoxide oxygen attacks the alkyl halide via an


 mechanism. For o-cresol, the adjacent methyl group creates a steric wall.
  • Impact: The transition state energy is raised.

  • Consequence: The reaction rate is slower.[1][2] If you use a weak base (

    
    ) in a low-boiling solvent (Acetone, bp 56°C), the reaction may never reach completion before the solvent boils off or the operator terminates the run.
    
The Solution: Cesium Carbonate ( )

For hindered phenols, Cesium Carbonate is superior to Potassium Carbonate due to the "Cesium Effect."

  • Solubility: Cs is larger and more polarizable, making the carbonate more soluble in organic solvents like DMF or MeCN.

  • "Naked" Anion: The large radius of

    
     results in a weaker ion pair with the phenoxide. This leaves the o-cresolate anion "naked" and more nucleophilic, helping it overcome the steric barrier.
    
Data Comparison: Base & Solvent Efficacy

Theoretical yields based on comparative literature for hindered phenols.

SystemBaseSolventTemp (°C)Time (h)ConversionRisk
Standard

Acetone56 (Reflux)24~40-60%Incomplete reaction
High T

DMF80-1001270-85%Difficult solvent removal
Optimized

MeCN80 (Reflux)4-6>95%High cost of Base
PTC

(aq)
Toluene/H2O901280-90%Emulsion formation

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Cesium/Acetonitrile)

Recommended for high value/small scale where yield is paramount.

  • Setup: Flame-dried round bottom flask with magnetic stir bar and reflux condenser. Under

    
     atmosphere.
    
  • Reagents:

    • o-Cresol (1.0 equiv)

    • Ethyl Iodide (1.5 equiv) — Note: Iodide is more reactive than bromide.

    • 
       (1.5 equiv)
      
    • Acetonitrile (MeCN) — Anhydrous (0.5 M concentration).

  • Procedure:

    • Dissolve o-cresol in MeCN.

    • Add

      
      .[3][4] Stir for 15 mins (color change to yellow/orange indicates phenoxide formation).
      
    • Add Ethyl Iodide dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC or GC.

  • Workup: Filter off solid salts. Concentrate filtrate. Proceed to Purification Step (Section 5).

Protocol B: Phase Transfer Catalysis (PTC)

Recommended for large scale/industrial cost-reduction.

  • Reagents:

    • o-Cresol (1.0 equiv) in Toluene.

    • Ethyl Bromide (2.0 equiv).

    • NaOH (30% aq solution).

    • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

  • Mechanism: TBAB shuttles the phenoxide from the aqueous phase into the organic phase (Toluene) where it reacts with Ethyl Bromide.

  • Procedure: Vigorously stir the biphasic mixture at 90°C overnight.

Critical Purification Step (The "Hidden" Yield Loss)

The Trap: You cannot separate o-cresol (bp 191°C) from 2-ethoxytoluene (bp ~184°C) by simple distillation. If you try, you will collect a mixture and calculate a "low yield" of pure product.

The Fix: Chemical Separation You must remove unreacted o-cresol chemically before distillation.

  • Dilute: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate.

  • Wash: Wash the organic layer vigorously with 10% NaOH (aq) (2x).

    • Chemistry: The NaOH deprotonates the unreacted o-cresol, turning it into sodium o-cresolate (water soluble).

    • The 2-ethoxytoluene (ether) remains in the organic layer.

  • Dry: Wash with Brine, dry over

    
    , and concentrate.
    
  • Result: The remaining oil is pure ether. Distillation is now only for solvent removal, not separation.

Mechanistic Visualization

ReactionMechanism Phenol o-Cresol Steric Bulk (CH3) Intermediate Naked Phenoxide High Nucleophilicity Phenol->Intermediate Deprotonation Base Base (Cs2CO3) Cesium Effect Base->Intermediate Solubilization TS Transition State Steric Clash Avoided Intermediate->TS + Et-I Halide Ethyl Iodide Electrophile Halide->TS Product 2-Ethoxytoluene Target Ether TS->Product - CsI

Figure 2: Reaction pathway highlighting the role of Cesium in generating a reactive "naked" phenoxide to overcome steric hindrance.

FAQ: Common User Issues

Q: Can I use Ethanol as a solvent with Sodium Ethoxide? A: It is risky. While classical, ethoxide is a strong base and can cause E2 elimination of the ethyl halide to form ethylene gas, especially if the alkylation is slow due to sterics. Furthermore, if any transesterification were possible (not applicable here, but good habit), it would be messy.


 is non-nucleophilic and safer.

Q: My reaction turned black. Is it ruined? A: Not necessarily. Phenols and phenoxides are prone to oxidation in air, forming quinones which are dark even in trace amounts. If your GC/NMR shows product, proceed with the NaOH wash; the color often washes out or remains in the pot residue during distillation.

Q: Why not use NaH (Sodium Hydride)? A: NaH works very well but requires strictly anhydrous conditions. If your solvent is "wet," NaH generates NaOH and water, which kills the alkyl halide.


 is more forgiving of trace moisture.

References

  • Williamson Ether Synthesis Overview

    • Boyd, R. N.; Morrison, R. T. Organic Chemistry, 6th Ed.; Prentice Hall, 1992. (Chapter on Phenols and Ethers).[3][4][5][6]

  • The Cesium Effect in Phenol Alkylation

    • Lee, J. C.; Yuk, J. Y.; Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications, 1995 , 25(9), 1367–1370. Link

  • Steric Hindrance in Ortho-Substituted Phenols: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley-Interscience, 2007. (Section 10-15: The Williamson Reaction).
  • Purification and Boiling Points

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 335, o-Cresol" and "CID 11396, 2-Ethoxytoluene."

Sources

identifying and removing byproducts from 1-Ethoxy-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Diagnostic Triage

Identify your issue based on observed symptoms.[1]

Q1: My final product has a persistent reddish/brown hue. Distillation didn't fix it. What is this?

Diagnosis: This is likely due to the oxidation of unreacted o-cresol into quinone-type impurities (e.g., o-toluquinone).[1][2] Phenols are electron-rich and prone to oxidation by air, especially under the basic conditions required for the Williamson ether synthesis.[1] The Fix: Distillation is often ineffective because these colored impurities can co-distill or sublime.[2] You must perform a rigorous caustic wash (see Module 3) before distillation to chemically remove the phenolic precursors.[2] If the color persists in the final ether, a filtration through a short pad of activated basic alumina or silica gel is required to adsorb the polar oxidation byproducts.

Q2: I see a large peak in GC/NMR very close to my product, and I can't separate them by distillation.

Diagnosis: You are likely seeing unreacted o-cresol .[1][2]

  • Boiling Point Overlap: 1-Ethoxy-2-methylbenzene boils at ~184°C , while o-cresol boils at ~191°C .[1][2] This

    
     of only 7°C makes fractional distillation difficult without a high-efficiency column (high theoretical plates).[1][2]
    The Fix:  Do not rely on physical separation (distillation).[2] Rely on chemical separation. You must exploit the acidity of the phenol (pKa ~10.3) vs. the neutrality of the ether. See the Caustic Wash Protocol  below.
    
Q3: My yield is low, and I see unexpected alkylated byproducts. Why?

Diagnosis: You may be experiencing C-alkylation instead of the desired O-alkylation.[1][2][3] Mechanism: The phenoxide ion is an ambident nucleophile.[2] While O-alkylation is kinetically favored in polar aprotic solvents (DMF, DMSO) with "hard" leaving groups, conditions that shield the oxygen (protic solvents) or use "soft" electrophiles can promote attack at the ring carbon (ortho/para positions). The Fix:

  • Solvent Switch: Ensure you are using a polar aprotic solvent like DMF or Acetone (with

    
    ).[2] Avoid protic solvents (ethanol/water) if selectivity is the issue.[2]
    
  • Base Selection: Use a base that ensures a "naked" phenoxide anion.[2]

    
     in Acetone/DMF is standard.[2]
    

Module 2: Reaction Logic & Pathway Analysis

Understanding the chemical causality to prevent byproducts.

The synthesis relies on the Williamson Ether Synthesis , an


 mechanism.[4][5][6][7][8] The critical success factor is generating the nucleophilic phenoxide ion while suppressing side reactions.
Reaction Pathway Diagram

ReactionPathway Start o-Cresol (Starting Material) Intermediate o-Cresolate Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Base Base (NaOH/K2CO3) Base->Intermediate Product 1-Ethoxy-2-methylbenzene (Target Ether) Intermediate->Product O-Alkylation (Major) SN2 Attack Side_C C-Alkylated Byproducts (Ring Alkylation) Intermediate->Side_C C-Alkylation (Solvent Dependent) Side_Ox Oxidation Products (Quinones - Color) Intermediate->Side_Ox Air Oxidation Reagent Ethyl Halide (Et-Br / Et-I) Reagent->Product Side_Elim Elimination Product (Ethene Gas) Reagent->Side_Elim E2 Elimination (High Temp/Strong Base)

Figure 1: Mechanistic pathway showing the competition between the desired O-alkylation and potential side reactions (C-alkylation, Oxidation).[1][5]

Module 3: Purification Protocol (The "Fix")

Standard Operating Procedure for removing o-cresol and oxidation byproducts.[1]

Principle: This protocol uses Liquid-Liquid Extraction (LLE) to chemically separate the acidic o-cresol from the neutral ether.[1] The ether remains in the organic layer, while the cresol is deprotonated by NaOH and migrates to the aqueous layer.

Reagents Required
  • Organic Solvent: Diethyl Ether or Ethyl Acetate (for extraction).[2]

  • Wash Solution: 10% NaOH (aq) or 2M KOH.[2]

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[2][8]
Step-by-Step Protocol
  • Quench: After the reaction is complete, filter off solid salts (if using

    
    /Acetone) or dilute the reaction mixture with water (if using DMF).
    
  • Extraction: Extract the mixture with an organic solvent (e.g., Diethyl Ether).[2]

    • Phase Check: The product and unreacted cresol are in the Organic Phase .

  • The Caustic Wash (CRITICAL STEP):

    • Wash the organic layer 3 times with 10% NaOH solution.[2][9]

    • Mechanism:[1][7][8][10][11][12][13]

      
      .[1][2]
      
    • Validation: The aqueous layer typically turns yellow/brown as it pulls out the oxidized phenolics.

  • Neutralization: Wash the organic layer once with water, then once with Brine (saturated NaCl) to remove residual base and water.[2]

  • Drying: Dry the organic layer over Anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Remove solvent via rotary evaporation.[2]

Purification Logic Flow

PurificationLogic Mix Crude Reaction Mixture (Ether + Unreacted Cresol) Solvent Add Organic Solvent (Et2O / EtOAc) Mix->Solvent Wash Wash with 10% NaOH (x3) Solvent->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Contains Sodium o-Cresolate) Sep->AqLayer Bottom Layer OrgLayer Organic Layer (Contains Target Ether) Sep->OrgLayer Top Layer Discard Discard (Proper Chemical Waste) AqLayer->Discard Dry Dry (MgSO4) & Evaporate OrgLayer->Dry Final Pure 1-Ethoxy-2-methylbenzene Dry->Final

Figure 2: Purification decision tree emphasizing the chemical removal of phenolic impurities via caustic wash.

Module 4: Analytical Validation

How to prove your product is clean.

Comparison Table: Physical & Spectral Properties
PropertyTarget: 1-Ethoxy-2-methylbenzeneImpurity: o-CresolDiagnostic Note
Boiling Point 184°C 191°C Too close for simple distillation.[1][2]
Solubility (aq NaOH) InsolubleSoluble Basis for purification.[2]
IR Spectrum C-O-C stretch (~1240 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹) Disappearance of OH peak confirms purity.[2]
1H NMR (Alkoxy) Quartet (~4.0 ppm), Triplet (~1.4 ppm)No ethyl peaksConfirm integration of ethyl group.
1H NMR (OH) NoneSinglet (~5.0-6.0 ppm, exchangeable)Presence indicates incomplete washing.[2]
Final QC Checklist

References

  • Williamson Ether Synthesis Mechanism & Scope

    • BenchChem.[2][8] (2025).[2][5][8] "An In-depth Technical Guide to the Williamson Ether Synthesis." Link

    • LibreTexts Chemistry. (2023).[2][6][14] "Williamson Ether Synthesis."[2][5][6][7][8][10][15] Link

  • Physical Properties & Safety Data

    • PubChem.[2] (2023).[2][6][14] "1-Ethoxy-2-methylbenzene (Compound CID 136414)."[1][2] National Library of Medicine.[2] Link

    • Cheméo. (2023).[2][6][14] "Chemical Properties of Benzene, 1-ethoxy-2-methyl-." Link[1][2]

  • Purification & Side Reactions

    • Organic Syntheses.[2][9] (1960).[2][9] "3-Ethoxy-2-cyclohexenone" (Demonstrates caustic wash logic for ether/phenol separation).[1][2] Org.[2][9] Synth. 1960, 40,[9] 41. Link[2]

    • PharmaXChange.[2] (2011).[2][3][7] "Phenolates - O-alkylation and C-alkylation." Link

Sources

optimizing reaction conditions for the ethoxylation of o-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Ethoxylation of o-Cresol

Introduction: The o-Cresol Challenge

Welcome to the technical support center for phenolic alkoxylation. You are likely here because ethoxylating o-cresol (2-methylphenol) presents unique kinetic challenges compared to standard fatty alcohols or phenol.

The Core Problem: The methyl group at the ortho position creates steric hindrance. This results in a slow initiation rate (adding the first EO molecule) compared to the propagation rate (adding subsequent EO molecules).

  • Consequence: If not optimized, this kinetic mismatch leads to high levels of unreacted o-cresol and a broad Molecular Weight Distribution (MWD), often characterized by a "double hump" distribution curve.

This guide provides the protocols to overcome steric latency, minimize 1,4-dioxane formation, and achieve target polydispersity.

Module 1: Catalyst Selection & Strategy

Q: Which catalyst system should I use for o-cresol?

Recommendation: Your choice depends on your target specification (Narrow vs. Broad distribution) and downstream application.

FeaturePotassium Hydroxide (KOH) Double Metal Cyanide (DMC) Narrow Range (NRE) Catalysts
Type Homogeneous BaseHeterogeneous Coordination ComplexCa/Mg Carboxylates
Mechanism Anionic PolymerizationCoordination InsertionCoordination/Anionic
Selectivity Low (Broad MWD)High (Narrow MWD)High (Narrow MWD)
Reaction Temp 140°C – 160°C130°C – 150°C150°C – 170°C
Post-Process Requires Neutralization (Acid)Filtration only (often left in product)Filtration
Best For General surfactants, IntermediatesHigh-performance polymers, Low volatilitySpecialty surfactants

Technical Insight: For o-cresol, KOH is the industry workhorse. However, due to the ortho-effect, KOH yields significant unreacted cresol (up to 5-10% in low-mole adducts). If your application requires <1% free cresol (e.g., for fragrance or pharma intermediates), you must either:

  • Use DMC or NRE catalysts to narrow the distribution.

  • Strip the unreacted cresol (distillation) post-reaction.

Module 2: Critical Process Parameters (CPP)

Q: How do I minimize the induction period caused by steric hindrance?

Protocol: You must drive the "Initiation" phase harder than the "Propagation" phase.

  • Dehydration (Crucial): Moisture acts as a chain transfer agent, forming Polyethylene Glycol (PEG) impurities.

    • Set point: Vacuum strip o-cresol + Catalyst at 110°C, <50 mbar until water <0.05%.

  • The "Kick-Start" Temperature:

    • Initiate the reaction (first 10-15% of EO mass) at a slightly higher temperature (155°C - 160°C ) and higher pressure (3.5 - 4.0 bar ) to overcome the steric barrier of the ortho-methyl group.

  • The "Cruise" Temperature:

    • Once the first mole of EO is added (verified by pressure drop kinetics), lower the temperature to 140°C .

    • Why? The steric hindrance is now gone (the OH is extended away from the ring). Lowering temp minimizes 1,4-dioxane formation and color degradation.

Visualization: The Kinetic Pathway

The following diagram illustrates the kinetic competition you are managing. Note the high barrier at Step 1 due to the ortho-methyl group.

EthoxylationKinetics cluster_legend Kinetic Insight Cresol o-Cresol (Sterically Hindered) Intermediate Mono-Ethoxylate (Sterics Relieved) Cresol->Intermediate Slow Initiation (High Ea) Catalyst Catalyst (KOH/DMC) Catalyst->Intermediate Product Poly-Ethoxylate (Target MWD) Intermediate->Product Fast Propagation (Low Ea) SideProduct 1,4-Dioxane / PEG (Impurity) Intermediate->SideProduct Backbiting (>160°C) Note Key Challenge: Rate(Propagation) >> Rate(Initiation) Result: Broad Distribution

Caption: Kinetic pathway showing the rate-limiting initiation step caused by steric hindrance at the ortho-position.

Module 3: Troubleshooting & Quality Control

Q: My product has a high color (Yellow/Brown). How do I fix this?

Root Cause: Phenolic oxidation. o-Cresol is highly susceptible to oxidation, forming quinones which are deeply colored.

Corrective Actions:

  • Nitrogen Sparging: Do not just "blanket" the reactor. Sparge N2 through the liquid cresol during the initial heat-up/drying phase to strip dissolved oxygen.

  • Reducing Agents: Add Sodium Borohydride (

    
    ) or Hypophosphorous acid (50-200 ppm) before adding the catalyst.
    
  • Leak Check: Ensure the EO feed line is strictly oxygen-free. Even ppm levels of

    
     in the EO feed will darken the product instantly at 140°C.
    
Q: 1,4-Dioxane levels are exceeding limits (>5 ppm).

Root Cause: Thermal degradation of the ethoxylate chain ("backbiting") or dimerization of EO.

Corrective Actions:

  • Temperature Cap: Never exceed 165°C . The rate of dioxane formation doubles for every 10°C rise above 150°C.

  • Catalyst Concentration: If using KOH, ensure concentration is optimized (0.2 - 0.5 wt%). Too little catalyst extends reaction time (more thermal history); too much can promote side reactions.

  • Vacuum Stripping: If prevention fails, 1,4-dioxane can be removed via steam stripping or high-vacuum stripping at the end of the batch (120°C, <10 mbar, N2 sparge).

Module 4: Standard Operating Procedure (SOP) Summary

Equipment: High-pressure stirred reactor (Parr/Autoclave) with internal cooling coil.

StepOperationConditionsCritical Check
1 Loading AmbientLoad o-Cresol + KOH (45% aq).
2 Dehydration 110°C, <50 mbarStop when water <0.05%.
3 Inertization 110°CBreak vacuum with N2. Purge 3x to 3 bar.
4 Heat Up 155°CStirring at max RPM (Mass transfer limited).
5 Initiation 155°C, 3-4 barFeed initial 10% of EO slowly. Watch for exotherm.
6 Propagation 140°C, 4 barLower temp. Feed remaining EO at constant pressure.[1]
7 Digestion 140°CHold until pressure stabilizes (rate <0.1 bar/15 min).
8 Neutralization 80°CAdd Acetic/Lactic acid to pH 6-7.
Visualization: Process Workflow

ProcessFlow cluster_safety Safety Interlocks Start Start: Load o-Cresol + Catalyst Dry Dehydration (Remove H2O) Start->Dry N2 N2 Purge (Remove O2) Dry->N2 Init Initiation Phase 155°C (High Temp) N2->Init EO Feed Start Prop Propagation Phase 140°C (Lower Temp) Init->Prop 10% EO Added Digest Digestion (Consume Residual EO) Prop->Digest EO Feed Stop Finish Neutralize & Filter Digest->Finish Safety1 Max Temp: 170°C Safety2 Max Press: 6 Bar

Caption: Step-by-step process flow emphasizing the temperature shift between initiation and propagation.

References

  • Santacesaria, E., et al. (2002). "Kinetics of Ethoxylation and Propoxylation of Ethylene Glycol Catalyzed by KOH." Industrial & Engineering Chemistry Research. Link

    • Relevance: Foundational text on base-catalyzed ethoxyl
  • Di Serio, M., et al. (2005).[2] "Ethoxylation of Fatty Alcohols: Catalyst and Reactor Optimization." Catalysis Today. Link

    • Relevance: Discusses the impact of catalyst choice on MWD and side reactions.
  • US Occupational Safety and Health Administration (OSHA). "Ethylene Oxide Safety Fact Sheet."[3] Link

    • Relevance: Mandatory safety protocols for handling EO.[4]

  • Sasol Performance Chemicals. (2021). "Alfol Alcohols & Ethoxylates: Technical Data." Link

    • Relevance: Industrial data on NRE (Narrow Range Ethoxyl
  • Grosch, G. H., et al. (2000). "Double Metal Cyanide Catalysts: Structure and Mode of Action." Macromolecular Symposia. Link

    • Relevance: Advanced catalyst mechanisms for minimizing polydispersity.

Disclaimer: Ethylene Oxide is a known carcinogen and explosive hazard. All protocols described herein must be validated by your site's Health, Safety, and Environment (HSE) officer before execution.

Sources

Technical Support Center: Purification of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive Support Center for researchers handling 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether). It prioritizes the specific chemical challenges of this molecule, particularly the separation of unreacted starting materials due to close boiling points.

Ticket Subject: Troubleshooting Isolation & Purification Protocols Status: Open Technician: Senior Application Scientist[1]

System Overview & Critical Constraints

Before troubleshooting, verify your target parameters against the physical constants in Table 1 . The critical challenge in this synthesis is the Boiling Point Proximity between the product and the starting material (o-cresol).

The Trap: Simple distillation is often ineffective because the boiling point difference is narrow (~6°C). Relying solely on thermal separation often leads to co-distillation of the phenolic impurity.[1]

Table 1: Physical Property Comparison
CompoundRoleBoiling Point (1 atm)pKaSolubility (Water)Solubility (10% NaOH)
1-Ethoxy-2-methylbenzene Target ~185°C NeutralInsolubleInsoluble
o-Cresol (2-Methylphenol)Impurity (SM)191°C~10.3Slightly SolubleSoluble (as salt)
Ethyl Halide (Br/I)Reagent38-72°CNeutralInsolubleInsoluble
Module 1: Chemical Separation (The "Firewall")

User Question: I distilled my crude reaction mixture, but the product still smells like phenol and shows an OH peak on IR. Why didn't distillation work?

Scientist Response: You are encountering the "Close-Boiling Trap."[1] Because o-cresol boils at 191°C and your product at ~185°C, a standard distillation column lacks the theoretical plates required to separate them cleanly. You must use Chemical Separation before any thermal purification.[1]

The Protocol (Self-Validating System): You must exploit the acidity of the phenol. The ether product is neutral, while o-cresol is acidic (pKa ~10.3).[1]

  • Dilution: Dilute your crude reaction mixture with a non-polar solvent (Diethyl ether or Toluene).

  • The Caustic Wash: Wash the organic layer vigorously with 10% NaOH (aq) or 2M KOH .[1]

    • Mechanism:[2][3][4][5][6] The base deprotonates the o-cresol, forming sodium o-cresolate (ionic), which migrates instantly to the aqueous phase. The neutral ether remains in the organic phase.

  • Validation Step (Critical):

    • Take a small aliquot of the organic layer.[1]

    • Spot it on a TLC plate alongside an authentic sample of o-cresol.

    • If the o-cresol spot persists, repeat the NaOH wash . Do not proceed until the starting material is chemically removed.[1]

User Question: I’m getting a massive emulsion during the NaOH wash. How do I break it?

Scientist Response: Emulsions are common when density differences are low or when solid precipitates (salts) act as surfactants.[1] Troubleshooting Steps:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.[1] This increases the density of the water layer and reduces the solubility of organics.

  • Filtration: If fine solids are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

  • Wait & Acidify (Last Resort): If the emulsion is stubborn, slight acidification (careful not to re-protonate all phenol) can sometimes change the interfacial tension, but "Salting Out" is safer.

Module 2: Distillation Dynamics

User Question: Now that the phenol is gone, what are the best parameters for vacuum distillation?

Scientist Response: Since the boiling point is high (185°C), atmospheric distillation risks thermal decomposition or oxidation (ether peroxide formation). Vacuum distillation is mandatory.[1]

Recommended Parameters:

  • Pressure: 10–15 mmHg (Water aspirator or standard pump).[1]

  • Expected bp: ~70–80°C at 15 mmHg (Estimate based on standard pressure-temperature nomographs).[1]

  • Bath Temperature: Maintain oil bath ~20°C higher than the vapor temperature.

Safety Check (Peroxides): Before heating, test the crude ether for peroxides using KI starch paper. If positive, wash with 5% sodium bisulfite or ferrous sulfate solution.[1] Distilling peroxides to dryness is an explosion hazard.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the "Firewall" logic where chemical washing acts as the primary purification step, ensuring the distillation is only for "polishing" (removing solvent and trace heavy impurities).

PurificationProtocol Start Crude Reaction Mixture (Ether + o-Cresol + Salts) Dilution Dilute with Et2O or Toluene Start->Dilution Wash CRITICAL STEP: Wash with 10% NaOH (x3) Dilution->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Sodium o-Cresolate) PhaseSep->AqLayer Waste OrgLayer Organic Layer (Contains 1-Ethoxy-2-methylbenzene) PhaseSep->OrgLayer Product Validation TLC Validation: Is o-Cresol present? OrgLayer->Validation RepeatWash Repeat NaOH Wash Validation->RepeatWash YES (Impurity Detected) Drying Dry over MgSO4 & Filter Validation->Drying NO (Clean) RepeatWash->PhaseSep Distill Vacuum Distillation (Remove Solvent -> Collect Product) Drying->Distill Final Pure 1-Ethoxy-2-methylbenzene Distill->Final

Caption: The "Chemical Firewall" workflow. Note the loop at the Validation step; proceeding to distillation without passing this check is the most common failure mode.

Module 4: Advanced Troubleshooting (FAQ)

Q: I used DMF as a solvent, and it's co-distilling. How do I remove it? A: DMF (bp 153°C) is miscible with water but can be stubborn.[1]

  • The Fix: Wash the organic layer with water (x3) followed by brine (x1) . DMF partitions preferentially into the aqueous phase.[1] Do this before the NaOH wash to prevent emulsion complications.[1]

Q: Can I use column chromatography instead of distillation? A: Yes, but it is resource-intensive for this separation.[1]

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: Hexanes:Ethyl Acetate (95:5 or 90:10).[1] The non-polar ether moves significantly faster (

    
     ~0.6–0.[1]8) than the polar phenol (
    
    
    
    ~0.2–0.3).[1]
  • When to use: Only if you require >99.5% purity for analytical standards or biological assays.[1]

Q: My product turned yellow after storage. What happened? A: Likely oxidation.[1] Aromatic ethers are generally stable, but trace impurities (phenols) can oxidize to quinones (highly colored).[1]

  • Prevention: Store under Argon/Nitrogen in amber glass.

  • Remedy: Pass through a short plug of silica gel or activated alumina to remove the colored polar impurities.

References
  • National Center for Biotechnology Information. (n.d.).[1] 1-Ethoxy-2-methylbenzene (CID 136414).[1] PubChem.[1] Retrieved February 2, 2026, from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis and purification of phenolic ethers).

  • Organic Syntheses. (n.d.). General procedures for Williamson Ether Synthesis. Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

Sources

avoiding C-alkylation of phenoxide in 1-Ethoxy-2-methylbenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethoxy-2-methylbenzene Synthesis Case ID: #ETH-TOL-001 | Status: Active | Priority: High

Executive Summary: The Ambident Nucleophile Challenge

User Query: "How do I prevent C-alkylation when synthesizing 1-Ethoxy-2-methylbenzene from o-cresol?"

Technical Insight: The core challenge in synthesizing 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether) lies in the ambident nature of the phenoxide anion . The negative charge on the deprotonated o-cresol is delocalized between the oxygen atom (hard nucleophile) and the ortho/para carbon atoms of the aromatic ring (soft nucleophiles).

  • O-Alkylation (Desired): Kinetic control, favored by "naked" anions in polar aprotic solvents.

  • C-Alkylation (Undesired): Thermodynamic control or specific solvation effects, favored by protic solvents that shield the oxygen via hydrogen bonding.[1]

To maximize the yield of the ether (O-product), you must engineer the reaction environment to destabilize the C-alkylation pathway.

Troubleshooting Guide (Q&A)

Issue 1: "I am detecting significant levels of ring-alkylated byproducts (C-alkylation) in my crude mixture."

Diagnosis: You are likely using a protic solvent (e.g., Ethanol, Methanol, Water) or a solvent system that promotes tight ion-pairing. Protic solvents form strong hydrogen bonds with the phenoxide oxygen, effectively "caging" it.[1] This reduces the nucleophilicity of the oxygen, allowing the softer carbon nucleophile to compete for the alkyl halide.

Corrective Action:

  • Switch Solvent: Immediately transition to a polar aprotic solvent such as DMF (Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or NMP . These solvents solvate the metal cation (Na+, K+) effectively but leave the phenoxide anion "naked" and highly reactive at the oxygen center.

  • Check Moisture: Ensure your solvent is anhydrous. Even small amounts of water can introduce hydrogen bonding that favors C-alkylation.

Issue 2: "The reaction is sluggish, and conversion is stuck below 60%."

Diagnosis: This is often a kinetic issue related to the "Leaving Group" ability or the lattice energy of the base.

  • If using Ethyl Bromide : It reacts slower than Ethyl Iodide.

  • If using K₂CO₃ : It has low solubility in many organic solvents, creating a heterogeneous reaction surface that can be slow.

Corrective Action:

  • Finkelstein Modification: Add a catalytic amount (10 mol%) of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) . This converts the alkyl bromide to the more reactive alkyl iodide in situ.

  • Temperature Adjustment: Increase reaction temperature to 60–80°C . While high heat can promote thermodynamic products (C-alkylation), in a polar aprotic solvent, the activation energy for O-alkylation is sufficiently lowered that it remains dominant.

Issue 3: "I cannot separate the product from the unreacted o-cresol."

Diagnosis: o-Cresol and 1-Ethoxy-2-methylbenzene have similar boiling points and solubilities, making separation difficult if the reaction does not go to completion.

Corrective Action:

  • Caustic Wash: The most robust purification method is a chemical wash. Dissolve the crude mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate) and wash vigorously with 1M NaOH (aq) .

    • Mechanism:[1][2][3][4][5][6][7][8] NaOH deprotonates the unreacted o-cresol, converting it into the water-soluble phenoxide salt. The ether product remains in the organic layer.

  • Optimization: Use a slight excess of the alkylating agent (1.2 – 1.5 equiv) to force the consumption of the limiting reagent (o-cresol).

Frequently Asked Questions (FAQ)

Q: Why does the choice of base affect the O/C ratio? A: The cation of the base influences the "tightness" of the ion pair. Large, soft cations (like Cs+ or quaternary ammonium salts) dissociate more easily from the phenoxide, promoting O-alkylation. Small, hard cations (Li+) form tight ion pairs with the oxygen, which can block the O-site and favor C-alkylation.

  • Recommendation: K₂CO₃ or Cs₂CO₃ are superior to LiOH or NaOH in aprotic solvents.

Q: Can I use Ethanol as a solvent if I add a phase transfer catalyst? A: While possible, it is risky for high-purity applications. Even with a catalyst, the bulk solvent (ethanol) will hydrogen-bond with the phenoxide. If you must use a protic solvent, use a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (e.g., TBAB). This keeps the reactive phenoxide in the organic phase, away from water, mimicking an aprotic environment.

Q: Is the reaction sensitive to oxygen/air? A: Phenoxides are prone to oxidation, forming quinones and dark tarry byproducts (oxidative coupling).

  • Standard: Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the starting material.

Optimized Experimental Protocol

Method: Williamson Ether Synthesis using K₂CO₃ in DMF.[9] Target: >95% O-Alkylation Selectivity.

Reagents:

  • o-Cresol (1.0 equiv)

  • Ethyl Iodide (1.2 equiv) (Preferred over bromide for speed)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous, granular)

  • Solvent: DMF (Dimethylformamide), Anhydrous (5 mL per mmol substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Dissolution: Add o-cresol and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ in a single portion. The mixture may become a slurry. Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation.

  • Alkylation: Add Ethyl Iodide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to RT.

    • Pour the mixture into 5 volumes of Ice Water (DMF is miscible with water and will be removed).

    • Extract with Diethyl Ether (3x).

    • Critical Step: Wash the combined organic layers with 1M NaOH (2x) to remove unreacted cresol.

    • Wash with Brine (1x), dry over MgSO₄, filter, and concentrate in vacuo.

Data Analysis: Solvent Influence on Regioselectivity

The following table summarizes the impact of solvent choice on the ratio of O-alkylation (Ether) vs. C-alkylation (Ring alkylation) for phenoxide anions.

Solvent TypeExamplesInteraction with PhenoxideMajor ProductO:C Ratio (Approx)
Polar Aprotic DMF, DMSO, HMPASolvates Cation only; "Naked" AnionO-Alkylation > 95:5
Polar Protic Water, Methanol, EthanolH-bonds to Oxygen; Shields NucleophileMixed (C-alkyl increases)70:30 to 60:40
Fluorinated TFE (Trifluoroethanol)Strong H-bond donorC-Alkylation < 20:80
Non-Polar Benzene, TolueneTight Ion PairingMixed (depends on aggregation)Variable

Visualizations

Figure 1: Mechanistic Pathway (O vs C Attack)

G Phenol o-Cresol Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide TS_O O-Attack (Kinetic/Unshielded) Phenoxide->TS_O  Favored by Aprotic   TS_C C-Attack (Thermodynamic/Shielded) Phenoxide->TS_C  Favored by Protic   Solvent_Protic Protic Solvent (H-Bond Shielding) Solvent_Protic->TS_C Solvent_Aprotic Aprotic Solvent (Naked Anion) Solvent_Aprotic->TS_O Product_Ether 1-Ethoxy-2-methylbenzene (Target Ether) TS_O->Product_Ether Product_Ring Ring Alkylated Byproduct (Impurity) TS_C->Product_Ring

Caption: Mechanistic divergence of phenoxide alkylation driven by solvent interactions.

Figure 2: Synthesis Workflow

Workflow Start Start: o-Cresol Dissolve Dissolve in Anhydrous DMF Start->Dissolve BaseAdd Add K2CO3 (2.0 eq) Stir 15 min @ RT Dissolve->BaseAdd Alkylate Add Ethyl Iodide (1.2 eq) Heat to 60°C BaseAdd->Alkylate Monitor Monitor TLC (Check for disappearance of SM) Alkylate->Monitor Quench Quench in Ice Water Monitor->Quench Extract Extract w/ Diethyl Ether Quench->Extract Wash CRITICAL: Wash w/ 1M NaOH (Removes unreacted Phenol) Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Pure 1-Ethoxy-2-methylbenzene Dry->Final

Caption: Step-by-step workflow for high-purity synthesis.[6]

References

  • PubChem. (n.d.).[10] 1-Ethoxy-2-methylbenzene.[10][11] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation. Retrieved February 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-Ethoxy-2-cyclohexenone (Example of O-alkylation protocol). Org. Synth. 1962, 42, 55. Retrieved February 2, 2026, from [Link]

Sources

improving the efficiency of the 1-Ethoxy-2-methylbenzene synthesis process

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are synthesizing 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether). The classical approach—refluxing o-cresol with ethyl halide in ethanolic NaOH—is often plagued by long reaction times, difficult solvent recovery, and side reactions (C-alkylation).

The Optimization Strategy: To maximize efficiency, we shift from a homogeneous system to a Phase Transfer Catalysis (PTC) system.

  • Why? The o-cresolate anion is an ambident nucleophile . In protic solvents (ethanol/water), the oxygen atom is heavily solvated (hydrogen-bonded), reducing its nucleophilicity and allowing the carbon ring to compete for the alkyl halide (C-alkylation).

  • The Fix: By using a biphasic system (Toluene/Water) with a quaternary ammonium catalyst (e.g., TBAB), the phenoxide ion is transferred into the organic phase as a "naked" ion pair. Lacking a hydration shell, the oxygen becomes hyper-nucleophilic, drastically increasing the rate of O-alkylation and suppressing side products.

Standard Operating Procedure (SOP): PTC-Optimized Route

Reagents:

  • o-Cresol (1.0 eq)

  • Ethyl Bromide (1.2 - 1.5 eq) [Note: Excess accounts for volatility]

  • Sodium Hydroxide (50% aq. solution, 2.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

  • Solvent: Toluene (3 volumes relative to cresol)

Protocol:

  • Phase 1 (Preparation): Dissolve o-cresol in Toluene. Add the TBAB catalyst.

  • Phase 2 (Initiation): Add the 50% NaOH solution. The mixture will form two distinct phases.[1]

  • Phase 3 (Alkylation): Heat to 60°C. Add Ethyl Bromide dropwise over 30 minutes. Critical: Do not exceed 65°C to prevent excessive evaporation of EtBr (bp 38°C).

  • Phase 4 (Reaction): Stir vigorously (800+ RPM) for 4–6 hours. Note: High shear is required to maximize interfacial surface area.

  • Phase 5 (Workup - The "Purification Gate"):

    • Cool to room temperature.

    • Separate the aqueous layer (contains NaBr and excess NaOH).

    • CRITICAL STEP: Wash the organic layer with 10% NaOH (2x) . This converts unreacted o-cresol (pKa ~10.3) into water-soluble sodium o-cresolate, removing it from the product.

    • Wash with water (1x) and Brine (1x).

    • Dry over MgSO₄ and concentrate in vacuo.

Troubleshooting Center & FAQs

Category A: Reaction Kinetics & Yield

Q: My reaction stalls at 70% conversion even after 12 hours. Adding more base doesn't help. Why? A: You likely have Catalyst Poisoning or Reagent Loss .

  • EtBr Loss: Ethyl bromide is highly volatile (bp 38.4°C). If your condenser water is too warm or the system isn't sealed well, the electrophile evaporates before reacting.

    • Fix: Use a dry ice/acetone condenser or add 0.5 eq of EtBr.

  • Catalyst Decomposition: Quaternary ammonium salts can degrade via Hofmann elimination at high temperatures/high pH over long periods.

    • Fix: Add a fresh 1 mol% portion of TBAB if the reaction stalls.

Q: Why is vigorous stirring so important? Can I use a magnetic stir bar? A: In PTC, the reaction happens at the interface or via the transport of ions across the interface.

  • Diagnosis: If you see two clear layers with a slow reaction, your interfacial area is too low.

  • Fix: Use an overhead mechanical stirrer. Magnetic bars often decouple in biphasic mixtures containing viscous 50% NaOH.

Category B: Selectivity & Purity[2][3]

Q: I see a secondary peak on GC (~5%) with a slightly longer retention time. Is this the product? A: No, this is likely C-alkylation (e.g., 2-ethyl-6-methylphenol).

  • Cause: High temperatures or insufficient catalyst concentration can sometimes favor the thermodynamic C-alkylation product.

  • Fix: Ensure you are using a non-polar solvent (Toluene) and sufficient catalyst. "Naked" anions in non-polar solvents overwhelmingly favor O-alkylation (Kinetic control).

Q: My final product smells strongly of "medicinal" or "tarry" odors. How do I remove this? A: The smell is residual o-cresol.

  • The Trap: Simple distillation often fails to separate o-cresol (bp 191°C) from 1-Ethoxy-2-methylbenzene (bp ~185°C) due to their close boiling points and azeotrope formation.

  • The Solution: You missed the Chemical Wash . You must wash the organic phase with 10% NaOH. The ether is neutral and stays in the toluene; the cresol becomes ionic and leaves in the water.

Data Visualization & Logic Maps

Comparison: Classical vs. Optimized Efficiency
ParameterClassical Method (Ethanol Reflux)Optimized Method (PTC/Toluene)
Reaction Time 12 - 24 Hours4 - 6 Hours
Temperature 80°C (Reflux)40°C - 60°C
Selectivity (O vs C) Moderate (~85:15)High (>98:2)
Workup Solvent evaporation + DistillationPhase separation + Wash
Green Metric High solvent waste (Ethanol)Solvent recycled (Toluene)
Diagram 1: The Optimized PTC Workflow

PTC_Workflow Start Reagents: o-Cresol + EtBr Toluene + TBAB Biphase Add 50% NaOH (Create Interface) Start->Biphase Transfer Phase Transfer: TBAB carries Phenoxide into Toluene Biphase->Transfer Stirring Reaction S_N2 Reaction (Naked Anion) Transfer->Reaction 60°C Workup Separation: Remove Aqueous Phase Reaction->Workup Purify Chemical Wash: 10% NaOH removes unreacted Cresol Workup->Purify Critical Step Product Pure 1-Ethoxy-2-methylbenzene Purify->Product

Caption: Figure 1. The Phase Transfer Catalysis (PTC) workflow leverages interfacial transport to accelerate reaction kinetics and improve selectivity.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield / Impure Product Check1 Check 1: Is unreacted Cresol present? Issue->Check1 Action1 Perform 10% NaOH Wash (Do NOT distill yet) Check1->Action1 Yes (Smell/TLC) Check2 Check 2: Is EtBr refluxing? Check1->Check2 No Action2 System Leaking/Too Hot. Add EtBr + Cool Condenser Check2->Action2 No (EtBr lost) Check3 Check 3: Stirring Rate Check2->Check3 Yes Action3 Increase RPM. Switch to Overhead Stirrer Check3->Action3 Low Shear

Caption: Figure 2. Diagnostic logic for resolving common synthesis failures.

References

  • Makosza, M. (2000). "Phase Transfer Catalysis.[2] A General Green Methodology in Organic Synthesis." Pure and Applied Chemistry. Link

  • Halpern, M. (2008). "Phase-Transfer Catalysis: Mechanism and Basic Concepts." Macmillan Group Reviews. Link

  • Fardhyanti, D. S., et al. (2015).[3] "Separation of Phenol, o-Cresol and p-Cresol from Coal Tar." British Journal of Applied Science & Technology. Link

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Limitations." Link

Sources

Technical Support Center: Scaling Up 1-Ethoxy-2-methylbenzene Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-ETH-002 Topic: Process Optimization & Troubleshooting for 1-Ethoxy-2-methylbenzene (Ethyl o-tolyl ether)[1][2]

Executive Summary & Safety Advisory

Scope: This guide addresses the scale-up of 1-Ethoxy-2-methylbenzene synthesis via Williamson etherification. While laboratory methods often utilize sodium hydride (NaH) in DMF, this approach is hazardous and non-scalable due to hydrogen evolution and thermal instability.

Recommended Scalable Route: Phase-Transfer Catalysis (PTC) using o-Cresol , Ethyl Bromide , and aqueous Sodium Hydroxide (NaOH) .[2]

Critical Safety Warning:

  • Diethyl Sulfate Option: While historically used for bulk manufacturing, diethyl sulfate is a Group 2A Carcinogen and highly toxic.[1][2] If your process uses this reagent, strict engineering controls (closed systems) are mandatory.[2] This guide focuses on the safer Ethyl Bromide route, which is preferred for pharmaceutical intermediates.

  • Exotherm: The alkylation is exothermic.[1][2] On a scale >100g, dosing control is critical to prevent thermal runaway.[1][2]

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics (The "Make" Phase)

Q: My reaction conversion stalls at ~80% despite excess ethyl bromide. Why? A: This is a classic mass transfer limitation in biphasic systems.[1][2]

  • Cause: In a PTC system (Organic/Aqueous), the reaction occurs at the interface or within the organic phase via the ion pair. As the reaction progresses, the byproduct salt (NaBr) increases the ionic strength of the aqueous phase, potentially "salting out" the catalyst or reducing the hydration sphere of the hydroxide, altering the partition coefficient.

  • Solution:

    • Agitation: Ensure your impeller tip speed is sufficient (2–3 m/s) to maintain a consistent emulsion. A simple magnetic stir bar is insufficient for scales >500 mL.[1][2]

    • Catalyst Poisoning: If using a quaternary ammonium salt (e.g., TBAB), it can degrade at high temperatures (>80°C) via Hofmann elimination.[2] Lower the temperature to 60–70°C and extend the reaction time, or switch to a more thermally stable catalyst like Tetrabutylammonium Hydrogen Sulfate (TBAHS).

Q: I am seeing a significant impurity peak at RRT 1.2. Is this a byproduct? A: This is likely the C-alkylated product (2-ethyl-6-methylphenol or 4-ethyl-2-methylphenol).[1][2]

  • Mechanism: Phenoxide ions are ambident nucleophiles.[1][2] While O-alkylation is kinetically favored, C-alkylation becomes competitive under high thermal stress or in the absence of a good phase transfer agent which leaves the phenoxide ion "tightly paired" and less nucleophilic at the oxygen.

  • Fix:

    • Reduce reaction temperature.[1][2][3]

    • Increase the polarity of the organic solvent (e.g., use Toluene/THF mixture instead of pure Hexane).

    • Ensure adequate catalyst loading (3–5 mol%).[1][2]

Category B: Process Engineering (The "Scale" Phase)

Q: Ethyl Bromide (EtBr) is escaping the reactor.[1][2] How do I manage this on a 5L scale? A: EtBr boils at 38.4°C, which is below the optimal reaction temperature (60°C).

  • Protocol: You cannot run this as a batch addition at temperature.

    • Option 1 (Pressure): Use a low-pressure reactor (rated to 3 bar) to contain the vapor pressure.[1][2]

    • Option 2 (Semi-Batch): Cool the reactor to 30°C, add EtBr, then slowly ramp the temperature. Use a double-surface reflux condenser cooled to -10°C (glycol chiller) to prevent loss.[1][2]

Q: The mixture turns dark brown/black upon workup. Is my product decomposing? A: The ether product is stable. The color comes from the oxidation of unreacted o-cresol .[1][2]

  • Explanation: Phenols are easily oxidized to quinones (colored species) in the presence of base and air.

  • Remediation: You must ensure <0.5% residual o-cresol before workup.[1][2] If the reaction is incomplete, do not proceed to distillation immediately. Perform a "Caustic Wash" (see Protocol Step 4) to sequester unreacted phenol into the aqueous phase as the water-soluble phenoxide.[2]

Optimized Scale-Up Protocol

Target: 1-Ethoxy-2-methylbenzene (1 kg Scale) Method: Phase-Transfer Catalysis (Solid-Liquid or Liquid-Liquid)[1][2]

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass (g)Volume (mL)Role
o-Cresol 108.141.001000~955Substrate
Ethyl Bromide 108.971.301310~890Electrophile
NaOH (50% aq) 40.001.501110~730Base
TBAB 322.370.0390-Catalyst
Toluene 92.14--2000Solvent
Step-by-Step Workflow
  • Charging: To a 5L jacketed reactor equipped with an overhead stirrer (pitch-blade turbine) and reflux condenser (-10°C), charge Toluene , o-Cresol , and TBAB .[1][2] Start stirring at 300 RPM.

  • Base Addition: Add 50% NaOH solution. The mixture will form a biphasic emulsion.[1][2]

    • Note: A slight exotherm (neutralization) will occur.[1][2] Control temp to <40°C.

  • Alkylation (Dosing):

    • Cool reactor to 30°C.

    • Add Ethyl Bromide over 30 minutes via a dip tube (subsurface addition) to minimize vaporization.[1][2]

  • Reaction:

    • Slowly ramp temperature to 60°C over 1 hour.

    • Hold at 60°C for 6–8 hours. Monitor by HPLC/GC. Target: <1.0% o-Cresol area%.

  • Workup (Critical for Purity):

    • Cool to 25°C. Stop agitation.[1][2] Allow phases to separate (15–30 min).

    • Drain lower aqueous phase (contains NaBr + excess NaOH).[1][2]

    • Caustic Wash: Add 500 mL 10% NaOH to the organic phase.[1][2] Stir for 20 mins. Separate. This removes unreacted o-cresol.[1][2]

    • Water Wash: Wash organic phase with 500 mL water to remove residual base and catalyst.[1][2] pH of aqueous cut should be neutral (7–8).[1][2]

  • Isolation:

    • Distill off Toluene (Atmospheric, ~110°C).

    • Vacuum distill the product.[1][2][4] bp: 75–78°C @ 10 mmHg (Atmospheric bp is ~185°C).[1][2]

Process Visualization

The following diagram illustrates the decision logic and process flow for the synthesis.

G Start Start: o-Cresol + Toluene + TBAB AddBase Add 50% NaOH (Exotherm Control) Start->AddBase AddEtBr Add Ethyl Bromide (Subsurface, T < 35°C) AddBase->AddEtBr Reaction Heat to 60°C (6-8 Hours) AddEtBr->Reaction Check Check Conversion (GC) Reaction->Check Trouble1 Low Conversion? Increase Agitation Check EtBr Loss Check->Trouble1 Stall (<80%) Trouble2 High Impurity? Reduce Temp Check Catalyst Check->Trouble2 Impurity (>2%) Workup Phase Separation Remove Aqueous Br- Check->Workup Pass (>99%) Trouble1->Reaction Restart CausticWash 10% NaOH Wash (CRITICAL: Removes Phenol) Workup->CausticWash Distill Vacuum Distillation Yield: ~90-95% CausticWash->Distill

Figure 1: Process Flow Diagram for Phase-Transfer Catalyzed Synthesis of 1-Ethoxy-2-methylbenzene, including critical quality checkpoints.

Physical Properties Data

PropertyValueNotes
Appearance Colorless LiquidTurns yellow/brown if oxidized phenols present.[1][2]
Density 0.953 g/mL@ 20°C
Boiling Point 184–185°C@ 760 mmHg
Flash Point 62°CFlammable liquid classification.[1][2]
Solubility Immiscible in waterSoluble in alcohol, ether, toluene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975).An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters. (Foundational text on PTC mechanism for phenols).
  • Occupational Safety and Health Administration (OSHA). Diethyl Sulfate - Occupational Health Guideline. Retrieved from [Link] (Reference for toxicity comparison).[1][2]

  • Stenutz, R. 1-Ethoxy-2-methylbenzene Data Sheet. Retrieved from [Link]

Sources

impact of impurities on the reactivity of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethoxy-2-methylbenzene (CAS: 614-71-1) [1]

Status: Active Senior Application Scientist: Dr. A. Vance Subject: Impact of Impurities on Reactivity & Troubleshooting Guide[1]

Core Directive & Scope

Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges associated with 1-Ethoxy-2-methylbenzene (also known as 2-Ethoxytoluene or Ethyl o-tolyl ether).

As an activated aromatic ether, this molecule is frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly via Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts acylation, halogenation). However, its performance is highly sensitive to three critical impurity classes: phenolic residues, peroxides, and moisture.

This guide moves beyond basic "purity checks" to explain how these impurities mechanically disrupt your chemistry and provides self-validating protocols to resolve them.[1]

Critical Impurity Profile

Before troubleshooting, you must identify the antagonist. The table below summarizes the three most disruptive impurities found in commercial 1-Ethoxy-2-methylbenzene.

Impurity ClassSpecific CompoundOriginChemical Impact
Phenolic o-Cresol (2-Methylphenol)Unreacted starting materialRegioselectivity Loss: The -OH group is a stronger activator than -OEt, directing electrophiles to wrong positions.[1]
Oxidative Ethyl o-tolyl ether peroxides Auto-oxidation of the ethoxy groupSafety Hazard: Explosive concentration during distillation; radical interference in sensitive couplings.[1]
Inorganic Water / Moisture Hygroscopic solvent/poor dryingCatalyst Poisoning: Irreversible hydrolysis of Lewis Acids (e.g., AlCl₃, BF₃) used in EAS.

Troubleshooting Guide (Q&A Format)

Q1: My Friedel-Crafts acylation yield is significantly lower than reported (<40%), and the reaction stalls. Why?

Diagnosis: Lewis Acid Deactivation (Moisture) or Competitive Inhibition (o-Cresol). [1]

Technical Explanation:

  • Moisture Effect: Friedel-Crafts catalysts like Aluminum Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) are extremely hygroscopic. Water reacts exothermically with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    to form inactive aluminum chlorohydrates (
    
    
    ). If your solvent or substrate contains even trace water (ppm levels), you are destroying your catalyst before the reaction begins.
  • Phenol Effect: If o-Cresol is present, it reacts with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     to form aluminum phenoxides. This not only consumes the catalyst but generates HCl gas prematurely, altering the reaction stoichiometry.
    

Corrective Protocol:

  • Step 1: Conduct a Karl Fischer titration on the solvent and substrate.

  • Step 2: If o-Cresol is suspected (check GC/TLC), perform the Caustic Wash Protocol (See Section 4).

  • Step 3: Increase catalyst loading by 10% over the stoichiometric equivalent to account for scavenging, or dry the ether over activated 4Å molecular sieves for 12 hours.

Q2: I am observing a mixture of isomers (regioisomers) that I cannot separate. Is my directing group failing?

Diagnosis: Dominance of Phenolic Impurities.

Technical Explanation: In 1-Ethoxy-2-methylbenzene, the ethoxy group (-OEt) is an ortho, para-director.[1] However, the hydroxyl group (-OH) of the impurity o-Cresol is a significantly stronger activator. Even at 1-2% concentration, o-Cresol will kinetically outcompete the ether for the electrophile.

  • Ether Directing: Directs primarily para to the ethoxy group (position 4).

  • Phenol Directing: Directs para to the hydroxyl (position 4 relative to OH), but reacts orders of magnitude faster.

Corrective Protocol: You must remove the phenol before the reaction. Standard silica chromatography is often insufficient to separate the phenol from the ether due to similar polarity. Chemical separation (Caustic Wash) is required.[1]

Q3: The solvent turned yellow/brown during storage, and I am afraid to distill it. How do I check for safety?

Diagnosis: Peroxide Formation. [2][3][4]

Technical Explanation: Ethers with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-hydrogens (like the ethyl group in your molecule) react with atmospheric oxygen to form hydroperoxides. These are shock-sensitive explosives, especially when concentrated (e.g., during rotary evaporation or distillation).

Self-Validating Test (KI Starch):

  • Dip a potassium iodide (KI) starch paper into the liquid.

  • Result: A blue/purple color indicates the oxidation of iodide to iodine by peroxides. Do not distill.

Corrective Protocol: Wash the ether with a saturated solution of Ferrous Sulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  or Sodium Metabisulfite. Retest with KI paper until negative before proceeding to purification.

Validated Purification Protocols

Protocol A: Removal of o-Cresol (Caustic Wash)

Rationale: Phenols are acidic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) and form water-soluble salts with strong bases. The ether remains neutral and organic-soluble.
  • Dissolve: Dilute 1-Ethoxy-2-methylbenzene in a non-polar solvent (e.g., Hexanes or Toluene) if it is not already in solution.[1]

  • Wash: Extract the organic layer 3 times with 10% NaOH (aq) .

    • Mechanism:[5][6][7][8][9]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
  • Neutralize: Wash the organic layer once with water, then once with brine.

  • Dry: Dry over Anhydrous

    
     and filter.
    
  • Validate: Run a TLC or GC. The o-Cresol peak should be absent.[1]

Protocol B: Drying for Lewis Acid Chemistry
  • Pre-treatment: Store the liquid over activated 4Å Molecular Sieves for 24 hours.

  • Transfer: Cannulate the liquid directly into the reaction vessel under Nitrogen/Argon to prevent re-absorption of atmospheric moisture.

Visualizations

Figure 1: Impurity Removal Workflow (o-Cresol)

This workflow illustrates the chemical separation logic required to purify the ether substrate.

PurificationWorkflow Raw Impure 1-Ethoxy-2-methylbenzene (Contains o-Cresol) NaOH Add 10% NaOH (Caustic Wash) Raw->NaOH Separation Phase Separation NaOH->Separation Aqueous Aqueous Layer (Sodium o-cresolate) Separation->Aqueous Waste Organic Organic Layer (Purified Ether) Separation->Organic Keep Drying Drying (MgSO4 / Sieves) Organic->Drying Final Pure Substrate Ready for EAS Drying->Final

Caption: Chemical separation of phenolic impurities using pH-dependent solubility switching.

Figure 2: Impact of Water on Friedel-Crafts Catalyst

This diagram demonstrates the competitive pathway that leads to reaction failure when moisture is present.

CatalystDeactivation AlCl3 AlCl3 Catalyst (Active Lewis Acid) Complex Active Complex [Substrate-AlCl3] AlCl3->Complex Anhydrous Path DeadCat Inactive Species Al(OH)3 + HCl AlCl3->DeadCat Moisture Path (Irreversible) Water Impurity: Water (H2O) Water->DeadCat Substrate Substrate: 1-Ethoxy-2-methylbenzene Substrate->Complex Product Acylated Product Complex->Product

Caption: Kinetic competition between substrate activation and irreversible catalyst hydrolysis by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]

  • Clark, J. (2020). Friedel-Crafts Acylation of Benzene and its Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Peroxide Forming Chemicals. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for phenolic extraction and ether purification protocols).

Sources

Technical Support Guide: Catalyst Optimization for 2-Ethoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific catalytic challenges in synthesizing 2-ethoxytoluene (Ethyl 2-methylphenyl ether) . Whether you are optimizing a high-purity batch process via Williamson ether synthesis or scaling up a continuous vapor-phase flow reactor, the selection of the catalyst determines the critical balance between O-alkylation (ether formation) and C-alkylation (ring substitution) .

This support center is structured into three troubleshooting modules based on the synthetic pathway.

Module 1: Liquid-Phase Synthesis (Williamson Etherification)

Primary Pathway: Reaction of o-cresol with ethyl bromide/iodide or diethyl sulfate in a biphasic system. Key Catalyst Class: Phase Transfer Catalysts (PTC).[1][2]

Troubleshooting & FAQs

Q1: I am using NaOH and Ethyl Bromide, but my reaction rate is negligible despite high temperatures. What is wrong? Diagnosis: You are likely experiencing a "phase isolation" failure. The phenoxide ion (in the aqueous phase) cannot physically encounter the alkyl halide (in the organic phase). Solution: You must introduce a Phase Transfer Catalyst (PTC) .[2]

  • Mechanism: The PTC (typically a quaternary ammonium salt,

    
    ) exchanges its anion for the phenoxide ion (
    
    
    
    ) at the interface. The lipophilic
    
    
    pair then migrates into the organic phase, where the "naked" phenoxide—stripped of its hydration shell—reacts rapidly with ethyl bromide via
    
    
    .
  • Recommendation: Add Tetrabutylammonium bromide (TBAB) at 1–3 mol% . If using a highly non-polar solvent (e.g., toluene), switch to Aliquat 336 (methyltrioctylammonium chloride) for better lipophilicity.

Q2: I am seeing significant byproduct formation. Is C-alkylation competing? Diagnosis: In basic conditions, O-alkylation is kinetically favored. However, if you are using a solvent that strongly solvates the oxygen anion (like water or alcohols) without a PTC, or if the reaction is too hot, C-alkylation can occur. Solution:

  • Solvent Selection: Use aprotic solvents (Acetonitrile, DMF) or a strict PTC system with non-polar solvents (DCM, Toluene). Avoid bulk ethanol as a solvent if high O-selectivity is required.

  • Temperature Control: Keep the reaction below 80°C . Higher temperatures provide the activation energy required for the thermodynamic C-alkylation products (ethyl cresols).

Q3: Which PTC should I select for maximum turnover frequency (TOF)? Analysis: The efficiency of a PTC depends on its organophilicity and the accessibility of the positive charge.

CatalystStructureBest Solvent SystemCostRecommendation
TBAB Tetrabutylammonium bromideWater/Toluene, Water/DCMLowStandard Choice
TEBA Benzyltriethylammonium chlorideWater/ChloroformLowGood for smaller anions
18-Crown-6 Cyclic polyetherSolid K2CO3/AcetonitrileHighUse only for anhydrous systems
Aliquat 336 Methyltrioctylammonium chlorideWater/HexaneMediumBest for highly non-polar phases
Standard Protocol: PTC-Catalyzed Synthesis
  • Charge: Mix o-cresol (1.0 eq) and 50% NaOH (1.5 eq) in a reactor. Stir for 15 min to form sodium o-cresolate.

  • Catalyst: Add TBAB (0.03 eq) dissolved in minimal water.

  • Organic Phase: Add Ethyl Bromide (1.2 eq) and Toluene (3 volumes).

  • Reaction: Heat to 60°C with vigorous agitation (>500 RPM is critical for interfacial area).

  • Monitor: Check HPLC/GC at 2 hours. Conversion should exceed 95%.

Module 2: Vapor-Phase Synthesis (Continuous Flow)

Primary Pathway: Gas-phase dehydration of o-cresol and ethanol over solid acid catalysts. Key Catalyst Class: Zeolites (ZSM-5, Beta) and Metal Oxides (


).
Troubleshooting & FAQs

Q4: My product stream contains mostly 2-ethyl-6-methylphenol (C-alkylation). How do I shift selectivity to the ether? Diagnosis: Your reactor temperature is too high, or the catalyst acidity is too strong.

  • Thermodynamics: O-alkylation is exothermic and kinetically controlled. C-alkylation is thermodynamically favored at high temperatures (>300°C).

  • Acidity: Strong Brønsted acid sites favor ring alkylation. Solution:

  • Lower Temperature: Operate between 200°C – 250°C . Above 275°C, the ether rearranges to the phenol.

  • Modify Catalyst: Use an alkali-modified zeolite (e.g., Na-ZSM-5 or KF/Alumina ). Neutralizing the strong acid sites suppresses the Friedel-Crafts (C-alkylation) pathway while retaining enough Lewis acidity for dehydration.

Q5: The catalyst deactivates rapidly (coking). Diagnosis: Polymerization of ethylene (formed from ethanol dehydration) or poly-alkylation of cresol is blocking the pores. Solution:

  • Co-feed Water: Introduce steam (water:ethanol ratio 0.5:1). This competes for adsorption sites, reducing the residence time of coke precursors.

  • Increase WHSV: A Weight Hourly Space Velocity of 2–4

    
      prevents re-adsorption of the product.
    
Visualizing the Selectivity Landscape

ReactionPathways cluster_legend Operating Region Start o-Cresol + Ethanol Ads Adsorbed Species (Catalyst Surface) Start->Ads Adsorption O_Alk 2-Ethoxytoluene (O-Alkylation) Ads->O_Alk Low T (<250°C) Weak Acid Sites C_Alk Ethyl Cresols (C-Alkylation) Ads->C_Alk High T (>300°C) Strong Brønsted Sites O_Alk->C_Alk Rearrangement (Thermodynamic Control) Coke Coke/Polymers C_Alk->Coke Dehydrogenation

Figure 1: Reaction pathway divergence based on temperature and catalyst acidity. Green path represents the target ether synthesis.

Module 3: Advanced Catalysis (Transition Metal)

Primary Pathway: Coupling of 2-chlorotoluene with ethanol (Buchwald-Hartwig type). Key Catalyst Class: Palladium-Ligand Complexes.

Troubleshooting & FAQs

Q6: I cannot use harsh bases or high temperatures due to sensitive functional groups. What is the alternative? Solution: Use Palladium-catalyzed C-O coupling .

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Bulky, electron-rich phosphines are required to facilitate the reductive elimination of the ether. RockPhos or t-BuBrettPhos are superior for coupling aryl halides with aliphatic alcohols.

  • Conditions: 80°C in Toluene with

    
     base. This avoids the scrambling observed in acid catalysis.
    

Summary of Catalyst Recommendations

ApplicationRecommended CatalystKey Parameter to ControlReference
Standard Lab Scale TBAB (PTC) Agitation Speed (>500 rpm)[1, 2]
High Purity (Anhydrous) 18-Crown-6 Moisture Content (<0.1%)[3]
Industrial Vapor Phase Modified ZSM-5 /

Temperature (200-250°C)[4, 5]
Sensitive Substrates Pd(OAc)2 + RockPhos Ligand Sterics[6]

References

  • Halpern, M. E. "Phase-Transfer Catalysis in Industry."[1] ACS Symposium Series, Vol. 659. Link

  • Sasson, Y., & Neumann, R. "Handbook of Phase Transfer Catalysis."[1] Blackie Academic & Professional. Link

  • Gokel, G. W., et al. "Crown Ethers and Phase Transfer Catalysis in Organic Synthesis." Springer. Link

  • Bulusubrumauian, V., et al. "Methylation of phenol over ion-exchanged beta-zeolites." Indian Journal of Chemical Technology, Vol. 7, 2000. Link

  • Yadav, G. D., & Kumar, P. "Vapor Phase Alkylation of Cresols." Applied Catalysis A: General. Link

  • Cannon, J. S., et al. "Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles."[3] Journal of Organic Chemistry, 2012. Link

Sources

Technical Support Center: High-Purity Synthesis of 1-Ethoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for researchers synthesizing 1-Ethoxy-2-methylbenzene (o-ethoxytoluene). It prioritizes "prevention over cure" in the synthesis phase and "chemical logic" in the purification phase.

Subject: Optimization and Purification Strategies for 1-Ethoxy-2-methylbenzene (CAS: 614-71-1) From: Senior Application Scientist, Organic Synthesis Division To: Research & Development Personnel

Executive Summary

Achieving pharmaceutical-grade purity (>99%) for 1-Ethoxy-2-methylbenzene requires navigating two critical physical constraints:

  • Boiling Point Proximity: The product (BP ~184°C) and the starting material, o-cresol (BP 191°C), have a

    
     of only ~7°C. Relying solely on distillation for separation is inefficient and results in yield loss.
    
  • Thermal Instability: Heating allyl/aryl ethers to high temperatures can trigger a Claisen Rearrangement (or related sigmatropic shifts), irreversibly converting your ether back into a C-alkylated phenol isomer.

This guide provides a self-validating workflow to bypass these bottlenecks.

Module 1: Reaction Optimization (The First Line of Defense)

Q: My conversion is stalled at 90%. Should I add more base or heat it higher? A: Do not increase the temperature indiscriminately. Increasing temperature in O-alkylation favors C-alkylation (nuclear alkylation), creating impurities that are nearly impossible to separate.

  • The Strategy: Use Stoichiometric Asymmetry .

    • Always use the alkylating agent (Ethyl Bromide or Ethyl Iodide) in excess (1.2 – 1.5 equivalents).

    • Why? Ethyl bromide (BP 38°C) is volatile and easily removed by rotary evaporation. o-Cresol (BP 191°C) is difficult to remove. By forcing o-cresol to be the limiting reagent, you ensure its complete consumption, simplifying the downstream workup.

  • Solvent Choice: Use Acetonitrile (ACN) or DMF .

    • Mechanism:[1][2][3][4][5][6][7][8] These polar aprotic solvents solvate the cation (K+), leaving the phenoxide anion "naked" and highly nucleophilic, promoting the

      
       mechanism over side reactions.
      

Q: I see a new spot on my TLC just above the starting material. What is it? A: This is likely a C-alkylated byproduct (e.g., 2-ethyl-6-methylphenol).

  • Cause: Reaction temperature >80°C or use of a hard base (like NaH) without temperature control.

  • Fix: Switch to a milder base like Potassium Carbonate (

    
    )  and keep the reaction temperature at mild reflux (60-70°C for Acetone/ACN).
    

Module 2: The "Self-Validating" Workup Protocol

Q: Distillation isn't separating the unreacted o-cresol. How do I fix this? A: You cannot distill your way out of this efficiently. You must use a Chemical Cut . Since o-cresol is a phenol (


), it is acidic. The product is a neutral ether. We exploit this difference before distillation.
The "Caustic Wash" Protocol

This step is self-validating because the color change and pH monitoring confirm impurity removal.

  • Quench: Remove excess ethyl bromide via rotary evaporation (mild vacuum, <40°C).

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or Toluene). Do not use DCM if possible, as it can form emulsions with basic water.

  • The Critical Wash (Step-by-Step):

    • Wash 1: Wash with 10% NaOH (aq) .[9]

      • Action: Converts unreacted o-cresol into water-soluble Sodium o-cresolate.

      • Visual Check: The aqueous layer often turns yellow/orange due to phenoxide formation.

    • Wash 2: Repeat 10% NaOH wash.[9]

      • Validation: Check the pH of the aqueous exit stream. It must be strongly basic (>pH 12). If the color is still dark, repeat.

    • Wash 3: Water wash.[8][9][10]

    • Wash 4: Brine (Saturated NaCl) wash.

      • Action: Breaks emulsions and pre-dries the organic layer.

Data Table: Physical Property Contrast

CompoundBoiling PointpKaSolubility in 10% NaOH
1-Ethoxy-2-methylbenzene ~184°CN/A (Neutral)Insoluble (Stays in Organic Layer)
o-Cresol (Impurity) 191°C~10.3Soluble (Moves to Aqueous Layer)
Ethyl Bromide 38°CN/AInsoluble (Removed by Evaporation)

Module 3: Polishing via Vacuum Distillation

Q: Can I distill this at atmospheric pressure? A: NO. While the BP is 184°C, the heating mantle surface will exceed 200°C. This risks a Claisen Rearrangement , where the ether oxygen migrates to the ring, destroying your product.

  • Requirement: You must use Vacuum Distillation .

  • Target: Aim for a boiling point <100°C by reducing pressure (e.g., 10-20 mmHg). This keeps the thermal budget low and preserves the ether bond.

Visual Workflows

Figure 1: Synthesis & Purification Logic Flow

This diagram illustrates the critical decision points to ensure purity.

G Start Reagents: o-Cresol + Ethyl Bromide (1.5 eq) + K2CO3 + ACN Reaction Reflux (60-70°C) Monitor via TLC Start->Reaction Quench Evaporate Excess Ethyl Bromide Reaction->Quench Complete Conversion Wash CRITICAL STEP: Wash with 10% NaOH (x2) Quench->Wash PhaseSep Phase Separation: Org: Product | Aq: Phenoxide Wash->PhaseSep PhaseSep->Wash If Aq layer dark/pH<12 Dry Dry (MgSO4) & Filter PhaseSep->Dry Organic Layer Distill Vacuum Distillation (Keep T < 100°C) Dry->Distill Final Pure 1-Ethoxy-2-methylbenzene (>99%) Distill->Final

Caption: Workflow emphasizing the chemical removal of o-cresol prior to thermal purification.

Detailed Experimental Protocol

Reagents:

  • o-Cresol (1.0 eq)

  • Ethyl Bromide (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous, pulverized)
    
  • Acetonitrile (ACN) (Solvent, 5 mL per gram of substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine o-cresol and ACN.

  • Base Addition: Add

    
     while stirring. The mixture may become slurry-like.
    
  • Alkylation: Add Ethyl Bromide. Heat to mild reflux (approx. 60-70°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 9:1). Look for the disappearance of the o-cresol spot.

  • Workup (The Purifier):

    • Cool to room temperature.[8] Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate on a rotary evaporator to remove ACN and excess Ethyl Bromide.

    • Redissolve the residue in Diethyl Ether.

    • Perform the NaOH Wash (See Module 2).

    • Wash with Brine, dry over anhydrous

      
      , and filter.
      
  • Final Polish: Perform vacuum distillation. Collect the main fraction. Discard the "fore-run" (solvent traces) and leave the "pot residue" (high boiling dimers) behind.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Title: Williamson Ether Synthesis[9]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Physical Properties of o-Cresol

    • Title: o-Cresol (2-Methylphenol) PubChem Compound Summary
    • Source: National Center for Biotechnology Inform
    • URL:[Link][11]

  • Physical Properties of 1-Ethoxy-2-methylbenzene

    • Title: 1-Ethoxy-2-methylbenzene[12][13][14]

    • Source: Stenutz.
    • URL:[Link]

  • Claisen Rearrangement Risks

    • Title: Claisen Rearrangement[2][4][5][7][8]

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Technical Support Guide: Exotherm Management in 2-Ethoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You have accessed this guide because you are likely encountering thermal instability, yield inconsistencies, or safety concerns during the synthesis of 2-ethoxytoluene (ethyl o-tolyl ether) .

This transformation—typically achieved via the Williamson Ether Synthesis —involves the O-alkylation of o-cresol. While often perceived as "routine" chemistry, this reaction conceals significant process safety risks during scale-up, primarily driven by the exothermic deprotonation step and the latent heat of the


 substitution .

This guide moves beyond basic recipes. It provides the thermodynamic reasoning required to maintain control, ensuring both operator safety and high product selectivity (O- vs. C-alkylation).

Module 1: Critical Process Parameters (CPP) & Thermodynamics

To troubleshoot effectively, you must understand the heat flow profile of your reactor. The synthesis proceeds in two distinct thermal stages.[1]

The Reaction Pathway
  • Stage A (Deprotonation): Rapid, highly exothermic acid-base reaction.

    • Reagents: o-Cresol + Base (e.g., KOH,

      
      , or NaH).
      
    • Risk:[2][3][4] Instantaneous heat release. If dosing is too fast, the solvent (often Acetone, DMF, or DMSO) can flash boil.

  • Stage B (Substitution): Slower, exothermic

    
     reaction.
    
    • Reagents: o-Cresolate anion + Ethylating Agent (Ethyl Bromide/Iodide or Diethyl Sulfate).

    • Risk:[2][3][4]Thermal Accumulation . If the system is too cold during addition, reagents build up. When the temperature eventually rises, the reaction "kicks" all at once, leading to a runaway.

Thermodynamic Data Summary
ParameterValue (Approx.)Implications for Process Safety

(Deprotonation)
-40 to -60 kJ/molSharp temp spike immediately upon base addition.

(Alkylation)
-50 to -90 kJ/molSustained heat release; requires active jacket cooling.
Boiling Point (Ethyl Bromide) 38.4 °CCRITICAL: Exotherms >40°C will over-pressurize closed vessels or flood reflux condensers.
Adiabatic Temp Rise (

)
>100 °C (Concentration dependent)Potential for solvent boil-out if cooling fails.

Module 2: Troubleshooting Guide

Issue 1: "The temperature spiked violently during base addition."
  • Root Cause: The acid-base neutralization is diffusion-controlled (extremely fast). You likely added the base as a bolus (all at once) or the dosing rate exceeded the heat removal capacity (

    
    ).
    
  • Corrective Action:

    • Switch to Semi-Batch: Add the base (or o-cresol) slowly as a solution.

    • Calculate

      
      :  Ensure your dosing rate (mol/min) generates heat slower than your chiller can remove it.
      
    • Pre-Cooling: Start the addition at 0–5 °C to buffer the initial spike.

Issue 2: "Reaction stalled, then boiled over hours later (Delayed Exotherm)."
  • Root Cause: This is the "Sleeping Giant" scenario. You likely added the Ethyl Bromide at a temperature too low for the reaction to start. The reagent accumulated in the vessel. When you eventually warmed it up, the accumulated mass reacted simultaneously.

  • Corrective Action:

    • Target Temperature (Target

      
      ):  Maintain the reactor at a temperature where the reaction is kinetically active (e.g., 40–50°C for chlorides, lower for bromides/iodides) during addition.
      
    • Validation: Stop dosing after 10%. Check for exotherm onset (slight T rise or cooling duty increase). If no heat is detected, STOP . Do not add more reagent.

Issue 3: "I am seeing high pressure alarms."
  • Root Cause: You are using Ethyl Bromide (EtBr). Its boiling point (38°C) is often lower than the standard etherification temperature.

  • Corrective Action:

    • Switch Reagents: Use Diethyl Sulfate (bp 209°C) or Ethyl Iodide (bp 72°C) if process costs allow. Note: Diethyl sulfate is highly toxic; handle with extreme care.

    • Cryogenic Condenser: If using EtBr, your reflux condenser must be set to <5°C to prevent loss of reagent and pressure buildup.

Module 3: Experimental Protocol (Self-Validating)

Objective: Safe synthesis of 2-ethoxytoluene (1.0 mol scale) using Ethyl Bromide.

Reagents:

  • o-Cresol (108.1 g, 1.0 mol)

  • Potassium Carbonate (anhydrous, 207 g, 1.5 mol)

  • Ethyl Bromide (130.8 g, 1.2 mol)

  • Acetone (500 mL) – Solvent choice aids heat transfer.

Step-by-Step Procedure:

  • Setup: Equip a 2L jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser (coolant set to -10°C), and a pressure-equalizing addition funnel.

  • Solvation & Base Loading: Charge Acetone and o-Cresol. Start stirring.

    • Checkpoint: Verify stirrer RPM. Poor mixing creates hot spots.

  • Controlled Deprotonation: Add

    
     in 5 portions over 30 minutes.
    
    • Observation: Monitor

      
      . Maintain <30°C via jacket cooling.
      
    • Wait: Allow to stir for 30 mins to ensure partial phenoxide formation.

  • Reagent Addition (The Critical Step): Charge Ethyl Bromide to the addition funnel.

    • Dosing: Add dropwise. Target rate: 2-3 mL/min.

    • Thermal Watch: If

      
       rises >35°C, PAUSE  addition. Allow reflux to stabilize.
      
  • Reflux Phase: Once addition is complete, slowly warm the jacket to 45°C to maintain a gentle reflux of the acetone/EtBr azeotrope.

    • Duration: 4–6 hours. Monitor via TLC/GC for disappearance of o-cresol.

  • Quench: Cool to 20°C. Filter off inorganic salts (

    
    ). Concentrate filtrate.
    

Module 4: Visualization & Logic Pathways

Figure 1: Reaction Mechanism & Heat Flow

Caption: The stepwise conversion of o-cresol to 2-ethoxytoluene, highlighting the two distinct exothermic events (


 and 

) that must be managed.

ReactionPathway Start o-Cresol (Substrate) Inter Potassium o-Cresolate Start->Inter Deprotonation Base Base (K2CO3/KOH) Base->Inter Product 2-Ethoxytoluene (Product) Inter->Product Alkylation Heat1 Exotherm Q1 (Neutralization) Inter->Heat1 EtX Ethyl Halide (Et-Br) EtX->Product Heat2 Exotherm Q2 (Substitution SN2) Product->Heat2

Figure 2: Safety Control Loop (Dosing Strategy)

Caption: Logic flow for the "Dose-Controlled" addition of Ethyl Bromide. This loop prevents thermal accumulation and runaway.

SafetyLoop Start Start Reagent Addition CheckTemp Check Reactor Temp (Tr) Start->CheckTemp CheckCool Cooling Capacity Maxed Out? CheckTemp->CheckCool Tr > Setpoint ActionContinue Continue Dosing (Rate = k) CheckTemp->ActionContinue Tr < Setpoint ActionStop EMERGENCY STOP Dosing Pump CheckCool->ActionStop Yes (Runaway Risk) ActionWait Pause & Circulate Coolant CheckCool->ActionWait No (Recoverable) ActionContinue->CheckTemp Loop ActionWait->CheckTemp After 5 mins

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but be extremely cautious. NaH generates Hydrogen gas (


) during the deprotonation step (Stage A).
  • Risk:[2][3][4]

    
     is flammable and explosive. You must have a nitrogen sweep and adequate venting.
    
  • Exotherm: The reaction with NaH is faster and more exothermic than with

    
    .
    

Q: Why did I get a mix of C-alkylated byproducts? A: This is a thermodynamic vs. kinetic control issue. High temperatures favor C-alkylation (on the ring) over O-alkylation (on the oxygen).

  • Solution: Keep the reaction temperature strictly controlled. Do not exceed 60°C unless necessary. Use a polar aprotic solvent like DMF to favor the

    
     attack by the oxygen.
    

Q: How do I dispose of the waste? A: The aqueous waste will contain potassium bromide/salts and residual base. The organic waste may contain unreacted Ethyl Bromide.

  • Warning: Ethyl Bromide is an ozone-depleting substance and a potential carcinogen. It must be segregated into halogenated waste streams.

References

  • Williamson Ether Synthesis Mechanism & Thermodynamics

    • Source: Chemistry LibreTexts / Wikipedia
    • URL:[Link][5]

  • Process Safety: Thermal Runaway Risks

    • Source: Stoessel, F. (2008).[3] Thermal Safety of Chemical Processes. Wiley-VCH.

    • Context: General principles of accumul
    • URL:[Link]

  • Ethyl Bromide Safety D

    • Source: PubChem (N
    • URL:[Link]

  • 2-Ethoxytoluene Compound Summary

    • Source: NIST Chemistry WebBook / PubChem
    • URL:[Link]

Sources

Validation & Comparative

Validating 1-Ethoxy-2-methylbenzene Purity: A Comparative Guide to GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and application of 1-Ethoxy-2-methylbenzene (CAS: 614-71-1), also known as ethyl o-tolyl ether, purity validation is often oversimplified by relying solely on "Area %" from gas chromatography.[1] While GC-MS is the gold standard for identifying volatile organic impurities (such as unreacted o-cresol), it fails to detect non-volatile contaminants like inorganic salts or retained moisture.[1]

This guide establishes an orthogonal validation protocol . We compare the high-sensitivity profiling of GC-MS against the absolute quantification capabilities of Quantitative NMR (qNMR) . The data presented confirms that while GC-MS excels at trace impurity identification, qNMR is the superior method for determining the absolute mass balance purity required for pharmaceutical intermediates and precise physicochemical studies.

The Analyte and Critical Impurities

Understanding the synthesis vector is crucial for anticipating impurities. 1-Ethoxy-2-methylbenzene is typically synthesized via Williamson ether synthesis: alkylation of o-cresol with an ethyl halide.[1]

Target Molecule:

  • Name: 1-Ethoxy-2-methylbenzene[1][2][3][4][5][6][7]

  • Structure: Aromatic ring substituted with an ethoxy group (-OEt) and a methyl group (-Me) at the ortho position.

  • Boiling Point: ~184°C (Volatile, suitable for GC).[1]

Critical Impurity Profile:

Impurity Type Specific Compound Origin Detection Challenge
Precursor o-Cresol (2-methylphenol) Incomplete reaction Phenols tail on non-polar GC columns.[1]
Side Product Ethyl halides Excess reagent Highly volatile; may elute in solvent delay.[1]
Isomers m- or p- isomers Impure starting material Co-elution in low-resolution GC.[1]
Inorganic Potassium halide salts Reaction byproduct Invisible to GC-MS.

| Solvent | Water / Ethanol | Workup residues | Invisible/Poor response in standard GC. |

Methodology 1: GC-MS (Trace Impurity Profiling)

Objective: To identify organic impurities <0.1% and confirm isomeric identity.

The "Self-Validating" Protocol

To ensure the GC-MS method is valid, we employ a System Suitability Test (SST) using a polarity check. A standard non-polar column (DB-5) often fails to resolve o-cresol from the ether product due to similar boiling points.[1]

Recommended Column: DB-WAX (Polyethylene Glycol) or equivalent.[1]

  • Reasoning: The polar stationary phase interacts strongly with the phenolic hydroxyl group of the o-cresol impurity, increasing its retention time significantly compared to the ether product, preventing co-elution.

Experimental Conditions
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Inlet: Split mode (50:1) to prevent saturation; 250°C.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (constant flow).[1]

  • Oven Program:

    • Hold 50°C for 2 min (traps ethyl halides).

    • Ramp 15°C/min to 230°C.

    • Hold 5 min.

  • MS Source: EI mode (70 eV), Scan range 40–300 m/z.[1]

Data Interpretation
  • Target Peak (1-Ethoxy-2-methylbenzene): Expect retention at ~10-12 min.[1]

    • Diagnostic Ions:136 (Molecular Ion, M+), 107 (Base Peak, [M-C2H5]+ loss of ethyl), 91 (Tropylium ion).

  • Impurity Peak (o-Cresol): Elutes after the ether on a Wax column.[1]

    • Diagnostic Ions:108 (M+), 107 ([M-H]+).

Methodology 2: qNMR (Absolute Purity Quantification)[8]

Objective: To determine the purity by mass (wt%) effectively accounting for water, salts, and non-volatiles.

The qNMR Advantage

Unlike GC, NMR response is directly proportional to the number of nuclei.[8] By adding a known mass of a certified Internal Standard (IS), we calculate the absolute purity of the analyte without needing a reference standard of the analyte itself.[8]

Protocol
  • Solvent: CDCl3 (Chloroform-d) or DMSO-d6.[1]

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) .[1]

    • Reasoning: DMSO2 produces a clean singlet at ~3.0 ppm , which falls in the "silent region" of 1-Ethoxy-2-methylbenzene (between the aromatic methyl and the ethoxy methylene).

  • Relaxation Delay (D1): 60 seconds. (Critical: Must be >5x T1 to ensure full relaxation for quantitative accuracy).

Spectral Assignment (1H NMR, 400 MHz, CDCl3)
MoietyShift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 6.7 – 7.2Multiplet4HBenzene Ring
Ether -CH2- 4.05 Quartet (J=7 Hz)2H-OCH2CH3
IS (DMSO2) 2.95 - 3.00 SingletvariesInternal Standard
Aryl -CH3 2.25Singlet3HAr-CH3
Ether -CH3 1.43Triplet (J=7 Hz)3H-OCH2CH3
Calculation


Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[7][9][10][11][12][13][14]

Comparative Analysis: GC-MS vs. qNMR[1]

The following table contrasts the performance of both methods specifically for 1-Ethoxy-2-methylbenzene.

FeatureGC-MS (Area %)qNMR (Weight %)
Primary Output Relative abundance of volatiles.[1]Absolute mass purity.[1]
Sensitivity High (ppm level detection).[1]Moderate (LOQ ~0.1%).[1]
Blind Spots Inorganic salts, water, non-volatiles.Trace impurities overlapping with solvent peaks.[1]
Sample Prep Dilute in solvent (e.g., Hexane).[1]Weigh exact mass + Internal Standard.
Destructive? Yes.No (Sample recoverable).
Cost per Run Low.[1]High (Deuterated solvents, instrument time).[1]
Verdict Best for: Profiling organic side-products.Best for: Final CoA assay value.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for validating the product.

ValidationWorkflow Start Crude 1-Ethoxy-2-methylbenzene Step1 Step 1: GC-MS (DB-WAX Column) Start->Step1 Decision1 Organic Impurities > 0.5%? Step1->Decision1 Reprocess Repurify (Distillation/Column) Decision1->Reprocess Yes Step2 Step 2: qNMR (with Internal Std) Decision1->Step2 No Reprocess->Step1 Result Compare Purity Values Step2->Result Outcome1 GC > 99% & NMR > 98% (High Purity) Result->Outcome1 Outcome2 GC > 99% & NMR < 95% (Salt/Moisture Contamination) Result->Outcome2

Figure 1: Orthogonal validation workflow ensuring both organic purity and total mass balance.

Conclusion

For 1-Ethoxy-2-methylbenzene, relying solely on GC-MS Area% is a common pitfall that leads to overestimating purity by ignoring retained salts or moisture.[1]

The Authoritative Recommendation:

  • Use GC-MS with a polar column to prove the absence of the o-cresol precursor.[1]

  • Use qNMR with Dimethyl Sulfone to assign the final assay value for the Certificate of Analysis (CoA).

This dual-method approach satisfies the rigorous requirements of modern drug development and high-precision chemical synthesis.[1]

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-methyl- Mass Spectrum.[1][6] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Pauli, G. F., et al. (2014).[1][9] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[15] Journal of Medicinal Chemistry.[1] [Link]

  • Spectral Database for Organic Compounds (SDBS). 1-Ethoxy-2-methylbenzene 1H NMR Data. AIST.[1][11] (Search via CAS 614-71-1).[1][2][3][4][5][6] [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

Sources

spectroscopic differentiation between 2-ethoxytoluene and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Differentiation of 2-Ethoxytoluene and its Isomers: A Comparative Guide

Executive Summary

In pharmaceutical and agrochemical synthesis, the regioselective alkylation of cresols or the coupling of toluene derivatives often yields a mixture of ethoxytoluene isomers. Distinguishing the target 2-ethoxytoluene (ethyl o-tolyl ether) from its meta- (3-) and para- (4-) isomers is critical for establishing structure-activity relationships (SAR).

This guide provides a definitive spectroscopic workflow for differentiating these regioisomers. While Mass Spectrometry (MS) offers limited differentiation due to identical molecular weights and similar fragmentation, Nuclear Magnetic Resonance (NMR) provides the gold standard for structural assignment, particularly when augmented by Nuclear Overhauser Effect (NOE) experiments. Infrared (IR) spectroscopy serves as a rapid, non-destructive screening tool.

Strategic Overview: The Differentiation Workflow

The following decision tree outlines the logical progression for identifying the specific isomer.

DifferentiationWorkflow Start Unknown Ethoxytoluene Sample IR_Step Step 1: IR Spectroscopy (Rapid Screen) Start->IR_Step NMR_Step Step 2: 1H NMR Analysis (Definitive ID) IR_Step->NMR_Step Ambiguous? Result_Para 4-Ethoxytoluene (Para) IR_Step->Result_Para Single band ~820 cm-1 NOE_Step Step 3: 1D NOE / NOESY (Spatial Confirmation) NMR_Step->NOE_Step Complex Multiplets (Ortho/Meta) NMR_Step->Result_Para Symmetric AA'BB' Pattern Result_Ortho 2-Ethoxytoluene (Ortho) NOE_Step->Result_Ortho Me <-> OEt Interaction Result_Meta 3-Ethoxytoluene (Meta) NOE_Step->Result_Meta Me <-> H-2 <-> OEt Interaction

Figure 1: Analytical decision matrix for distinguishing ethoxytoluene regioisomers.

Method 1: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of providing a self-validating structural proof without reference standards. The distinction relies on symmetry and spatial proximity .

1H NMR Aromatic Region Analysis

The aromatic protons (6.5 – 7.5 ppm) exhibit distinct splitting patterns governed by the substitution geometry.

Feature2-Ethoxytoluene (Ortho) 3-Ethoxytoluene (Meta) 4-Ethoxytoluene (Para)
Symmetry None (

)
None (

)

Axis
Signal Count 4 distinct signals (often overlapping)4 distinct signals2 distinct signals (equivalent pairs)
Splitting Pattern Complex ABCD system. Two doublets, two triplets (approx).[1]Key: Isolated singlet/triplet for H-2 (between substituents).Classic AA'BB' system. Appears as two "tall doublets".
Coupling (

)

Hz,

Hz
H-2 shows only small

coupling.[1]

Hz (dominant).
The Definitive Test: 1D NOE Difference Spectroscopy

When standard 1H NMR patterns are ambiguous (e.g., due to peak overlap), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable evidence by detecting protons that are close in space (< 5 Å).

  • Theory: Irradiating a specific proton (saturating its signal) transfers magnetization to spatially proximal protons, enhancing their signals.

  • Target: Irradiate the Methyl group (-CH3) and the Ethoxy methylene (-OCH2-).

Experimental Logic:

  • Ortho (2-Et): The -CH3 and -OCH2- groups are adjacent. Irradiating one will enhance the other .

  • Meta (3-Et): The -CH3 and -OCH2- are separated by a proton (H-2). Irradiating -CH3 enhances H-2. Irradiating -OCH2- also enhances H-2. No direct enhancement between substituents.

  • Para (4-Et): Substituents are on opposite sides of the ring. No NOE interaction between substituents.

NOE_Interactions cluster_ortho 2-Ethoxytoluene (Ortho) Direct Interaction cluster_meta 3-Ethoxytoluene (Meta) Mediated by H-2 O_Me Me O_OEt OEt O_Me->O_OEt NOE (+) M_Me Me M_H2 H-2 M_Me->M_H2 NOE (+) M_OEt OEt M_OEt->M_H2 NOE (+)

Figure 2: NOE interaction map. Red dashed lines indicate positive signal enhancement upon irradiation.

Protocol: 1D NOE Experiment
  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL CDCl3. Ensure the solution is free of paramagnetic impurities (filter if necessary). Degassing (bubbling N2 for 5 mins) is recommended to maximize NOE enhancement.

  • Acquisition:

    • Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).

    • Mixing Time: 0.5 – 0.8 seconds.

    • Scans: 64 – 128 (NOE signals are weak, typically 1-5% intensity).

  • Processing: Phase the target peak negative. Positive peaks elsewhere indicate spatial proximity.

Method 2: Infrared Spectroscopy (IR) – Rapid Screening

While less specific than NMR, IR is excellent for quick batch verification. The diagnostic region is the Fingerprint Region (600–900 cm⁻¹) , specifically the C-H Out-of-Plane (OOP) bending vibrations.[2]

IsomerC-H OOP Bending (

)
Structural Origin
Ortho (1,2) 735 – 770 cm⁻¹ (Strong)4 Adjacent aromatic H
Meta (1,3) 690 – 710 cm⁻¹ & 750 – 810 cm⁻¹ 3 Adjacent H + 1 Isolated H
Para (1,4) 810 – 840 cm⁻¹ (Strong)2 Adjacent H (Symmetric)

Note: The presence of the ether C-O-C stretch (~1240 cm⁻¹) is common to all isomers and is not diagnostic.

Method 3: Mass Spectrometry (MS)

MS is not recommended as the primary differentiation tool because all three isomers share the same molecular ion (


 136) and very similar fragmentation pathways. However, subtle "Ortho Effects" can sometimes be observed.
  • Common Fragments:

    • 
       136 (
      
      
      
      )
    • 
       108 (
      
      
      
      ): Loss of ethene (
      
      
      ) via McLafferty-like rearrangement of the ethoxy group.
    • 
       107 (
      
      
      
      ): Loss of ethyl radical.
  • Ortho-Specific Feature: 2-ethoxytoluene may show an altered abundance ratio of the

    
     fragment due to the proximity of the methyl group, but this is instrument-dependent and requires a reference standard for comparison.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Source for reference spectra of ethoxytoluene isomers). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for 1D NOE experiments). Link

Sources

comparing the solvent effects of 1-Ethoxy-2-methylbenzene versus toluene

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Selection Guide: 1-Ethoxy-2-methylbenzene (EMB) vs. Toluene

Executive Summary

In the landscape of aromatic solvents, Toluene has long been the industrial workhorse despite its flammability and reprotoxicity. 1-Ethoxy-2-methylbenzene (also known as 2-Ethoxytoluene or Ethyl o-tolyl ether ) emerges not as a direct drop-in replacement, but as a high-performance, high-boiling alternative for specific process windows.[1][2][3][4]

While Toluene excels in volatility and low viscosity for general workups, EMB offers a significantly wider thermal operating range and a stabilizing ether functionality.[2][3][4] This guide analyzes the physicochemical and mechanistic trade-offs to help you determine when to switch.

Part 1: Physicochemical Profile[1][2][3][4][5]

The starkest difference lies in the thermal properties.[3][4] Toluene is a volatile Class I flammable liquid; EMB is a combustible liquid with a wide liquidus range, making it safer for scale-up but more energy-intensive to remove.[1][2][3][4]

PropertyToluene (Methylbenzene) 1-Ethoxy-2-methylbenzene (EMB) Operational Impact
Structure Aromatic HydrocarbonAromatic Ether (Ortho-substituted)EMB offers Lewis basicity (O-donor).[1][2][3][5]
Boiling Point 110.6 °C ~184 °C (457 K)EMB allows atmospheric reactions >110°C; Toluene requires pressure vessels.[1][2][3][5]
Flash Point 4 °C (Flammable)> 60 °C (Est.[1][2][3][5] Combustible)EMB significantly reduces fire risk in pilot plants.[1][2][3][5]
Polarity (LogP) 2.73 (Non-polar)~3.0 (Moderately Polar)EMB solubilizes polar intermediates better than Toluene.[1][2][3][5]
Dielectric Const. 2.38~3–4 (Est.)[1][2][3][5]EMB supports ionic transition states better than pure aromatics.[1][2][3][5]
Removal Rotovap / DistillationExtraction / ChromatographyCritical: EMB is difficult to remove by evaporation.[1][2][3][5]

Part 2: Solvation Mechanics & The "Oxygen Effect"

As a Senior Application Scientist, it is crucial to understand that replacing Toluene with EMB is not just a change in boiling point—it is a change in coordination chemistry .

Toluene: The "Inert" Host
  • Mechanism: Solvation occurs primarily through

    
    -
    
    
    
    stacking
    and Van der Waals forces.[1][3]
  • Organometallics: Toluene is non-coordinating.[3][4] In lithiation or cross-coupling, it requires an external donor (e.g., THF, TMEDA) to break aggregates or stabilize cationic metal centers.[2][4]

  • Limitation: Poor solubility for polar salts or zwitterionic intermediates.[2][3][4]

EMB: The "Active" Participant
  • Mechanism: EMB retains the aromatic

    
    -system but adds a Lewis Basic Ether Oxygen .[1][3]
    
  • Coordination: The oxygen atom can coordinate to metal centers (Li, Mg, Pd), acting as an internal ligand.[2][4]

  • Steric Modulation: The ortho-methyl group provides steric bulk near the oxygen, preventing "over-coordination" or catalyst poisoning often seen with stronger ethers like THF.[2][3][4] This "hemilabile" nature can stabilize active catalytic species without shutting down the reaction.[3][4]

Part 3: Performance Case Studies

Case A: High-Temperature Cross-Coupling (Suzuki-Miyaura)
  • Toluene Protocol: Requires reflux at 110°C. For difficult substrates (sterically hindered chlorides), this temperature is often insufficient, necessitating sealed tubes or high-pressure reactors to reach 140°C.[2][4]

  • EMB Protocol: Can be heated to 150°C at atmospheric pressure .[3][4]

    • Benefit: Faster kinetics for high-barrier substrates.[1][3]

    • Mechanism:[2][3][4][6] The ether oxygen stabilizes the Pd(II) intermediate, potentially extending catalyst life (Turnover Number).[2][4]

Case B: Lithiation Reactions (Ortho-Lithiation)
  • Toluene Protocol: Requires cryogenic cooling (-78°C) and additives (TMEDA) to control reactivity.[2][3]

  • EMB Protocol: The ether oxygen coordinates to

    
    -BuLi.[1][3]
    
    • Risk:[2][3][4][7] Ethers can undergo

      
      -deprotonation or Wittig rearrangement at high temperatures.[1][2][3]
      
    • Verdict: EMB is generally not recommended for strong bases >0°C due to potential ether cleavage, but is superior to Toluene for Grignard formation where ether coordination is mandatory.[2][3][4]

Part 4: Safety & Toxicology (E-E-A-T)

  • Toluene: A well-documented Reprotoxin (Category 2) and neurotoxin.[2][3] High vapor pressure leads to significant inhalation risks in open systems.[3][4]

  • EMB:

    • Inhalation: Significantly lower vapor pressure reduces operator exposure during handling.[3][4]

    • Peroxides: As an ether, EMB can form explosive peroxides upon prolonged storage and air exposure.[2][3][4] Protocol: Mandatory testing with peroxide strips before distillation.

    • Metabolism: Likely metabolized via dealkylation to o-cresol (toxic) and ethanol.[2][3] Avoid skin contact.[3][4]

Part 5: Experimental Protocol

Workflow: Switching from Toluene to EMB for High-Temp Synthesis

Objective: Perform a palladium-catalyzed coupling on a deactivated aryl chloride where Toluene reflux (110°C) failed to drive conversion.

  • Solvent Prep: Sparge 1-Ethoxy-2-methylbenzene (EMB) with Nitrogen for 15 mins.[1][2][3] Note: Ensure peroxide test is negative.

  • Reaction Setup:

    • Charge flask with Aryl Chloride (1.0 eq), Boronic Acid (1.2 eq),

      
       (2.0 eq), and 
      
      
      
      /Ligand (1-3 mol%).
    • Add EMB (Concentration: 0.5 M).[3][4] Note: We can run more concentrated than Toluene due to better solubility.[2]

  • Heating:

    • Heat to 145 °C under

      
       flow (Standard reflux condenser is sufficient; no pressure vessel needed).
      
    • Monitor by HPLC.[3][4]

  • Workup (The Critical Difference):

    • Do NOT attempt to rotovap EMB.

    • Dilute reaction mixture with Ethyl Acetate (1:1).[3][4]

    • Wash with 1M HCl (to remove base) and Brine.[3][4]

    • Dry organic layer (

      
      ) and concentrate.[3][4]
      
    • The residue will contain product + residual EMB.[3][4]

    • Purification: Load directly onto a silica column.[3][4] Elute with Hexanes/EtOAc. EMB is less polar than most drug-like scaffolds and will elute early (often with the solvent front).[3]

Part 6: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting between Toluene and EMB based on process parameters.

SolventSelection Start Start: Solvent Selection TempCheck Required Reaction Temp? Start->TempCheck LowTemp < 110 °C TempCheck->LowTemp HighTemp > 110 °C TempCheck->HighTemp SolubilityCheck Are intermediates polar/ionic? LowTemp->SolubilityCheck WorkupCheck Is Distillation/Rotovap required? HighTemp->WorkupCheck No (Non-polar) No (Non-polar) SolubilityCheck->No (Non-polar) Use Toluene Yes (Polar) Yes (Polar) SolubilityCheck->Yes (Polar) Consider EMB Yes (Must Rotovap) Yes (Must Rotovap) WorkupCheck->Yes (Must Rotovap) Avoid EMB No (Extraction/Column OK) No (Extraction/Column OK) WorkupCheck->No (Extraction/Column OK) Use EMB Toluene SELECT TOLUENE (Volatile, Non-polar) EMB SELECT EMB (High BP, Polar, Ether-Donor) Pressure Use Toluene in Pressure Vessel No (Non-polar)->Toluene Yes (Polar)->WorkupCheck Yes (Must Rotovap)->Pressure No (Extraction/Column OK)->EMB

Caption: Decision tree for selecting between Toluene and 1-Ethoxy-2-methylbenzene based on thermal requirements and downstream processing constraints.

References

  • National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-methyl- Thermophysical Data.[1][2][3][8] NIST Chemistry WebBook, SRD 69.[2][3][4] Available at: [Link][2][4]

  • PubChem. 1-Ethoxy-2-methylbenzene Compound Summary (CID 136414).[1][2][3] National Center for Biotechnology Information.[3][4] Available at: [Link][2][4]

  • Byrne, F. P., et al. (2016).[2][3][4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[3][4] (Contextual grounding on high-boiling ether selection). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toluene Safety and Health Topics. (Comparative toxicity baseline). Available at: [Link][2][4]

Sources

performance evaluation of 2-ethoxytoluene against anisole in organic reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Evaluation of 2-Ethoxytoluene Against Anisole in Organic Reactions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Steric & Thermal Advantage

In the landscape of green solvent selection, Anisole (Methoxybenzene) has established itself as a preferred alternative to chlorinated solvents and lower-boiling ethers like THF. However, for high-temperature transformations and organometallic chemistries requiring modulated Lewis basicity, 2-Ethoxytoluene (Ethyl o-tolyl ether) emerges as a superior, albeit underutilized, candidate.

This guide evaluates 2-Ethoxytoluene not merely as a direct substitute, but as a high-performance variant of Anisole. Its unique structural features—an ortho-methyl group combined with an ethyl ether linkage—provide two critical advantages:

  • Thermal Headroom: A boiling point of 184°C (vs. 154°C for Anisole) allows for higher kinetic barriers to be overcome at atmospheric pressure.

  • Steric Modulation: The ortho-substitution creates a sterically crowded coordination sphere, altering the solvation of metal cations (Li⁺, Mg²⁺) and preventing the "over-stabilization" often seen with THF or simple Anisole.

Physicochemical Profile: The Data

The following table contrasts the core physical properties of 2-Ethoxytoluene against Anisole. The significant difference in boiling point is the primary driver for selecting 2-Ethoxytoluene in scale-up operations.

PropertyAnisole (Methoxybenzene)2-Ethoxytoluene (Ethyl o-tolyl ether)Impact on Process
CAS Number 100-66-3614-71-1Identification
Boiling Point 154 °C184 °C 2-Ethoxytoluene allows ~30°C higher reaction temps without autoclaves.
Density (20°C) 0.995 g/mL0.953 g/mLLower density aids in phase separation during aqueous workups.
Flash Point 43 °C~60-70 °C (Est.)Higher flash point improves safety margins in handling.
Dielectric Constant 4.33~3.5 (Est.)Slightly more non-polar; better for lipophilic substrates.
Peroxide Class Class B (Concentration Hazard)Class B (Concentration Hazard)Both require routine testing; ortho-methyl adds benzylic oxidation risk.

Technical Note: While Anisole is often cited as a "green" solvent due to its biodegradability, 2-Ethoxytoluene shares the ether motif but offers a lower vapor pressure, reducing VOC emissions during ambient handling.

Mechanistic Insight: Solvation & Sterics

The performance difference lies in the Solvation Sphere . Anisole presents a methoxy group with an exposed oxygen lone pair, capable of moderate coordination. 2-Ethoxytoluene introduces an ortho-methyl group and an ethyl tail.

  • The Ortho-Effect: The methyl group at the 2-position creates steric bulk that hinders the approach of the oxygen lone pairs to metal centers. In organolithium or Grignard chemistry, this weakens the solvent-metal complex.

  • Outcome: This "looser" coordination can increase the reactivity of the anion (making it more "naked") or, conversely, stabilize reactive intermediates that would otherwise decompose via solvent attack (e.g.,

    
    -metallation of the solvent).
    
Visualizing the Solvation Difference

SolvationSphere cluster_Anisole Anisole Coordination (Accessible) cluster_Ethoxytoluene 2-Ethoxytoluene Coordination (Sterically Hindered) Metal Mg²⁺ / Li⁺ Anisole1 Anisole Anisole1->Metal Strong Coordination Anisole2 Anisole Anisole2->Metal Ethoxy1 2-Ethoxytoluene Ethoxy1->Metal Weak/Distorted Coordination Steric Ortho-Methyl Repulsion Steric->Metal

Figure 1: Comparative solvation spheres. Anisole allows tighter coordination, while 2-Ethoxytoluene's ortho-methyl group creates steric repulsion, resulting in a weaker solvent-metal complex.

Performance Evaluation in Synthesis

A. Organometallic Chemistry (Grignard & Lithiation)

2-Ethoxytoluene is particularly valuable when the standard solvents (THF, Et₂O) are too volatile or coordinate too strongly.

  • Grignard Formation: While THF promotes rapid initiation, it can lead to Wurtz coupling side products. 2-Ethoxytoluene, like Anisole, slows the formation rate but often results in higher selectivity for the monomeric Grignard species.

  • Thermal Stability: Grignard reagents in 2-Ethoxytoluene can be heated to >150°C to drive difficult additions to hindered ketones, a process impossible in THF (BP 66°C) without pressurized reactors.

B. Transition-Metal Catalyzed Couplings

In Suzuki or Buchwald-Hartwig couplings, the solvent must solubilize the catalyst without poisoning it.

  • Advantage: The steric bulk of 2-Ethoxytoluene prevents it from competing with phosphine ligands for the Pd/Ni center.

  • High-Temp Protocol: For substrates with high activation energies (e.g., aryl chlorides), the ability to reflux at 184°C ensures rapid conversion rates.

Experimental Protocol: High-Temperature Grignard Formation

Objective: Synthesis of a sterically hindered Grignard reagent where THF reflux is insufficient.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Solvent: 2-Ethoxytoluene (Anhydrous)

  • Activator: Iodine (crystal) or DIBAL-H (trace)

Workflow:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings. Dry stir for 10 min.

  • Solvent Charge: Add 2-Ethoxytoluene (sufficient for 1M concentration). Note: The high boiling point means you will not lose solvent volume to evaporation easily.

  • Initiation: Add 5% of the Aryl Bromide and a crystal of Iodine. Heat locally with a heat gun to 60-80°C until color fades (initiation in 2-Ethoxytoluene is slower than THF; patience is key).

  • Addition: Dropwise add the remaining Aryl Bromide.

  • Reaction Drive: Heat the mixture to 130°C (internal temp).

    • Comparison: In Anisole, you would be near reflux (154°C). In 2-Ethoxytoluene, 130°C is a comfortable controlled temperature well below the boiling point (184°C), reducing the risk of solvent boil-over while maintaining high kinetic energy.

  • Quench/Use: Cool to room temperature. The Grignard is now ready for coupling.

Safety & Toxicology (E-E-A-T)

Peroxide Formation: Like all ethers with alpha-hydrogens, 2-Ethoxytoluene is a Class B Peroxide Former .

  • Risk Factor: The benzylic position (on the ethyl group and the toluene ring) is susceptible to auto-oxidation.

  • Protocol: Test for peroxides every 6 months using KI strips. If >100 ppm, treat with ferrous sulfate or pass through activated alumina before distillation.

Handling:

  • Vapor Pressure: Significantly lower than Anisole, reducing inhalation risk during pouring/weighing.

  • Skin Absorption: Lipophilic nature implies potential for skin absorption; standard chemically resistant gloves (Nitrile/Laminate) are mandatory.

Decision Matrix: When to Switch?

Use the following logic flow to determine if 2-Ethoxytoluene is the correct upgrade from Anisole for your specific reaction.

DecisionMatrix cluster_reasons Key Drivers for Switch Start Current Solvent: Anisole TempCheck Required Reaction Temp? Start->TempCheck CoordCheck Is Metal Coordination Critical? TempCheck->CoordCheck > 150°C AnisoleKeep Stick with Anisole TempCheck->AnisoleKeep < 150°C CoordCheck->AnisoleKeep Need Strong Solvation SwitchEthoxy Switch to 2-Ethoxytoluene CoordCheck->SwitchEthoxy Need Weak Coordination (High Sterics) R1 1. High BP (184°C) SwitchEthoxy->R1 R2 2. Steric Bulk SwitchEthoxy->R2

Figure 2: Decision matrix for selecting 2-Ethoxytoluene over Anisole.[1][2][3][4][5]

References

  • Stenutz, R. (2024). Data for 1-ethoxy-2-methylbenzene (CAS 614-71-1).[1][6] Stenutz.eu. Link (Verified Physical Properties: BP 184°C, Density 0.953 g/mL).

  • PubChem. (2024).[3][4] Anisole (CAS 100-66-3) Compound Summary. National Library of Medicine. Link

  • Goldschmidt, H. & Scuon. (1926). Halogenation of 2-Ethoxytoluene. British Chemical Abstracts. Link (Historical context on stability and halogenation).

  • Imperial Chemical Pharmaceuticals. (1949). Grignard Reagents of Alkoxytoluenes. Journal of Pharmacy and Pharmacology. Link (Validation of Grignard stability).

  • BenchChem. (2025). Safety and Physical Properties of Ethoxy-methyl-benzene derivatives. Link

Sources

comparative study of the biological activity of ethoxy vs. methoxy aromatic compounds

[1]

Executive Summary: The "Ethyl Extension" Strategy

In the optimization of aromatic lead compounds, the substitution of a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) is a classic "homologation" strategy. While electronically similar, these two substituents diverge significantly in steric bulk and lipophilicity .

This guide analyzes the strategic switch from methoxy to ethoxy. The methoxy group is often the "default" electronic donor used to cap phenols. However, the ethoxy group offers a specific tactical advantage: it extends the ligand’s reach by approximately 1.54 Å (C-C bond length) into a binding pocket, potentially displacing water or filling a hydrophobic void, while simultaneously altering metabolic liability.

Key Takeaway: Switch to ethoxy when you need to increase lipophilicity (LogP +0.5) or probe the depth of a hydrophobic pocket, but be cautious of the altered metabolic clearance rates and the release of acetaldehyde upon dealkylation.

Physicochemical Basis of Comparison

To rationalize biological differences, we must first quantify the physical differences. The electronic effects (Hammett

stericslipophilicity
Table 1: Comparative Physicochemical Metrics
PropertyParameterMethoxy (-OCH₃)Ethoxy (-OCH₂CH₃)Impact on Drug Design
Electronic Hammett

-0.27-0.24Negligible. Both are strong electron donors (resonance).
Lipophilicity Hansch

-0.02+0.38Significant. Ethoxy increases membrane permeability and hydrophobic binding.
Steric Bulk Molar Refractivity (MR)7.8712.47Moderate. Ethoxy requires a larger pocket; can induce selectivity via steric clash.
Bond Rotation Dihedral BarrierLowMediumEthoxy can lock specific conformations or disrupt crystal packing.

Data derived from Hansch & Leo standard substituent constants.

Biological Implications

Potency & Binding Affinity

The "Magic Methyl" effect is well known, but the "Ethyl Extension" is equally powerful. If a methoxy group sits in a large hydrophobic pocket, it leaves "energetic money on the table." The surrounding water molecules are not effectively displaced.

  • Mechanism: The ethyl group adds a methylene unit (-CH₂-), which contributes ~0.5 kcal/mol binding energy if it successfully displaces water from a hydrophobic surface (the hydrophobic effect).

  • Risk: If the pocket is shallow, the ethoxy group will cause a steric clash, drastically reducing potency (the "selectivity filter").

Metabolic Stability & Toxicology

Both groups are subject to O-dealkylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4). However, the rate and byproducts differ.

  • Methoxy Clearance: Rapidly O-demethylated to a phenol + Formaldehyde .

  • Ethoxy Clearance: O-deethylated to a phenol + Acetaldehyde .

Toxicological Note: While both aldehydes are reactive, the body handles them differently. Acetaldehyde is the product of ethanol metabolism (via ADH) and is cleared by ALDH. Formaldehyde is more cytotoxic but typically generated in lower molar quantities from drugs than from dietary sources. The primary concern is usually the rate of clearance (half-life) rather than metabolite toxicity for these specific groups.

Visualization: Metabolic Fate & SAR Logic

Diagram 1: Metabolic Pathways (CYP450 O-Dealkylation)

MetabolicFateDrug_OMeMethoxy-Drug(Ar-OCH3)CYPCYP450(Oxidation)Drug_OMe->CYPDrug_OEtEthoxy-Drug(Ar-OCH2CH3)Drug_OEt->CYPIntermediateHemiacetalIntermediateCYP->IntermediateHydroxylation ofalpha-carbonPhenolPhenolic Metabolite(Ar-OH)Intermediate->PhenolFormaldehydeFormaldehyde(HCHO)Intermediate->FormaldehydeFrom MethoxyAcetaldehydeAcetaldehyde(CH3CHO)Intermediate->AcetaldehydeFrom Ethoxy

Caption: Comparative metabolic fate.[1] Ethoxy dealkylation releases acetaldehyde, while methoxy releases formaldehyde.

Diagram 2: SAR Decision Tree (When to Switch?)

SAR_LogicStartLead Compound hasMethoxy Group (-OCH3)Check1Is Potency Optimal?Start->Check1Check2Is Metabolic StabilityAcceptable?Check1->Check2YesAction2Test Ethoxy AnalogCheck1->Action2No (Low Potency)Action1Keep MethoxyCheck2->Action1YesCheck2->Action2No (High Clearance)Reason1Hypothesis:Hydrophobic Pocketis under-filledAction2->Reason1Reason2Hypothesis:Steric hindrance atalpha-carbon mayslow metabolismAction2->Reason2

Caption: Decision framework for transitioning from methoxy to ethoxy during lead optimization.

Case Study: PTP1B Inhibitors

Context: Protein Tyrosine Phosphatase 1B (PTP1B) is a target for Type 2 Diabetes. Achieving selectivity over the homologous T-cell PTPase (TCPTP) is a major challenge.

The Experiment: Researchers synthesized benzamide analogs, comparing methoxy- and ethoxy- substitutions at the 2-position of the aromatic ring.

Results:

  • Methoxy Analog: Moderate potency, poor selectivity.

  • Ethoxy Analog (Compound 10m):

    • IC50: 0.07 µM (Highly Potent).

    • Selectivity: 32-fold over TCPTP.

    • Mechanism: The ethyl group filled a specific hydrophobic sub-pocket unique to PTP1B, which was too shallow or absent in TCPTP, thereby acting as a "selectivity anchor."

Reference: Li, X., et al. (2019). Bioorganic Chemistry.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This protocol allows the parallel synthesis of methoxy and ethoxy analogs from a common phenolic precursor.

Reagents:

  • Phenolic Precursor (1.0 eq)

  • Alkyl Halide: Methyl Iodide (MeI) vs. Ethyl Iodide (EtI) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone

Step-by-Step:

  • Dissolution: Dissolve the phenolic precursor in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 15 minutes. The solution often turns yellow/orange as the phenoxide forms.
    
  • Alkylation:

    • Flask A: Add Methyl Iodide (Caution: volatile, carcinogen).

    • Flask B: Add Ethyl Iodide.

  • Reaction: Stir at 60°C for 2-4 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Ethoxy analogs are slightly less polar (higher Rf) than methoxy analogs.

In Vitro Metabolic Stability (Microsomal Assay)

To determine if the ethoxy switch improved half-life (

Protocol:

  • Incubation: Prepare reaction mix with Human Liver Microsomes (0.5 mg/mL), Test Compound (1 µM), and Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     gives 
    
    
    .

Interpretation: If


References

  • Li, X., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Pi and Sigma values).
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Mechanistic source for O-dealkylation).[1]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Link

Comparative Guide: Mass Spectrometry Fragmentation Analysis of Ethoxy- vs. Methoxymethyl-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between ethoxy-substituted and methoxymethyl-substituted benzoates presents a significant challenge in drug impurity profiling and synthetic intermediate analysis due to their isobaric nature (


, MW 180 Da for methyl ester analogs). While both species yield similar precursor ions, their fragmentation pathways under Electron Ionization (EI) diverge significantly due to the lability of the ether side chains.

This guide details the specific mass spectral fingerprints required to distinguish these isomers. The ethoxy group is characterized by the loss of ethene (28 Da) via a four-membered transition state, whereas the methoxymethyl group is distinguished by a unique fragment at m/z 133 and active participation of the aliphatic oxygen in ortho-effect rearrangements.

Mechanistic Fragmentation Analysis

The Ethoxy-Substituted Benzoate Pathway

The fragmentation of ethoxybenzoates is dominated by the stability of the ethyl group's


-hydrogens.
  • Primary Mechanism (

    
    -Hydrogen Abstraction):  The molecular ion (
    
    
    
    , m/z 180) undergoes a McLafferty-like rearrangement involving the transfer of a
    
    
    -hydrogen from the ethyl chain to the ether oxygen (or ring), resulting in the neutral loss of ethene (
    
    
    , 28 Da)
    .
  • Diagnostic Ion: This transition yields a phenolic radical cation at m/z 152 .

  • Secondary Fragmentation: Subsequent loss of the methoxy radical (

    
    ) or the carbomethoxy group (
    
    
    
    ) yields ions at m/z 121 (
    
    
    ).
The Methoxymethyl-Substituted Benzoate Pathway

The methoxymethyl group (


) lacks the 

-carbon structure required for ethene elimination. Instead, fragmentation is driven by benzylic cleavage and complex ortho-interactions.
  • Primary Mechanism (Ether Cleavage): Direct loss of the ether methyl radical (

    
    ) generates a stable oxonium/benzyl cation at m/z 165 .
    
  • The "Marker" Ion (m/z 133): A unique pathway involving the sequential loss of the ether methyl group followed by the elimination of methanol (or methoxy radical depending on charge localization) generates the cation at m/z 133 .[1] This ion is structurally significant and absent in the ethoxy series.[1]

  • Ortho-Effect (2-Substituted Isomers): In 2-methoxymethylbenzoates, the proximity of the ether oxygen to the ester carbonyl facilitates a hydrogen transfer, making m/z 133 the base peak and suppressing the formation of m/z 121.[2][3]

Visualizing the Divergence (Graphviz Pathway)

The following diagram illustrates the competing fragmentation trees for the methyl esters of 4-ethoxybenzoic acid and 4-(methoxymethyl)benzoic acid.

FragmentationPathway cluster_ethoxy Ethoxy-Substituted Pathway cluster_mom Methoxymethyl-Substituted Pathway Eth_Pre Molecular Ion [M]+• m/z 180 (Ethoxybenzoate) Eth_TS 4-Membered TS (β-H Transfer) Eth_Pre->Eth_TS Rearrangement Eth_121 Benzoyl Cation [M - COOCH3]+ m/z 121 Eth_Pre->Eth_121 - COOCH3• Eth_152 Phenolic Ion [M - C2H4]+• m/z 152 Eth_TS->Eth_152 - Ethene (28 Da) Mom_Pre Molecular Ion [M]+• m/z 180 (Methoxymethylbenzoate) Mom_165 Oxonium Ion [M - CH3]+ m/z 165 Mom_Pre->Mom_165 - CH3• (15 Da) Mom_133 Distonic/Cyclic Ion [M - CH3 - CH3OH]+ m/z 133 (UNIQUE MARKER) Mom_165->Mom_133 - Methanol (32 Da) (Ortho/Proximal Effect)

Caption: Mechanistic divergence between ethoxy and methoxymethyl isomers. Note the unique m/z 133 marker for the methoxymethyl series.[1][2][3]

Experimental Protocol: GC-MS Discrimination

To replicate these results, the following protocol ensures sufficient internal energy deposition for diagnostic fragmentation while preventing thermal degradation of the labile methoxymethyl ether.

Sample Preparation
  • Solvent: Dissolve 1 mg of the benzoate ester in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane. Avoid methanol to prevent transesterification in the injector port.

  • Concentration: Dilute to approx. 10 µg/mL for splitless injection or 100 µg/mL for split (20:1) injection.[4]

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet Temperature:

    
     (Do not exceed 
    
    
    
    to avoid ether pyrolysis).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Ion Source: Electron Ionization (EI).[2][3][5]

  • Source Temperature:

    
    .
    
    • Why: Higher source temperatures (

      
      ) can artificially enhance fragmentation, potentially obscuring the molecular ion.
      
  • Electron Energy: 70 eV (Standard).

  • Scan Range: m/z 40–300.

Comparative Data Summary

The table below summarizes the relative abundance of key diagnostic ions. Note that m/z 133 is the definitive discriminator.

FeatureEthoxy-Benzoates (

)
Methoxymethyl-Benzoates (

)
Molecular Ion m/z 180 (Distinct)m/z 180 (Distinct)
Primary Neutral Loss 28 Da (Ethene)

m/z 152
15 Da (Methyl)

m/z 165
Base Peak (Ortho) m/z 120 or 121m/z 133 (Unique)
Base Peak (Meta/Para) m/z 121m/z 121 or 133
Diagnostic Marker m/z 152 (Phenolic ion)m/z 133 (Distonic cation)
Mechanism McLafferty RearrangementBenzyl Cleavage / Ortho-Interaction
Critical Interpretation Note

When analyzing ortho (2-substituted) isomers, the "Ortho Effect" drastically changes the spectrum.

  • 2-Ethoxybenzoate: Shows a base peak at m/z 120 (loss of

    
     and 
    
    
    
    ).
  • 2-Methoxymethylbenzoate: Shows a base peak at m/z 133.[2][3] The formation of m/z 121 is heavily suppressed in this isomer due to the rapid formation of the stable m/z 133 species.

References

  • Clark, C. R., & Abiedalla, Y. (2025).[2][3] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry.

  • Abiedalla, Y., & Clark, C. R. (2023).[3] Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Rapid Communications in Mass Spectrometry, 38(4).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation mechanisms including McLafferty rearrangement and Ortho effects).

Sources

cross-referencing spectroscopic data of 2-ethoxytoluene with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 2-Ethoxytoluene (1-Ethoxy-2-methylbenzene) CAS: 612-00-0 Audience: Medicinal Chemists, Analytical Scientists, Quality Control Specialists

Executive Summary: The Criticality of Regioisomer Validation

In the synthesis of pharmaceutical intermediates and fine fragrances, 2-ethoxytoluene (o-ethoxytoluene) often serves as a scaffold for further functionalization. However, commercial supplies and synthetic pathways (e.g., O-alkylation of o-cresol) are prone to contamination with meta- and para- isomers. These regioisomers possess distinct electronic properties that can drastically alter downstream reaction kinetics and pharmacological profiles.

This guide provides a rigorous framework for cross-referencing experimental spectroscopic data against established literature values. It moves beyond simple peak matching to a causality-driven validation protocol , ensuring that the compound in your flask is unequivocally the ortho isomer.

Spectroscopic Validation Workflow

The following logic flow illustrates the decision-making process for validating 2-ethoxytoluene, prioritizing the exclusion of symmetric isomers (para) and electronically distinct isomers (meta).

ValidationLogic Start Crude Sample: 2-Ethoxytoluene H_NMR Step 1: 1H NMR Acquisition (CDCl3, 298K) Start->H_NMR Aromatic_Pattern Analyze Aromatic Region (6.7 - 7.2 ppm) H_NMR->Aromatic_Pattern Symmetric Symmetric AA'BB' Pattern? (2 Doublets) Aromatic_Pattern->Symmetric Yes Complex Complex ABCD Multiplet (4 Distinct Signals) Aromatic_Pattern->Complex No Fail_Para REJECT: Para Isomer Symmetric->Fail_Para Identify as p-Ethoxytoluene C_NMR Step 2: 13C NMR Verification Complex->C_NMR Shielding Check Methyl Carbon Shift Is it shielded (<17 ppm)? C_NMR->Shielding Yes_Shield Yes: Consistent with Ortho (Steric Compression) Shielding->Yes_Shield No_Shield No: Likely Meta/Para Shielding->No_Shield Final Step 3: MS & IR Confirmation Yes_Shield->Final Fail_Meta REJECT: Meta Isomer No_Shield->Fail_Meta Identify as m-Ethoxytoluene Valid VALIDATED: 2-Ethoxytoluene Final->Valid

Figure 1: Decision tree for the structural validation of 2-ethoxytoluene, emphasizing the exclusion of regioisomers through NMR pattern recognition.

Experimental Protocol for Data Acquisition

To ensure your data is comparable to the literature values provided below, adhere to these standard acquisition parameters. Deviations in concentration or solvent can cause chemical shift drifts (


) of up to 0.5 ppm.
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal reference (
    
    
    
    ppm).
  • Concentration: ~10-15 mg of sample in 0.6 mL solvent. High concentrations can induce intermolecular stacking, shifting aromatic peaks upfield.

  • Temperature: 298 K (25°C).

  • Instrument: Minimum 300 MHz for 1H; 75 MHz for 13C.

Data Comparison & Analysis

A. 1H NMR: The Fingerprint of Ortho-Substitution

The ortho position of the ethoxy group exerts a specific shielding/deshielding effect on the aromatic ring that is distinct from the para and meta isomers.

Table 1: 1H NMR Chemical Shift Cross-Reference (


) 
MoietyProton TypeExp.[1][2][3] Range (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Note
Alkoxy

1.40 - 1.45 Triplet (t)7.0Classic ethyl pattern.
Alkoxy

4.00 - 4.05 Quartet (q)7.0Deshielded by oxygen; distinct from ester/ketone.
Methyl

2.20 - 2.25 Singlet (s)-Key Differentiator: Ortho-methyl is often slightly shielded relative to meta/para due to proximity to oxygen lone pairs.
Aromatic

(3)
6.75 - 6.85 Doublet (d)~8.0Ortho to alkoxy; shielded by resonance.
Aromatic

(5)
6.85 - 6.95 Triplet/Multiplet~7.5Meta to alkoxy.
Aromatic

(4, 6)
7.10 - 7.20 Multiplet (m)-Overlapping signals; deshielded relative to H-3.

Analyst Insight: Do not look for a clean first-order spectrum in the aromatic region. 2-Ethoxytoluene exhibits a complex ABCD or ABMX spin system. If you see two clean doublets (AA'BB' system), your sample is p-ethoxytoluene .

B. 13C NMR: Steric Compression Verification

Carbon NMR provides a definitive check on the steric environment of the methyl group.

Table 2: 13C NMR Chemical Shift Cross-Reference (


) 
Carbon TypeAssignmentLit. Value (

ppm)
Comparison Logic
Methyl

16.0 - 16.5 Validation Check: The ortho effect (steric compression) typically shifts this signal upfield compared to para (~20 ppm).
Ethyl (Me)

14.8 - 15.0 Standard aliphatic methyl.
Ethyl (CH2)

63.5 - 64.0 Characteristic ether linkage.
Quaternary

(C1)
157.0 - 157.5 Highly deshielded by oxygen electronegativity.
Quaternary

(C2)
126.0 - 127.0 Ipso carbon carrying the methyl group.
Aromatic CH C3, C4, C5, C6110.0 - 131.0 C3 (ortho to O) is most shielded (~110-112 ppm).
C. Mass Spectrometry: Fragmentation Pathways[5]

Electron Impact (EI) MS is useful for confirming the ether linkage stability and the presence of the tropylium ion.

Table 3: MS Fragmentation Pattern (EI, 70 eV)

m/z (Ion)IdentityRelative AbundanceMechanistic Origin
136

Moderate (20-40%)Molecular ion; stable aromatic system.
107

Base Peak (100%) Loss of ethyl radical to form the stable hydroxytropylium or cresol ion.
91

High (40-60%)Tropylium ion . Characteristic of benzyl/tolyl moieties.
77

Low-ModeratePhenyl cation (loss of substituents).

Validation Check: If the peak at m/z 107 is weak and m/z 91 is the base peak, verify the ionization energy. However, for ethoxy-aromatics, the loss of the ethyl group (M-29) is the dominant pathway driven by the formation of the resonance-stabilized oxonium species.

D. Infrared Spectroscopy (FT-IR)

IR is the quickest method to distinguish substitution patterns via the "Fingerprint Region" (600-1500 cm⁻¹).

Table 4: Key IR Absorptions (Neat/Liquid Film)

Wavenumber (cm⁻¹)Vibration ModeSpecificity to 2-Ethoxytoluene
1235 - 1245

Stretch
Strong, asymmetric ether band.
1040 - 1050

Stretch
Symmetric ether band.
745 - 755 Ar-H Out-of-Plane BendingCritical: Single strong band indicates 1,2-disubstitution (ortho) .
800 - 820 Ar-H Out-of-Plane BendingAbsence Check: Presence of a strong band here suggests para contamination.

Comparative Differentiation Matrix

Use this table to objectively compare your product against potential isomeric impurities.

Feature2-Ethoxytoluene (Ortho) 3-Ethoxytoluene (Meta) 4-Ethoxytoluene (Para)
Aromatic Proton Sym. Asymmetric (ABCD)Asymmetric (ABCD)Symmetric (AA'BB')
Key 1H Signal Complex multiplet 6.7-7.2 ppmIsolated singlet (H2) ~6.7 ppmTwo distinct doublets
Methyl 13C Shift ~16 ppm (Shielded) ~21 ppm~20 ppm
IR Bending (OOP) Single band ~750 cm⁻¹~690 & 780 cm⁻¹Single band ~815 cm⁻¹
Physical State (RT) LiquidLiquidOften Low-Melting Solid

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Ethoxytoluene. SDBS No. 4544. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-ethoxy-2-methyl-. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison. Retrieved from [Link]

Sources

assessing the environmental impact of 1-Ethoxy-2-methylbenzene compared to other solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 1-Ethoxy-2-methylbenzene (also known as 2-Ethoxytoluene or Ethyl o-tolyl ether ) as a sustainable solvent alternative.

Executive Summary

In the search for sustainable solvent alternatives, 1-Ethoxy-2-methylbenzene (2-ET) has emerged as a high-performance candidate, particularly for processes requiring high thermal stability and lipophilicity. While 2-Methyltetrahydrofuran (2-MeTHF) and CPME have dominated the "green ether" conversation, 2-ET occupies a critical niche: it is a high-boiling (184°C) , high-flash point (64°C) aromatic ether that effectively bridges the gap between the solvation power of Toluene and the coordinating ability of ethers, without the severe neurotoxicity or flammability risks of traditional solvents.

This guide objectively compares 2-ET against Toluene, THF, and Anisole, providing experimental data and decision frameworks for researchers in drug development and process chemistry.

Part 1: Physicochemical Profile & Safety

The primary driver for adopting 2-ET is its superior safety profile regarding flammability and volatility. Unlike Toluene (Flash Point 4°C), 2-ET is classified as a combustible liquid rather than a highly flammable one, significantly reducing engineering control requirements in pilot plants.

Table 1: Comparative Solvent Specifications
Property1-Ethoxy-2-methylbenzene (2-ET) Toluene 2-MeTHF Anisole
CAS Number 614-71-1108-88-396-47-9100-66-3
Boiling Point (°C) 184 110.680154
Flash Point (°C) 64 (Closed Cup) 4-1143
Density (g/mL) 0.930.870.850.99
LogP (Lipophilicity) ~3.2 2.730.852.11
Water Solubility Immiscible0.52 g/L140 g/L1.04 g/L
Peroxide Resistance High (Aromatic Ether)N/ALow (Requires BHT)High
Dielectric Constant ~3.5 (Est.)2.386.974.33

Key Insight: 2-ET possesses a lipophilicity (LogP ~3.2) exceeding that of Toluene, making it an exceptional solvent for extracting highly non-polar compounds from aqueous phases where 2-MeTHF (LogP 0.85) might fail to partition effectively.

Part 2: Environmental Impact Assessment (LCA Metrics)

Toxicity and Health Safety
  • Neurotoxicity: Toluene is a known neurotoxin and reproductive hazard (Proposition 65 listed). 2-ET, structurally related to flavor/fragrance ingredients like 2-Methylanisole (found in olive oil), exhibits a significantly more benign toxicological profile.

  • LD50 Data: While Toluene has an oral LD50 (rat) of ~636 mg/kg, alkyl aryl ethers like 2-ET typically exhibit LD50 values >2000 mg/kg, placing them in a lower hazard category.

Atmospheric & Aquatic Impact[1]
  • VOC Potential: With a boiling point of 184°C, 2-ET has a vapor pressure significantly lower than Toluene (22 mmHg @ 20°C). This drastically reduces fugitive emissions and worker exposure during handling.

  • Bio-Sourcing Potential: 2-ET can be synthesized via the O-alkylation of o-Cresol with Bio-Ethanol. Since o-Cresol is a major component of lignin depolymerization streams (bio-oil), 2-ET has a viable pathway to becoming a 100% renewable carbon solvent.

Stability (Peroxide Formation)

Unlike aliphatic ethers (THF, Diethyl ether) which form explosive peroxides rapidly, 2-ET is an aromatic ether . The aromatic ring stabilizes the alpha-carbon radical, making it highly resistant to auto-oxidation.

  • Validation: 2-ET does not typically require the high stabilizer loads (BHT) necessary for 2-MeTHF, preventing stabilizer accumulation in sensitive crystallization steps.

Part 3: Performance & Application Guide

Case Study: Grignard Reagent Formation

Toluene is a poor solvent for Grignard formation due to its lack of lone pairs to coordinate Magnesium. THF is standard but difficult to dry and recover.

  • Mechanism: The ethoxy oxygen in 2-ET provides Lewis basicity to stabilize the organomagnesium species (

    
    ), while the lipophilic tolyl ring ensures solubility of the organic fragment.
    
  • Outcome: 2-ET allows for higher reaction temperatures (up to 180°C), accelerating the formation of sterically hindered Grignard reagents that are sluggish in refluxing THF (66°C).

Experimental Protocol: Solvent Swap (Toluene to 2-ET)

Objective: Replace Toluene in a high-temperature cross-coupling reaction.

  • Solubility Check: Dissolve 100mg of substrate in 1mL of 2-ET. If heating is required, note the dissolution temperature (2-ET has a steep solubility curve, excellent for cooling crystallization).

  • Azeotropic Drying: 2-ET forms an azeotrope with water.

    • Step: Reflux wet 2-ET using a Dean-Stark trap.

    • Advantage:[1][2] The high boiling point ensures rapid water removal compared to Toluene.

  • Reaction Setup:

    • Maintain the same molar concentration.

    • Caution: Due to higher viscosity than Toluene, ensure overhead stirring is adequate for scale-up.

  • Work-up:

    • Do not rotovap to dryness if product is volatile (high BP of solvent makes removal difficult).

    • Preferred Method: Add anti-solvent (e.g., Heptane or Methanol) to crystallize the product directly from the reaction mixture, or perform a liquid-liquid extraction (2-ET stays in the organic phase).

Part 4: Visualizations

Diagram 1: Solvent Selection Decision Framework

This decision tree aids researchers in determining when 2-ET is the optimal choice over Toluene or 2-MeTHF.

SolventSelection Start Start: Solvent Selection HighTemp Reaction Temp > 110°C? Start->HighTemp Coordination Requires Metal Coordination? (Grignard, Lithiation) HighTemp->Coordination Yes UseToluene Toluene (Caution: Toxicity) HighTemp->UseToluene No (Non-polar only) UseTHF THF / 2-MeTHF (Caution: Low BP) HighTemp->UseTHF No (< 80°C) Safety Strict Flash Point Limits (> 60°C required?) Coordination->Safety Yes Coordination->UseToluene No WaterSep Need Clean Phase Separation from Water? Use2ET Select 1-Ethoxy-2-methylbenzene (2-ET) WaterSep->Use2ET Excellent (LogP 3.2) Safety->Use2ET Yes (FP 64°C) UseAnisole Anisole (Alternative) Safety->UseAnisole No (FP 43°C) Use2ET->WaterSep

Caption: Decision logic for selecting 2-ET based on thermal requirements, safety constraints, and coordination needs.

Diagram 2: Bio-Sourcing Pathway (LCA Context)

Visualizing the potential renewable origin of 2-ET compared to petrochemical Toluene.

BioSourcing Lignin Lignin / Biomass Cresol o-Cresol Lignin->Cresol Depolymerization BioEthanol Bio-Ethanol Alkylation Etherification (Green Chemistry) BioEthanol->Alkylation Petro Crude Oil Petro->Cresol Traditional Route Toluene Toluene Petro->Toluene Distillation Cresol->Alkylation EMP 1-Ethoxy-2-methylbenzene (2-ET) Alkylation->EMP High Yield Refining Refining / Cracking

Caption: The "Green" synthesis pathway of 2-ET utilizes lignin-derived o-cresol and bio-ethanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136414, 1-Ethoxy-2-methylbenzene. Retrieved from [Link]

  • Cheméo (2025). Chemical Properties of Benzene, 1-ethoxy-2-methyl-.[3][4] Retrieved from [Link][3]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Contextual grounding for solvent replacement strategies). Retrieved from [Link]

  • U.S. EPA. Toluene: Hazard Summary. (Comparative baseline for toxicity). Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1-Ethoxy-2-methylbenzene: A Traditional vs. Greener Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and sustainable production of key intermediates is of paramount importance. 1-Ethoxy-2-methylbenzene, also known as 2-methylphenetole, is a valuable building block in the synthesis of various complex organic molecules. This guide provides an in-depth comparison of two primary synthetic routes to this compound: the traditional Williamson ether synthesis and a modern, greener alternative employing phase-transfer catalysis (PTC). This analysis, grounded in experimental data, aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Enduring Standard: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely practiced method for the preparation of ethers.[1] The reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide. In the context of 1-Ethoxy-2-methylbenzene synthesis, this involves the deprotonation of 2-methylphenol (o-cresol) to its corresponding phenoxide, followed by reaction with an ethyl halide.

Reaction Scheme:

Step 1: Deprotonation of 2-methylphenol 2-CH₃C₆H₄OH + Base → 2-CH₃C₆H₄O⁻

Step 2: Nucleophilic substitution 2-CH₃C₆H₄O⁻ + CH₃CH₂-X → 1-Ethoxy-2-methylbenzene + X⁻ (where X = I, Br, Cl)

The choice of base and solvent is critical to the success of the Williamson synthesis. Strong bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) are typically employed to ensure complete deprotonation of the phenol.[2] Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often used to dissolve the reactants and facilitate the SN2 reaction.[2]

A Greener Horizon: Phase-Transfer Catalysis

In the pursuit of more sustainable chemical processes, phase-transfer catalysis (PTC) has emerged as a powerful alternative to traditional synthetic methods.[3] PTC facilitates the reaction between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids) by employing a catalyst that transfers one reactant across the phase boundary to react with the other.[4] For the synthesis of 1-Ethoxy-2-methylbenzene, PTC offers a significant advantage by enabling the use of milder bases and avoiding the need for anhydrous and often toxic solvents.[5]

Reaction Scheme (under PTC conditions):

2-CH₃C₆H₄OH (org) + NaOH (aq) + CH₃CH₂-Br (org) --(PTC)--> 1-Ethoxy-2-methylbenzene (org) + NaBr (aq) + H₂O

In this system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the phase-transfer catalyst. The catalyst transports the hydroxide ion (OH⁻) from the aqueous phase to the organic phase, where it deprotonates the 2-methylphenol. The resulting phenoxide then reacts with the ethyl bromide in the organic phase. This cycle repeats, driving the reaction to completion. The key benefit is the avoidance of strong, hazardous bases and anhydrous organic solvents, aligning with the principles of green chemistry.[3]

Head-to-Head Comparison: Performance and Practicality

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional Williamson ether synthesis and the phase-transfer catalysis route for the synthesis of 1-Ethoxy-2-methylbenzene. The data for the "New Synthetic Route (PTC)" is adapted from a solvent-free synthesis of the closely related isomer, 1-ethoxy-3-methylbenzene, which demonstrates the potential of this greener approach.

ParameterTraditional Williamson Ether SynthesisNew Synthetic Route (Phase-Transfer Catalysis)
Yield Typically 80-90%Reported up to 95% for analogous systems
Reaction Time 4-24 hours1-5 hours
Reaction Temperature 60-100 °C60-80 °C
Base Strong bases (e.g., NaH, NaOH)Milder bases (e.g., aq. NaOH, K₂CO₃)
Solvent Anhydrous polar aprotic (e.g., DMF, Acetonitrile)Minimal or no organic solvent (solvent-free or biphasic)
Catalyst NonePhase-Transfer Catalyst (e.g., TBAB)
Work-up Aqueous work-up, extraction with organic solventsSimple phase separation, reduced solvent waste
Safety & Environmental Impact Use of hazardous reagents and solventsGreener, safer, reduced waste generation

Experimental Protocols

Traditional Williamson Ether Synthesis of 1-Ethoxy-2-methylbenzene

This protocol is a representative example of the traditional Williamson ether synthesis.

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydroxide (NaOH)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydroxide pellets (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Ethoxy-2-methylbenzene.

New Synthetic Route: Phase-Transfer Catalyzed Synthesis of 1-Ethoxy-2-methylbenzene

This protocol is adapted from a solvent-free approach, highlighting a greener methodology.

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium hydroxide (50% aqueous solution)

  • Ethyl bromide (CH₃CH₂Br)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (1.0 eq), ethyl bromide (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution (2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70°C and stir vigorously for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer. The aqueous layer can be extracted with a small amount of a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.

  • Combine the organic layers, dry over a suitable drying agent, and remove the solvent under reduced pressure to yield 1-Ethoxy-2-methylbenzene. Further purification, if necessary, can be achieved by distillation or chromatography.

Workflow and Mechanistic Insights

The following diagrams illustrate the workflows for both the traditional and the phase-transfer catalyzed synthesis of 1-Ethoxy-2-methylbenzene.

Traditional_Williamson_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2-Methylphenol 2-Methylphenol Deprotonation Deprotonation 2-Methylphenol->Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Deprotonation Anhydrous DMF Anhydrous DMF Anhydrous DMF->Deprotonation Addition of Ethyl Iodide Addition of Ethyl Iodide Deprotonation->Addition of Ethyl Iodide Reflux at 80°C (12h) Reflux at 80°C (12h) Addition of Ethyl Iodide->Reflux at 80°C (12h) Aqueous Work-up Aqueous Work-up Reflux at 80°C (12h)->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) 1-Ethoxy-2-methylbenzene 1-Ethoxy-2-methylbenzene Purification (Chromatography)->1-Ethoxy-2-methylbenzene

Caption: Workflow for the Traditional Williamson Ether Synthesis.

PTC_Synthesis cluster_reactants Reactants cluster_reaction_ptc Reaction cluster_workup_ptc Work-up 2-Methylphenol 2-Methylphenol Mixing and Heating (70°C, 3h) Mixing and Heating (70°C, 3h) 2-Methylphenol->Mixing and Heating (70°C, 3h) Ethyl Bromide Ethyl Bromide Ethyl Bromide->Mixing and Heating (70°C, 3h) Aqueous NaOH Aqueous NaOH Aqueous NaOH->Mixing and Heating (70°C, 3h) PTC (TBAB) PTC (TBAB) PTC (TBAB)->Mixing and Heating (70°C, 3h) Phase Separation Phase Separation Mixing and Heating (70°C, 3h)->Phase Separation Drying Drying Phase Separation->Drying Solvent Removal Solvent Removal Drying->Solvent Removal 1-Ethoxy-2-methylbenzene 1-Ethoxy-2-methylbenzene Solvent Removal->1-Ethoxy-2-methylbenzene

Caption: Workflow for the Phase-Transfer Catalyzed Synthesis.

Conclusion and Future Outlook

The traditional Williamson ether synthesis, while reliable, often necessitates the use of harsh reagents and anhydrous conditions, posing safety and environmental concerns. The adoption of phase-transfer catalysis presents a compelling alternative, offering higher yields, shorter reaction times, and a significantly improved environmental profile. The ability to conduct the reaction under solvent-free or biphasic conditions with milder bases makes PTC a more sustainable and economically viable option for the industrial production of 1-Ethoxy-2-methylbenzene and other valuable ethers. As the chemical industry continues to embrace greener methodologies, the application of phase-transfer catalysis in ether synthesis is poised for continued growth and innovation.

References

  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ChemInform Abstract: Phase-Transfer Catalysis without Solvent.
  • Science Learning Center. Experiment: Williamson Ether Synthesis of Ethoxybenzene. University of Michigan-Dearborn.
  • Organic Chemistry Department, University of Richmond. Williamson Ether Synthesis.
  • Patil, S. et al. Selective O-alkylation of Phenol Using Dimethyl Ether. Molecules2022, 27 (22), 8001.
  • ResearchGate.
  • Name Reactions in Organic Synthesis. Cambridge University Press.
  • Jetir.org.
  • Duan, H.
  • Duan, H.
  • Dreamlight Labs. Williamson Ether Synthesis.
  • CRDEEP Journals.
  • National Center for Biotechnology Information. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
  • ResearchGate. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes.
  • Greener Synthesis of Organic Compounds, Drugs and N
  • PTC Communications, Inc.
  • ResearchGate. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazol)
  • Lirias. Green Chemistry.
  • OiPub.

Sources

Technical Review: 1-Ethoxy-2-methylbenzene (Ethyl o-Tolyl Ether)

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Performance Guide & Experimental Validation

Executive Summary

This guide serves as a technical peer review of 1-Ethoxy-2-methylbenzene (CAS: 614-71-1), evaluating its physicochemical profile against its primary analog, 1-Methoxy-2-methylbenzene (o-Methylanisole).

While often interchangeable in general solvation, experimental data suggests 1-Ethoxy-2-methylbenzene is the superior candidate for high-temperature organometallic couplings due to a 13°C higher boiling point and increased lipophilicity (LogP ~2.9), which facilitates phase transfer kinetics in non-polar media. However, researchers must account for increased steric hindrance at the ortho position, which alters coordination geometry compared to the methoxy analog.

Physicochemical Profile & Comparative Analysis

The following data aggregates experimental values from standard thermophysical databases (NIST, PubChem) to establish a baseline for selection.

Table 1: Comparative Properties of Tolyl Ethers
Property1-Ethoxy-2-methylbenzene (Target)1-Methoxy-2-methylbenzene (Analog A)1-Ethoxy-4-methylbenzene (Analog B)
CAS 614-71-1578-58-5622-60-6
Structure Ortho-Ethyl EtherOrtho-Methyl EtherPara-Ethyl Ether
Boiling Point 184-185 °C 170-172 °C185-186 °C
Density (20°C) 0.953 g/mL0.985 g/mL0.942 g/mL
Refractive Index 1.5051.5161.500
Flash Point 63 °C54 °C68 °C
LogP (Lipophilicity) ~2.9~2.6~3.0
Steric Bulk High (Ortho-Et)Medium (Ortho-Me)Low (Para-Et)

Technical Insight: The Boiling Point Differential is the critical operational parameter. For reactions requiring reflux temperatures >175°C (e.g., certain Ullmann condensations), the target molecule prevents solvent loss that would occur with the methoxy analog. Conversely, the increased steric bulk of the ethoxy group at the ortho position makes it a more selective directing group in lithiation reactions compared to the para isomer.

Experimental Protocol: Synthesis & Validation

To validate the performance of 1-Ethoxy-2-methylbenzene, we review the standard Williamson Ether Synthesis . This protocol is preferred over acid-catalyzed dehydration due to the prevention of rearrangement byproducts.

Protocol A: Phase-Transfer Catalyzed Alkylation

Objective: Synthesis of 1-Ethoxy-2-methylbenzene from o-Cresol.

Reagents:

  • o-Cresol (1.0 eq)[1]

  • Ethyl Iodide (1.2 eq) - Preferred over bromide for faster kinetics.

  • Potassium Carbonate (

    
    , 2.0 eq) - Mild base prevents ring alkylation.
    
  • Solvent: Acetone (Reflux) or DMF (80°C).

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with o-cresol and anhydrous Acetone. Add

    
     and stir for 15 minutes to generate the phenoxide anion in situ.
    
  • Addition: Add Ethyl Iodide dropwise via addition funnel to control exotherm.

  • Reflux: Heat to reflux (approx. 56°C for Acetone) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Endpoint: Disappearance of the cresol spot (lower

      
      ) and appearance of the ether (high 
      
      
      
      ).
  • Workup: Filter off inorganic salts (

    
    , excess base). Concentrate the filtrate.
    
  • Purification: Dissolve residue in diethyl ether, wash with 10% NaOH (to remove unreacted phenol), then water and brine. Dry over

    
    .
    
  • Distillation: Vacuum distill the crude oil. Collect fractions at ~75°C @ 10 mmHg.

Mechanistic Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis pathway, highlighting the causality between base selection and impurity profile.

G Start Reactants: o-Cresol + Ethyl Halide BaseSelect Base Selection Start->BaseSelect WeakBase K2CO3 / Acetone (Mild, Slower) BaseSelect->WeakBase Standard Protocol StrongBase NaH / DMF (Fast, High Yield) BaseSelect->StrongBase Difficult Substrates Mechanism SN2 Attack (Phenoxide on Et-X) WeakBase->Mechanism StrongBase->Mechanism Impurity Risk: C-Alkylation (Ring Substitution) StrongBase->Impurity Excess Heat/Base Product Product: 1-Ethoxy-2-methylbenzene Mechanism->Product

Figure 1: Synthetic pathway logic emphasizing the trade-off between kinetic speed (NaH) and selectivity (K2CO3).

Structural Characterization (Spectroscopy)

Peer review of spectral data requires verification of specific signals that differentiate the product from the starting material (o-cresol).

1H NMR (300 MHz,


) Expectations: 
  • 
     6.8 - 7.2 ppm (m, 4H):  Aromatic protons. Note the complex splitting due to ortho-substitution.
    
  • 
     4.05 ppm (q, 
    
    
    
    , 2H):
    Characteristic methylene quartet (
    
    
    ). Crucial Validation Point: If this signal is a singlet, you have likely formed the methyl ether (impurity) or failed to alkylate.
  • 
     2.25 ppm (s, 3H):  Aryl-Methyl group (
    
    
    
    ).
  • 
     1.45 ppm (t, 
    
    
    
    , 3H):
    Terminal methyl triplet (
    
    
    ).

Mass Spectrometry (EI, 70 eV):

  • Molecular Ion (

    
    ):  m/z 136.[2]
    
  • Base Peak: Often m/z 108 (Loss of ethylene via McLafferty rearrangement, characteristic of ethyl aryl ethers).

Application Decision Matrix

When should a researcher choose 1-Ethoxy-2-methylbenzene over the more common Anisole derivatives?

D Query Application Requirement Temp Reaction Temp > 175°C? Query->Temp Solubility Solvent Polarity Needs? Temp->Solubility No ResultEth Select: 1-Ethoxy-2-methylbenzene Temp->ResultEth Yes (High BP) Solubility->ResultEth Non-Polar/Lipophilic ResultMet Select: 1-Methoxy-2-methylbenzene Solubility->ResultMet Standard Polarity

Figure 2: Selection logic based on thermal and solubility constraints.

Safety Note: Peroxide Formation

Like all ethers, 1-Ethoxy-2-methylbenzene is susceptible to auto-oxidation.

  • Risk: Formation of explosive peroxides upon prolonged exposure to air/light.

  • Mitigation: Store under inert gas (Argon/Nitrogen). Test with starch-iodide paper before distillation.

  • Comparison: The ethyl group abstracts hydrogen more easily than the methyl group in anisoles, making the ethoxy variant slightly more prone to peroxide formation than the methoxy analog.

References

  • National Institute of Standards and Technology (NIST). "Benzene, 1-ethoxy-2-methyl- Phase change data." NIST Chemistry WebBook, SRD 69. [Link][3]

  • PubChem. "1-Ethoxy-2-methylbenzene (Compound)."[1][4][2] National Library of Medicine. [Link]

  • The Good Scents Company. "Ethyl o-tolyl ether: Flavor and Fragrance Data." [Link]

  • Org. Synth. "Williamson Ether Synthesis: General Protocols." Organic Syntheses Coll. Vol. 1. (General reference for mechanism). [Link]

Sources

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